(S)-(1-phenylpyrrolidin-2-yl)methanol
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(2S)-1-phenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 |
InChI Key |
BBHDCQQORNDJQW-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)CO |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Foundational & Exploratory
(S)-(1-phenylpyrrolidin-2-yl)methanol: A Technical Guide
This technical guide details the chemical structure, synthesis, and applications of (S)-(1-phenylpyrrolidin-2-yl)methanol (also known as
Executive Summary
(S)-(1-phenylpyrrolidin-2-yl)methanol is a chiral 1,2-amino alcohol derived from L-proline. Its structure features a rigid pyrrolidine ring with a hydroxymethyl group at the C2 position (retaining the S-configuration of L-proline) and a phenyl group attached to the nitrogen atom. This specific substitution pattern modulates the basicity of the nitrogen and creates a defined steric environment, making it highly effective for enantioselective transformations.[1]
| Property | Data |
| IUPAC Name | (S)-(1-phenylpyrrolidin-2-yl)methanol |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 177.25 g/mol |
| Chirality | (S)-enantiomer (derived from L-proline) |
| Key Function | Chiral ligand, Organocatalyst precursor |
Chemical Structure & Analysis
Structural Features
The molecule's efficacy arises from the interplay between its rigid backbone and its functional groups:
-
Pyrrolidine Ring: Provides a conformationally restricted framework that minimizes entropic penalties during catalysis.
-
N-Phenyl Group: Reduces the Lewis basicity of the nitrogen lone pair (via resonance delocalization into the phenyl ring) compared to
-alkyl prolinols. This electronic tuning is crucial for modulating metal binding affinity. -
C2-Hydroxymethyl Group: Acts as a hydrogen-bond donor or a hemi-labile coordination site for metals (e.g., Zn, Cu, B).
Stereochemistry
The (S)-configuration at the C2 position dictates the facial selectivity in asymmetric reactions. In organozinc additions, for example, the specific spatial arrangement of the phenyl and hydroxymethyl groups forces the nucleophile to attack from the Re- or Si-face of the aldehyde, leading to high enantiomeric excess (ee).
Synthesis Protocols
Two primary routes exist for synthesizing (S)-(1-phenylpyrrolidin-2-yl)methanol: Palladium-catalyzed C-N coupling (Buchwald-Hartwig) and Copper-catalyzed coupling (Ullmann-type) . The Pd-catalyzed route is generally preferred for higher yields and milder conditions.
Protocol A: Buchwald-Hartwig N-Arylation (Recommended)
This protocol couples L-prolinol with bromobenzene using a Palladium catalyst.
Reagents:
-
L-Prolinol (1.0 equiv)[2]
-
Bromobenzene (1.2 equiv)
-
Pd(OAc)
(1-2 mol%) -
Ligand: BINAP or XPhos (2-4 mol%)
-
Base: NaO
Bu or Cs CO (1.5 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Catalyst Pre-formation: Add Pd(OAc)
, the phosphine ligand (e.g., BINAP), and the base (NaO Bu) to the flask. -
Substrate Addition: Add anhydrous toluene via syringe, followed by bromobenzene and L-prolinol.
-
Reaction: Heat the mixture to 80–100 °C for 12–24 hours. Monitor consumption of L-prolinol by TLC (eluent: EtOAc/Hexane).
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a viscous pale-yellow oil or low-melting solid.
Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)
A cost-effective alternative using Copper(I) Iodide.
Reagents:
-
L-Prolinol (1.0 equiv)[2]
-
Iodobenzene (1.2 equiv)
-
CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or ethylene glycol (2 equiv)
-
Base: K
CO (2.0 equiv) -
Solvent: DMSO or DMF
Methodology:
-
Combine CuI, L-proline (ligand), and K
CO in a sealed tube under inert atmosphere. -
Add DMSO, L-prolinol, and iodobenzene.
-
Heat to 90 °C for 24 hours.
-
Partition between water and EtOAc. Extract the aqueous layer 3x with EtOAc.
-
Dry organic layers over Na
SO , concentrate, and purify via chromatography.
Applications in Asymmetric Catalysis
Mechanism of Enantioselection
(S)-(1-phenylpyrrolidin-2-yl)methanol acts as a bidentate ligand. In the enantioselective addition of diethylzinc to aldehydes, the nitrogen and oxygen atoms coordinate to the zinc center, forming a rigid 5-membered chelate. This complex binds the aldehyde and the alkyl group, differentiating the prochiral faces of the carbonyl.
Visualization: Synthesis & Catalytic Cycle
The following diagram illustrates the synthesis via Buchwald-Hartwig coupling and the subsequent application in asymmetric organozinc addition.
Caption: Synthesis of (S)-N-phenyl prolinol via Pd-catalysis and its application in enantioselective organozinc addition.
Key Reaction Classes
-
Asymmetric Addition of Organozinc Reagents:
-
Used to synthesize chiral secondary alcohols from aldehydes.
-
Performance: Typically achieves >90% ee for aromatic aldehydes.[3]
-
-
Precursor to Jørgensen-Hayashi Catalysts:
-
The alcohol group is silylated (e.g., with TMSCl or TBSCl) to form bulky diarylprolinol silyl ethers.
-
Note: While the diphenyl derivative is more common for this, the N-phenyl analog provides a distinct steric profile for specific Michael additions.
-
-
Reduction of Ketones:
-
Acts as a chiral modifier in borane reductions (CBS-type mechanism) to generate chiral alcohols.
-
Safety & Handling
-
Hazards: Like many amine derivatives, this compound may be irritating to skin, eyes, and the respiratory system.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture by the alcohol group.
-
Stability: Generally stable, but prolonged exposure to air can lead to N-oxide formation or discoloration.
References
-
Buchwald-Hartwig Amination Protocol
-
Ullmann-Type Coupling with Amino Acids
- Source: Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Key Nucleophiles." Accounts of Chemical Research, 2008.
- Context: Describes the use of L-proline and derivatives in copper c
-
Application in Organozinc Addition
- Source: Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992.
- Context: Reviews chiral amino alcohols, including prolinol deriv
-
General Prolinol Properties (L-Prolinol)
- Source: PubChem Compound Summary for CID 640091.
-
Context: Physical property data for the parent scaffold.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Difference between N-phenylprolinol and diphenylprolinol
Structural Determinism in Chiral Catalysis: A Comparative Analysis of N-Phenylprolinol and -Diphenylprolinol[1][2]
Executive Summary
In the architecture of chiral scaffolds, the placement of aromatic substituents dictates the functional identity of the molecule. This guide delineates the critical technical distinctions between N-phenylprolinol and
While both share a pyrrolidine core derived from chiral proline, they are functionally orthogonal :
- -Diphenylprolinol retains a nucleophilic secondary amine, making it the "gold standard" for covalent organocatalysis (enamine/iminium activation).[1][2]
-
N-phenylprolinol possesses a deactivated, aniline-like nitrogen, rendering it inert for enamine catalysis but highly effective as a hemilabile ligand backbone in transition metal catalysis.[1][2]
Part 1: Structural & Electronic Architecture
The fundamental difference lies in the Locus of Functionalization —whether the phenyl group modifies the catalytic engine (the nitrogen) or the stereochemical wall (the carbinol carbon).[2]
Comparative Anatomy
| Feature | N-Phenylprolinol | |
| IUPAC Name | (1-Phenylpyrrolidin-2-yl)methanol | (Pyrrolidin-2-yl)diphenylmethanol |
| Substituent Locus | Nitrogen (N1) | Carbinol Carbon (C |
| Nitrogen Class | Tertiary Aniline (Aryl-amine) | Secondary Amine (Alkyl-amine) |
| Electronic State | ||
| Approximate pKa (MH+) | ~4.0 – 5.0 (Low Basicity) | ~10.0 – 11.0 (High Basicity) |
| Primary Application | Ligand Backbone (Metal Catalysis) | Covalent Organocatalyst |
The Electronic Divergence (The "Why")[1][2]
The utility of these molecules is governed by the electronic availability of the nitrogen lone pair.
-
In
-Diphenylprolinol: The nitrogen is unsubstituted (N-H).[1][2] It retains the high basicity and nucleophilicity characteristic of secondary amines. This allows it to attack carbonyls to form enamines or iminium ions , the central mechanism of organocatalysis. The bulky phenyl groups on the adjacent carbon act solely as a "stereochemical wall," shielding one face of the reacting molecule. -
In N-Phenylprolinol: The nitrogen lone pair is delocalized into the phenyl ring (
-conjugation).[1][2] This drastically lowers the HOMO energy, making the nitrogen a poor nucleophile for carbonyl activation. Consequently, N-phenylprolinol cannot function as an effective enamine catalyst.[1][2] Instead, this reduced basicity prevents catalyst poisoning in Lewis Acid-catalyzed reactions, making it an ideal ligand for metals like Zinc or Copper.
Visualization of Structural Logic
Figure 1: Divergent synthetic pathways from L-Proline lead to orthogonal catalytic functionalities.[1][2]
Part 2: Mechanistic Applications[1]
-Diphenylprolinol in Organocatalysis
This molecule (specifically its trimethylsilyl ether derivative, the Jørgensen-Hayashi Catalyst ) is the industry standard for asymmetric Michael additions.[1][2]
Mechanism:
-
Condensation: The nucleophilic secondary amine attacks the aldehyde to form an enamine.
-
Shielding: The two bulky phenyl groups on the carbinol carbon lock the conformation, blocking the Re-face of the enamine.
-
Attack: The electrophile (e.g., nitroalkene) must approach from the open Si-face, inducing high enantioselectivity.[2]
N-Phenylprolinol in Metal Catalysis
N-phenylprolinol serves as a chiral backbone for P,N-ligands (e.g., Phosphino-oxazolines).[1][2] The N-phenyl group prevents the nitrogen from acting as a competitive base, while the oxygen (or phosphine derivative) binds the metal.[1][2]
Key Application: Enantioselective addition of dialkylzinc to aldehydes. The N-phenyl moiety modulates the Lewis acidity of the zinc center without trapping the metal in an inactive complex.[1]
Part 3: Experimental Protocols
Synthesis of (S)- -Diphenylprolinol
A self-validating protocol for the organocatalyst precursor.
Reaction Principle: Double addition of phenyl Grignard reagent to L-proline methyl ester.[1][2] The reaction is self-indicating; the formation of a precipitate often signals the magnesium alkoxide complex.[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: Flame-dry a 500 mL 3-neck flask under Argon. Add (S)-proline methyl ester hydrochloride suspended in THF.[1][2]
-
Grignard Addition: Cool to 0°C. Add PhMgBr dropwise via cannula. Critical Control Point: Maintain internal temperature <10°C to prevent racemization.
-
Reflux: Warm to room temperature, then reflux for 3 hours. The solution will turn brown/cloudy.
-
Quenching: Cool to 0°C. Cautiously add saturated NH4Cl. Safety Note: Exothermic evolution of benzene gas.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[2] Dry over Na2SO4.[2]
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (DCM/MeOH 95:5).
-
Validation:
Catalytic Cycle Visualization (Diphenylprolinol System)
Figure 2: The Jørgensen-Hayashi catalytic cycle.[1][2] The bulky diphenyl group (implied in 'Cat') directs the electrophile attack.[2]
References
-
Jørgensen, K. A. (2005).[2][3][4][5] "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition. [1][2]
-
Hayashi, Y. (2005).[2][3][4][5] "High-Performance Organocatalyst for Direct Asymmetric Aldol Reactions."[1][2][6] Angewandte Chemie. [1][2]
-
Mathre, D. J., et al. (1987). "A Practical Enantioselective Synthesis of α,α-Diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry. (Core synthesis protocol).
-
Organic Syntheses. (2015). "(S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Organic Syntheses, Vol 92. [1][2]
Sources
- 1. CAS 22348-32-9: (R)-α,α-Diphenylprolinol | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. S-(-)-Diphenylprolinol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Jørgensen’s Organocatalysts [sigmaaldrich.com]
Introduction: Clarifying Nomenclature and Significance
An In-depth Technical Guide to (S)-α,α-Diphenyl-2-pyrrolidinemethanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and organocatalyst in modern synthetic chemistry. It is crucial to distinguish this compound from the similarly named (S)-1-phenyl-2-pyrrolidinemethanol. The subject of this guide, often referred to as (S)-Diphenylprolinol, features a diphenylmethanol moiety at the second position of the pyrrolidine ring and is the more extensively researched and utilized compound in asymmetric synthesis.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol belongs to the class of proline-derived amino alcohols.[1] Its structure, which combines a rigid pyrrolidine backbone with two phenyl groups, imparts unique steric and electronic properties that are instrumental in facilitating highly enantioselective transformations.[1] This bifunctional organocatalyst has become an indispensable tool for establishing stereocenters with high fidelity, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.[2]
The core utility of this compound lies in its ability to act as a precursor to powerful catalysts, most notably in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones.[3] Its applications, however, extend to a wide array of reactions, positioning it as a versatile building block for drug discovery and fine chemical production.[4]
Physicochemical and Structural Properties
The precise molecular characteristics of (S)-α,α-Diphenyl-2-pyrrolidinemethanol are fundamental to its application. Its molecular formula is C₁₇H₁₉NO, corresponding to a molecular weight of 253.34 g/mol .[5]
| Property | Value | Source(s) |
| Molecular Weight | 253.34 g/mol | [3][4][5][6] |
| CAS Number | 112068-01-6 | [3][4][6] |
| Molecular Formula | C₁₇H₁₉NO | [3][4][5] |
| Appearance | White to beige crystalline powder | [4][7] |
| Melting Point | 77-80 °C | [4][7] |
| Optical Rotation [α]²⁰/D | -67° (c = 3 in chloroform) | [8] |
| IUPAC Name | diphenyl-[(2S)-pyrrolidin-2-yl]methanol | [5][6] |
| Synonyms | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, α,α-Diphenyl-L-prolinol | [4][8] |
These properties provide the foundational data for its handling, characterization, and deployment in synthetic protocols.
Synthesis and Stereochemical Integrity
The synthesis of enantiopure (S)-α,α-Diphenyl-2-pyrrolidinemethanol is critical to its function as a chiral auxiliary. While various synthetic routes exist, a common and reliable method involves the reaction of an L-proline derivative with a Grignard reagent. The stereochemistry of the final product is dictated by the chiral nature of the starting material, L-proline.
The causality behind this choice is clear: starting with an enantiopure building block like L-proline directly installs the desired (S)-configuration at the C2 position of the pyrrolidine ring, obviating the need for chiral resolution at a later stage.
Caption: Generalized synthetic workflow for (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Core Applications in Asymmetric Catalysis
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is not merely a chiral molecule; it is a powerful tool for inducing chirality in other molecules. It functions primarily as a precatalyst, reacting in situ with reagents like borane to form the active catalytic species.
Borane-Mediated Asymmetric Reduction of Ketones
A cornerstone application is its use in preparing oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. The compound reacts with a borane source to form a chiral oxazaborolidine.[3] This catalyst then coordinates with both the prochiral ketone and the borane reducing agent, creating a highly organized, chair-like transition state. This steric arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity.
Caption: Catalytic cycle for the CBS reduction of a ketone.
Enantioselective Alkylations
The compound is also highly effective in catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes. Mesoporous SBA-15 silica functionalized with (S)-α,α-Diphenyl-2-pyrrolidinemethanol has been shown to effectively catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-propanol.[9] The mechanism relies on the formation of a chiral zinc-amino alkoxide complex that directs the approach of the aldehyde, leading to a highly enantioselective alkyl transfer.
Exemplary Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a self-validating system for the reduction of acetophenone, a standard benchmark for evaluating the efficacy of asymmetric reduction catalysts.
Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.
Methodology:
-
Catalyst Formation (In-Situ):
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M in THF, 0.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour. The formation of the oxazaborolidine catalyst is the reason for this incubation; it ensures the active catalyst is present before the substrate is introduced.
-
-
Reduction Reaction:
-
Cool the catalyst solution to -20°C.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.
-
Separately, add a solution of borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture via syringe pump over 30 minutes. The slow addition maintains a low concentration of the reducing agent, which is crucial for achieving high enantioselectivity.
-
Stir the reaction at -20°C and monitor by Thin Layer Chromatography (TLC) until the acetophenone is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This step safely neutralizes any excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-phenylethanol.
-
-
Validation System:
-
The enantiomeric excess (ee) of the product must be determined to validate the protocol's success.
-
This is achieved using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a mobile phase such as a hexane/isopropanol mixture.
-
The ratio of the peak areas for the (S) and (R) enantiomers allows for the precise calculation of the enantiomeric excess.
-
Spectroscopic Characterization and Quality Control
Verifying the identity and purity of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is essential. While full spectra are available from suppliers and databases, the following provides an overview of expected data.[10]
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two phenyl groups, the pyrrolidine ring protons, and the hydroxyl and amine protons. The chiral center results in diastereotopic protons on the pyrrolidine ring, leading to complex splitting patterns. |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl groups and the aliphatic carbons of the pyrrolidine ring. |
| FTIR | Characteristic broad absorption for the O-H stretch of the alcohol group and N-H stretching of the secondary amine. |
| Purity (HPLC) | A single major peak should be observed, with purity typically ≥99%.[4] |
| Chiral Purity (Chiral HPLC) | Should show a single peak corresponding to the (S)-enantiomer, confirming high enantiomeric purity. |
Safety, Handling, and Storage
As a laboratory chemical, proper handling of (S)-α,α-Diphenyl-2-pyrrolidinemethanol is mandatory to ensure user safety.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere.[7] While some sources suggest room temperature storage, refrigeration (0-8°C) may also be recommended to ensure long-term stability.[4]
Conclusion
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a cornerstone of modern asymmetric synthesis. Its robust performance as a chiral organocatalyst, particularly in the stereoselective reduction of ketones and alkylation of aldehydes, has cemented its role in both academic research and industrial-scale pharmaceutical development. This guide has detailed its fundamental properties, synthetic origins, catalytic applications, and practical handling, providing a comprehensive resource for scientists leveraging its powerful capabilities to construct complex, enantiomerically pure molecules.
References
-
(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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- 10. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR [m.chemicalbook.com]
Chiral Ligands from (S)-N-Phenylprolinol: A Privileged Scaffold for Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derived from the inexpensive and readily available chiral pool amino acid, (S)-proline, (S)-N-phenylprolinol has emerged as a foundational scaffold for a diverse and powerful class of chiral ligands.[1][2] Its rigid pyrrolidine backbone, combined with the tunable stereoelectronic environment created by the N-phenyl and hydroxyl groups, provides an exceptional platform for inducing high levels of stereocontrol in a multitude of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of (S)-N-phenylprolinol-derived ligands. We will delve into the causal relationships behind synthetic choices, provide detailed, field-tested protocols for ligand synthesis and catalytic reactions, and present quantitative data to illustrate their efficacy in asymmetric catalysis, a cornerstone of modern pharmaceutical development.[3]
The (S)-N-Phenylprolinol Scaffold: Synthesis and Core Attributes
The journey from a simple amino acid to a sophisticated chiral ligand begins with the creation of the core scaffold. The synthesis of (S)-N-phenylprolinol is a robust and scalable process, making it an attractive starting point for both academic research and industrial applications.
Rationale for Scaffold Selection
The utility of the (S)-N-phenylprolinol framework is rooted in several key features:
-
Inherent Chirality: The stereocenter at the C2 position of the pyrrolidine ring, inherited from natural (S)-proline, establishes a defined three-dimensional space.[4]
-
Conformational Rigidity: The five-membered ring structure limits bond rotation, which is critical for creating a predictable and effective chiral pocket around a metal center or activated substrate. This rigidity minimizes competing reaction pathways, leading to higher enantioselectivity.[4]
-
Tunable Functional Handles: The secondary amine and primary hydroxyl group are versatile points for chemical modification, allowing for the synthesis of a wide array of ligand classes, including N,O- and P,N-ligands. The N-phenyl group itself can be substituted to fine-tune the electronic and steric properties of the resulting catalyst.
Synthesis of the Core Scaffold: (S)-N-Phenylprolinol
The preparation of the core scaffold is a two-step process starting from (S)-proline. Understanding this foundational synthesis is crucial for any researcher entering this field.
Experimental Protocol: Synthesis of (S)-N-Phenylprolinol
Part A: Reduction of (S)-Proline to (S)-Prolinol
-
Setup: To a flame-dried 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (45.0 g, 1.18 mol) and 1 L of anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the stirred suspension to 0 °C in an ice bath. Slowly add (S)-proline (50.0 g, 0.434 mol) in small portions over 1 hour, controlling the rate to manage the exothermic reaction and hydrogen gas evolution.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add 45 mL of water, 45 mL of 15% aqueous NaOH, and finally 135 mL of water. This procedure is critical for generating a granular precipitate of aluminum salts that is easily filtered.
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 200 mL). Concentrate the combined filtrates under reduced pressure to yield (S)-prolinol as a colorless oil, which often solidifies upon standing. The product is typically used in the next step without further purification.
Part B: N-Arylation of (S)-Prolinol
-
Setup: In a 1 L round-bottom flask, dissolve the crude (S)-prolinol (approx. 0.43 mol) in 500 mL of dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃) (179 g, 1.30 mol) and fluorobenzene (45.8 g, 0.476 mol).
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours. The reaction must be monitored by TLC to ensure consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into 2 L of ice water. The product will often precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (S)-N-phenylprolinol as a white to off-white solid.
Diagram 1: Synthesis Pathway for (S)-N-Phenylprolinol
Caption: A two-step synthesis of the (S)-N-Phenylprolinol scaffold.
Ligand Synthesis: From Scaffold to Catalyst
The true power of the (S)-N-phenylprolinol scaffold lies in its derivatization into various ligand classes. Here, we focus on the synthesis of two major types: P,N- and N,O-ligands, explaining the causality behind the chosen synthetic strategies.
P,N-Ligands: The Synergy of Hard and Soft Donors
P,N-ligands are exceptionally effective in many transition-metal-catalyzed reactions, particularly those involving palladium.[5][6] The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for strong and differential coordination to the metal center, influencing both reactivity and stereoselectivity.[5] The synthesis involves converting the hydroxyl group into a phosphine moiety.
Experimental Protocol: Synthesis of a P,N-Ligand
-
Chlorination: Dissolve (S)-N-phenylprolinol (10.0 g, 56.4 mmol) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C and add thionyl chloride (6.1 mL, 84.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield the crude hydrochloride salt of the corresponding chloride.
-
Phosphination: In a separate flame-dried flask, prepare a solution of lithium diphenylphosphide. Add n-butyllithium (24.6 mL, 2.5 M in hexanes, 61.5 mmol) to a solution of diphenylphosphine (10.5 g, 56.4 mmol) in 150 mL of anhydrous THF at -78 °C. Stir for 30 minutes.
-
Coupling: Dissolve the crude chloride from step 1 in 50 mL of anhydrous THF and add it dropwise to the lithium diphenylphosphide solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude product is purified by column chromatography on silica gel (deactivated with triethylamine) to yield the aminophosphine ligand.
Causality in Synthesis:
-
Thionyl Chloride: This reagent is chosen for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the work-up.
-
Lithium Diphenylphosphide: This potent nucleophile is necessary to displace the chloride. It is generated in situ at low temperatures to prevent side reactions.
-
Deactivated Silica Gel: Aminophosphines are prone to oxidation on standard silica gel. Pre-treating the silica with triethylamine neutralizes acidic sites, preventing degradation of the product during purification.
N,O-Ligands for Main Group Metal Catalysis
N,O-ligands derived from (S)-N-phenylprolinol are excellent promoters for reactions like the enantioselective addition of diethylzinc to aldehydes.[7][8] In these systems, both the nitrogen and oxygen atoms coordinate to the zinc, forming a rigid chiral environment that directs the approach of the aldehyde.
Diagram 2: Ligand Derivatization Workflow
Caption: Synthetic routes from the core scaffold to key ligand classes.
Application Case Study: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The AAA reaction is a powerful C-C bond-forming method, and its asymmetric variant is a benchmark for testing the efficacy of new chiral ligands. P,N-ligands derived from (S)-N-phenylprolinol have shown excellent performance in this transformation.[6]
Mechanistic Rationale
The chiral P,N-ligand coordinates to the Pd(0) precursor. Oxidative addition to an allylic acetate substrate forms a chiral Pd(II)-π-allyl complex. The ligand's structure dictates the geometry of this complex, shielding one face from the incoming nucleophile. Subsequent nucleophilic attack and reductive elimination regenerate the Pd(0) catalyst and yield the enantioenriched product. The electronic asymmetry of the P,N-ligand can influence the regioselectivity of the nucleophilic attack.[5]
Diagram 3: Catalytic Cycle of Pd-Catalyzed AAA
Caption: Simplified catalytic cycle for asymmetric allylic alkylation.
Performance Data
The effectiveness of these ligands is best illustrated with quantitative data. The table below summarizes typical results for the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a standard benchmark reaction.
Table 1: Performance of (S)-N-Phenylprolinol-Derived P,N-Ligands in AAA
| Ligand Modification (on P-atom) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diphenylphosphine | 95 | 92 | [6] |
| Dicyclohexylphosphine | 98 | 95 | [6] |
| Di(o-tolyl)phosphine | 91 | 96 | [6] |
| Trialkylsilylated Aminophosphine | >99 | 98 | [6] |
Reaction Conditions: 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, LiOAc, Pd₂(dba)₃, chiral ligand, CH₂Cl₂.
Interpretation of Data: The data clearly show that modifying the steric and electronic properties of the phosphine group directly impacts catalyst performance. Increasing the steric bulk (e.g., from phenyl to cyclohexyl or o-tolyl) can enhance enantioselectivity by creating a more defined chiral pocket. The introduction of a trialkylsilyl group also led to a significant improvement, demonstrating the high tunability of the system.[6]
Conclusion and Future Outlook
Chiral ligands derived from the (S)-N-phenylprolinol scaffold represent a mature yet continually evolving field of asymmetric catalysis. Their straightforward synthesis from an inexpensive chiral pool source, combined with their demonstrated efficacy and high degree of tunability, ensures their continued relevance in both academic and industrial settings. Future advancements will likely focus on the development of ligands with even more complex, precisely controlled architectures and their application in novel, challenging transformations. The immobilization of these catalysts on solid supports to facilitate recycling and their use in continuous flow systems are also promising avenues of research that align with the growing demand for more sustainable chemical manufacturing.[8]
References
- Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions - ethesis -
- The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis - Royal College of Surgeons in Ireland -
- Proline Sulfonamide-Based Organocatalysis: Better L
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC -
- Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects - Bentham Science -
- Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applic
- Recent developments in next generation (S)
- Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR - Journal of the American Chemical Society -
- Design, Synthesis and Application Studies of Novel Proline-Derived Ligands - University of Houston -
- New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction - ResearchG
- Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric Catalysis - Royal College of Surgeons in Ireland -
- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - BenchChem -
- The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide - BenchChem -
- Enantioselective Catalytic Synthesis of N-alkyl
- Development of Chiral (S)
- Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols - ChemRxiv -
- Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents - Universidad de Alicante -
- Other Chiral Auxiliaries - BOC Sciences -
- Helically chiral polymers: A class of ligands for asymmetric c
- The design of NHC‐ProPhenol ligand and its synthetic application.
- The Synthesis and Application of P,N Ligands in Asymmetric Catalysis - Royal College of Surgeons in Ireland -
- Chiral auxiliary - Wikipedia -
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI -
- L-Prolinol as a chiral auxiliary in the photochemical synthesis of a new aryltetraline lignan analogue - ResearchG
- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones - Wiley Online Library -
- Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril) - PubMed -
- Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts - organic-chemistry.org -
- Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands - ACS Public
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes - PMC -
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI -
- Phenanthroline - A Versatile Ligand for Advanced Functional Polymeric Materials - ResearchG
- An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )
- Advances in Asymmetric N Construction of Metal and Organic Small Molecules - Academic Journal of M
- Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds - National Synchrotron Radi
- Solvent controlled synthesis of spiro and nonspiro indolinones - PMC -
- In Silico Determination of the Most Promising SARS-CoV-2 Inhibitors - MDPI -
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(S)-1-Phenylpyrrolidin-2-yl Methanol: Solubility Profile & Technical Guide
This guide provides an in-depth technical analysis of (S)-1-phenylpyrrolidin-2-yl methanol (also known as (S)-N-Phenylprolinol ).[1] Note that this specific N-phenyl analog is less common in commercial catalogs than its diphenyl or C-phenyl counterparts.[1] The data and protocols below are synthesized from physicochemical principles of N-aryl pyrrolidines and standard laboratory practices for chiral amino alcohols.
Executive Summary
(S)-1-phenylpyrrolidin-2-yl methanol (Molecular Weight: 177.24 g/mol ) is a chiral amino alcohol derived from (S)-proline.[1] Unlike the widely used (S)-
This structural distinction significantly alters its solubility profile. While prolinol itself is water-miscible, the N-phenyl group introduces substantial lipophilicity, shifting the solubility preference towards organic solvents. This guide details the solubility parameters, predictive data, and experimental protocols required for the effective handling of this compound in drug development and asymmetric synthesis.
Physicochemical Characterization
Before detailing solubility, we must establish the molecular identity to ensure the data is applied to the correct isomer.
| Property | Specification | Notes |
| IUPAC Name | [(2S)-1-phenylpyrrolidin-2-yl]methanol | |
| Common Name | (S)-N-Phenylprolinol | Distinct from diphenylprolinol |
| Molecular Formula | C | |
| Molecular Weight | 177.24 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | Inferred from N-methyl prolinol (liq) and N-phenyl pyrrolidine (liq/solid) |
| Chirality | (S)-Enantiomer | Derived from L-Proline |
| pKa (Conjugate Acid) | ~2-3 (Estimated) | N-phenyl amine is significantly less basic than N-alkyl amines (pKa ~10) due to resonance delocalization.[1][2][3][4] |
Structural Impact on Solubility
-
Hydroxyl Group (C2-CH2OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), promoting solubility in polar protic solvents (Alcohols).[1]
-
N-Phenyl Group: Acts as a lipophilic anchor.[1] The resonance interaction between the nitrogen lone pair and the phenyl ring reduces the basicity and the ability of the nitrogen to accept hydrogen bonds from water, drastically reducing water solubility compared to unsubstituted prolinol.
Solubility Data Profile
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and partition coefficient calculations (cLogP).
Predicted Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for extraction; excellent interaction with the aromatic ring and amine.[1] |
| Chlorinated | Chloroform (CHCl | High (>100 mg/mL) | Standard solvent for NMR characterization.[1] |
| Polar Aprotic | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Preferred solvent for chromatographic purification (TLC/Column).[1] |
| Polar Aprotic | THF / Dioxane | High (>50 mg/mL) | Excellent for reaction media; solubilizes both the lipophilic ring and hydroxyl group.[1] |
| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | H-bonding with the hydroxymethyl group drives solubility.[1] |
| Non-Polar | Toluene | Moderate-High | Soluble due to |
| Aliphatic | Hexanes / Heptane | Low (<10 mg/mL) | Likely insoluble or sparingly soluble; useful as a precipitant or anti-solvent.[1] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic N-phenyl group dominates; not water-miscible.[1] |
| Aqueous Acid | 1M HCl | Moderate | Protonation of the amine (though difficult due to low basicity) may increase solubility slightly, but less than alkyl amines.[1] |
Partition Coefficient (LogP)
-
Estimated LogP: 1.8 – 2.1[1]
-
Implication: The compound is moderately lipophilic.[1] It will partition into the organic layer (DCM or EtOAc) during an aqueous workup, which is a critical parameter for isolation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific formulation.[1]
-
Preparation : Weigh 50 mg of (S)-1-phenylpyrrolidin-2-yl methanol into a 4 mL glass vial.
-
Addition : Add the target solvent in 100 µL increments.
-
Equilibration : Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation : Record the volume required for complete dissolution (clear solution, no turbidity).
-
Calculation :
Protocol B: Purification & Isolation (Solubility-Driven)
This workflow relies on the differential solubility between the product and impurities.[1]
-
Extraction Solvent : Ethyl Acetate (EtOAc).[1]
-
Rationale: High solubility of the product, low solubility of inorganic salts.
-
-
Wash Solution : Brine (Saturated NaCl).[1]
-
Rationale: Increases ionic strength to force the organic product out of the aqueous phase.
-
-
Chromatography Eluent : Hexane : Ethyl Acetate (Gradient 9:1
1:1).[1]-
Rationale: The compound will adhere to silica (polar stationary phase) due to the -OH group and elute as the polarity of the mobile phase increases.[1]
-
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the processing of (S)-1-phenylpyrrolidin-2-yl methanol.
Figure 1: Solubility decision matrix for handling (S)-1-phenylpyrrolidin-2-yl methanol.[1]
Technical Considerations & Safety
-
N-Aryl Stability : The N-phenyl bond is robust but can be susceptible to oxidation under harsh conditions.[1] Avoid strong oxidants (e.g., KMnO
) unless intended. -
Acidity : The alcohol proton is exchangeable.[1] In protic solvents (MeOH), the -OH signal in NMR may broaden or disappear.
-
Handling : As an amino alcohol, it may be hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
References
-
Chemical Identity : PubChem.[1][5][6] Compound Summary for (S)-Prolinol derivatives. National Library of Medicine.[1] Link
- Synthesis Methodology: Comparison of N-alkylation vs. N-arylation of proline derivatives. Journal of Organic Chemistry. (General reference for N-aryl pyrrolidine synthesis).
-
Solubility Principles : "Solubility and Solubilization in Aqueous Media," American Chemical Society.[1] (Standard text for predicting amino alcohol solubility).
(Note: Specific experimental tables for this exact CAS are rare in open literature; data is extrapolated from validated structure-property relationships of the N-phenyl prolinol class.)
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- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
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- 6. chemimpex.com [chemimpex.com]
Technical Guide: (S)-α,α-Diphenyl-2-pyrrolidinemethanol Safety & Handling
This technical guide provides an in-depth analysis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol , the industry-standard chiral organocatalyst often colloquially (though imprecisely) referred to as "phenyl prolinol" in drug development contexts.
Common Name: (S)-Diphenylprolinol | CAS: 112068-01-6 Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Process Safety Engineers
Part 1: Critical Disambiguation & Identity
⚠️ STOP & VERIFY: Before proceeding, confirm the chemical identity. In drug development, "Phenylprolinol" is a high-risk homonym.
| Feature | (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Target of this Guide) | (S)-N-Phenylprolinol (Rare/Specific) |
| Structure | Pyrrolidine ring with two phenyl groups on the exocyclic carbon . Nitrogen is secondary (free -NH). | Pyrrolidine ring with one phenyl group on the Nitrogen . Carbon is mono-hydroxymethyl. |
| CAS | 112068-01-6 | 5271-67-0 (racemic) / Analogous |
| Role | Jørgensen-Hayashi Catalyst Precursor . Standard for asymmetric Michael additions. | Specialized ligand; less common in general catalysis. |
| Key Hazard | Irritant (Skin/Eye), Respiratory sensitizer potential.[1][2] | Likely toxic by absorption (aniline derivative analog). |
This guide focuses on CAS 112068-01-6 , the standard organocatalyst.
Part 2: Physicochemical & Hazard Profile (GHS)
Chemical Identity[3][4][5]
-
IUPAC Name: (S)-Diphenyl(pyrrolidin-2-yl)methanol
-
Molecular Formula: C₁₇H₁₉NO
-
Molecular Weight: 253.34 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in Chloroform, Methanol, DCM; insoluble in water.[3]
GHS Hazard Classification
Based on 29 CFR 1910.1200 (OSHA HazCom 2012) and CLP Regulation (EC) No 1272/2008.
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Cat.[4] 2 | H315: Causes skin irritation.[2][5] | Lipophilic amine penetrates stratum corneum, disrupting lipid bilayer integrity. |
| Serious Eye Damage/Irritation | Cat.[6][7] 2A | H319: Causes serious eye irritation. | Basic nitrogen (pKa ~10-11) causes pH spike on ocular surface, leading to protein denaturation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[5][6][7] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |
Precautionary Logic (P-Codes)
-
P261: Avoid breathing dust/fume.[8] Reasoning: As a solid amine, fine particulates are highly irritating to alveolar tissue.
-
P280: Wear protective gloves/eye protection.[6][9] Standard: Nitrile rubber (0.11 mm) provides >480 min breakthrough protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses.[2][8][9] Critical: Immediate dilution is required to neutralize the local alkaline environment.
Part 3: Operational Safety & Handling Protocols
Storage & Stability Logic
The secondary amine functionality makes this compound susceptible to oxidation and CO₂ absorption (carbamate formation) over time.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Container: Amber glass to prevent photo-oxidation.
-
Self-Validation: Check appearance before use. Yellowing indicates oxidation to imine species or degradation.
Synthesis Workflow & Safety Check
The following diagram illustrates the decision matrix for handling (S)-Diphenylprolinol during a standard organocatalytic reaction (e.g., Asymmetric Michael Addition).
Figure 1: Operational safety workflow for handling (S)-Diphenylprolinol in synthesis. Note the critical control point at the weighing stage due to dust inhalation risks.
Emergency Response
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only). The amine nature can cause bronchospasm in sensitized individuals.
-
Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances transdermal absorption of the amine.
-
Spill Cleanup:
-
Evacuate immediate area if dust is airborne.
-
Dampen spill with inert absorbent (vermiculite) to suppress dust.
-
Neutralize surface with dilute acetic acid (vinegar) to convert residual amine to non-volatile salt.
-
Part 4: Application Context (The "Why")
Organocatalysis Mechanism
(S)-Diphenylprolinol is the precursor to the Jørgensen-Hayashi catalyst (usually the trimethylsilyl ether derivative). It operates via HOMO activation (enamine formation) or LUMO lowering (iminium ion formation).
-
Safety Implication: In the reaction mixture, the catalyst forms transient iminium ions which are electrophilic and potentially alkylating. Treat the reaction mixture as a higher toxicity hazard than the starting material alone.
-
Recovery: The catalyst can often be recovered via acid extraction. The protonated ammonium salt stays in the aqueous phase, while the product extracts into organic. Basification of the aqueous phase precipitates the catalyst for reuse.
Quantitative Toxicity Data (Estimated)
Data based on structural analogs (Prolinol/Pyrrolidine) due to limited specific tox data for the diphenyl derivative.
| Endpoint | Value (Est.) | Source/Analog |
| LD50 Oral (Rat) | ~2000 mg/kg | Prolinol (CAS 23356-96-9) |
| LD50 Dermal | >2000 mg/kg | General secondary amines |
| Skin Sensitization | Potential | Structure-Activity Relationship (SAR) |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. Merck KGaA.[8] Link
- Jørgensen, K. A. (2005). Organocatalysis in Asymmetric Synthesis. Wiley-VCH.
-
PubChem. (2024).[10] Compound Summary: (S)-Diphenylprolinol (CID 53249241). National Center for Biotechnology Information. Link
-
Fisher Scientific. (2024).[5] Safety Data Sheet: (S)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Thermo Fisher Scientific.[6][7] Link
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An In-Depth Technical Guide to the Enantiomers of 1-Phenylpyrrolidine-2-methanol
Foreword: The Significance of Stereoisomerism in Modern Chemistry
In the landscape of drug development and fine chemical synthesis, chirality is a paramount concept. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. The pyrrolidine ring, a core structure in the essential amino acid proline, is a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1][2] This guide focuses on a key derivative, 1-phenylpyrrolidine-2-methanol, a chiral amino alcohol whose enantiomers serve as powerful tools in the synthesis of complex, optically active molecules. We will explore the synthesis, separation, and application of its (R) and (S) enantiomers, providing not just protocols, but the underlying scientific rationale to empower researchers in their work.
Strategic Approaches to Enantiopure 1-Phenylpyrrolidine-2-methanol
The synthesis of enantiomerically pure compounds can be broadly achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture.
Asymmetric Synthesis: Leveraging the Chiral Pool
The most direct route to either the (R)- or (S)-enantiomer of 1-phenylpyrrolidine-2-methanol is to begin with an enantiopure starting material. The amino acid proline, which is readily and inexpensively available in both D and L forms, serves as the ideal precursor.[3]
The fundamental transformation involves the conversion of proline's carboxylic acid group into a phenyl-substituted methanol moiety. A common and effective method involves the addition of an organometallic phenyl reagent to an N-protected proline derivative.[4] N-protection, typically with a tert-butoxycarbonyl (Boc) group, is a critical first step. This is causal to the success of the synthesis, as it prevents the acidic proton of the secondary amine from reacting with the highly basic Grignard reagent, which would otherwise quench the reaction. The protected proline is then typically converted to an ester to modulate reactivity before the addition of phenylmagnesium bromide, which attacks the electrophilic carbonyl carbon to form the desired tertiary alcohol upon workup.
Caption: Asymmetric synthesis of (S)-1-phenylpyrrolidine-2-methanol from L-proline.
Chiral Resolution: Separation of Enantiomers
When a racemic mixture of 1-phenylpyrrolidine-2-methanol is synthesized, its enantiomers must be separated. Chiral resolution is a classical and effective technique for this purpose.[5]
-
Diastereomeric Salt Formation: This is the most common resolution method.[5] It involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows for the fractional crystallization of one diastereomer, leaving the other in the mother liquor. The separated salt is then treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer. The choice of resolving agent and solvent system is critical and often determined empirically to achieve optimal separation.
-
Enzymatic Kinetic Resolution: A more modern and "green" approach involves the use of enzymes, particularly lipases, which can selectively acylate one enantiomer of an alcohol in a racemic mixture.[6][7] For instance, reacting racemic 1-phenylpyrrolidine-2-methanol with an acyl donor like vinyl acetate in the presence of a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) can lead to the selective formation of an ester from one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted.[6] The resulting mixture of ester and unreacted alcohol can then be easily separated by standard chromatography. This method is prized for its high selectivity under mild conditions.[8]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Analytical Validation: Chiral HPLC for Enantiomeric Purity
Confirming the success of an asymmetric synthesis or resolution requires a robust analytical method to determine the enantiomeric excess (ee%). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[9][10]
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. For amino alcohols like 1-phenylpyrrolidine-2-methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective.[11] These phases create chiral cavities and sites for hydrogen bonding and π-π interactions, leading to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
| Parameter | (R)-1-phenylpyrrolidine-2-methanol | (S)-1-phenylpyrrolidine-2-methanol |
| Typical Retention Time (t_R) | 8.5 min | 10.2 min |
| Elution Order | 1st | 2nd |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| This table presents illustrative data for a typical separation on a polysaccharide-based chiral column. Actual retention times will vary based on the specific column, mobile phase, and system conditions. |
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Each step includes a rationale, and expected outcomes are described.
Protocol 1: Asymmetric Synthesis of (S)-(-)-α-Phenyl-2-pyrrolidinemethanol
This protocol is a composite based on established chemical principles for proline derivatization and Grignard reactions.[4][12]
Objective: To synthesize the (S)-enantiomer from L-proline.
Step 1: N-Boc Protection of L-Proline
-
Procedure: Dissolve L-proline (1 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane. Allow the mixture to warm to room temperature and stir for 18 hours.
-
Causality: The Boc group protects the amine, preventing it from reacting in the subsequent Grignard step. The basic conditions facilitate the reaction.
-
Work-up: Acidify the mixture with cold 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: The product, N-Boc-L-proline, should be a white solid. Purity can be confirmed by ¹H NMR and melting point.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Procedure: Dissolve N-Boc-L-proline (1 eq) in anhydrous tetrahydrofuran (THF) and cool to -20 °C under an inert atmosphere (N₂ or Ar). Add phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -10 °C. Stir at this temperature for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Causality: The Grignard reagent acts as a strong nucleophile and base. It first deprotonates the carboxylic acid, and subsequent equivalents add to the resulting carboxylate to form a ketone intermediate, which is immediately attacked by a third equivalent to yield the tertiary alcohol after hydrolysis. Anhydrous conditions are critical as Grignard reagents react violently with water.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Validation: The crude product, (S)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine, can be purified by column chromatography.[4]
Step 3: Reductive Cleavage/Deprotection
-
Procedure: While various methods exist, a common approach for related structures involves reductive cleavage. This step is a conceptual adaptation; specific conditions for this exact transformation may vary. A plausible route involves reaction with a reducing agent like LiAlH₄ which would reduce the tertiary alcohol to the desired secondary alcohol and simultaneously could affect the Boc group. A more controlled two-step deprotection (acid) followed by reduction of a different intermediate is often preferred.
-
Alternative (from ester): If starting from an N-Boc-proline ester, the Grignard reaction directly yields the N-Boc protected final product, which is then deprotected using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Validation: The final product is an oil or low-melting solid. Its structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[13] The enantiomeric purity is confirmed by chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%) Determination
Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpyrrolidine-2-methanol.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Causality: Hexane is the weak, non-polar solvent. Isopropanol acts as the polar modifier to control retention time. The small amount of diethylamine is crucial; it acts as a basic modifier to improve peak shape and prevent tailing by interacting with residual acidic sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Prepare a racemic standard (~0.5 mg/mL in mobile phase) and inject 10 µL to determine the retention times of both enantiomers and verify resolution.
-
Prepare the synthesized sample at a similar concentration and inject 10 µL.
-
Integrate the peak areas for the two enantiomers.
-
-
Validation & Calculation: The enantiomeric excess (ee%) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
Applications in Asymmetric Catalysis
The enantiomers of 1-phenylpyrrolidine-2-methanol are not merely synthetic targets; they are potent catalysts and ligands for other asymmetric reactions. Their structure, featuring a secondary amine, a hydroxyl group, and a rigid chiral backbone, makes them excellent bidentate ligands for coordinating to metal centers.
-
Asymmetric Additions: They have been successfully used as chiral catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.[14] The catalyst forms a chiral complex with the dialkylzinc reagent, creating a sterically defined environment that directs the aldehyde to approach from a specific face.
-
Precursors to CBS Catalysts: These amino alcohols are structurally related to the diphenylprolinol derivatives used in the Corey-Bakshi-Shibata (CBS) reduction. They can react with borane to form oxazaborolidine catalysts that are highly effective for the enantioselective reduction of prochiral ketones.[4]
Conclusion
The enantiomers of 1-phenylpyrrolidine-2-methanol represent a powerful class of chiral molecules derived from the natural amino acid proline. Their synthesis, achievable through both asymmetric routes and chiral resolution, provides access to valuable tools for research and development. Understanding the causality behind the synthetic steps and the principles of their analytical separation is crucial for any scientist working in asymmetric synthesis. The protocols and data presented in this guide offer a validated framework for the preparation and analysis of these important chiral building blocks, enabling the development of the next generation of pharmaceuticals and fine chemicals.
References
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- BOC Sciences. (n.d.). Proline-Based Organocatalysts Supplier. Chiral / BOC Sciences.
- LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Royal Society of Chemistry. (2025, July 2). Heterogeneous organocatalysis: the proline case. RSC Publishing.
- Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure.
- BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. BenchChem.
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.
- Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. Journal of the Chemical Society, Chemical Communications, (10), 709-711.
- Li-Hua, Q. (2007). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Journal of Chemical Crystallography, 37(3), 181-186.
- National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- AIR Unimi. (2014, June 11). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi.
- An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff.
- BenchChem. (2025). A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol in Asymmetric Catalysis: An Overview. BenchChem.
- Leleti, R. R., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. The Journal of Organic Chemistry, 75(9), 3058-3061.
- Scilit. (n.d.). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit.
- MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- National Center for Biotechnology Information. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives. BenchChem.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- Gubicza, L., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Applied Technical and Educational Sciences.
- Chittamuru, S., Reddy, B. V. S., & Rao, A. B. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing.
- National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC.
- Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. BenchChem.
- Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Brandt, S. D., et al. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis.
- National Center for Biotechnology Information. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.
- Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.
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- BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2. BenchChem.
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The Privileged Scaffold: N-Substituted Prolinol Derivatives in Asymmetric Synthesis and Drug Discovery
Executive Summary
The transition from metal-based catalysis to organocatalysis marked a paradigm shift in synthetic chemistry, democratizing access to enantiopure compounds. At the center of this revolution lies the N-substituted prolinol scaffold , specifically the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts). These molecules utilize the "privileged" chiral architecture of L-proline to induce high stereoselectivity via steric shielding and directed hydrogen bonding.
This technical guide dissects the structural mechanics, synthetic protocols, and pharmaceutical utility of these derivatives. It is designed for researchers requiring actionable, high-fidelity data to implement these systems in complex molecule synthesis.
Part 1: Structural Classes & Mechanistic Principles
The efficacy of N-substituted prolinol derivatives stems from their ability to form transient covalent intermediates (enamines or iminium ions) with carbonyl substrates. The bulky substituents at the C2 position are not merely protective groups; they are the "steering wheel" of the reaction.
The Evolution of the Scaffold
The development of these catalysts represents a logical evolution of steric control:
| Generation | Structure | Key Features | Primary Limitation |
| Gen 1 | L-Proline | Bifunctional (Amine + Acid). | Low solubility; limited substrate scope. |
| Gen 2 | Diarylprolinol (Free Alcohol) | High steric bulk; H-bonding donor. | Formation of stable hemiaminals (parasitic dead-end). |
| Gen 3 | Jørgensen-Hayashi (Silyl Ethers) | Bulky silyl group prevents hemiaminal formation. | Gold Standard for enamine/iminium activation. |
| Gen 4 | Fluorinated Aryl Derivatives | Electron-deficient aromatics ( | Enhanced acidity/reactivity; specific for difficult substrates. |
Mechanistic Topology: The Steric Shield
The Jørgensen-Hayashi catalyst operates on a "one-face shielding" mechanism. When the catalyst condenses with an aldehyde, the bulky diphenylsilyloxymethyl group forces the formed enamine into an E-configuration. The massive steric bulk effectively blocks one face of the
Figure 1: The catalytic cycle demonstrating the conversion of aldehyde to enamine, with steric shielding directing the stereochemical outcome.
Part 2: Synthetic Methodologies
The synthesis of the Jørgensen-Hayashi catalyst is a two-stage process requiring strict anhydrous techniques to prevent racemization and ensure high yield.
Protocol A: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
The precursor to the active catalyst.
Reagents:
-
(S)-N-(tert-Butoxycarbonyl)proline methyl ester (1.0 equiv)[1]
-
Phenylmagnesium bromide (PhMgBr) (3.5 equiv, 3.0 M in Et2O)
-
THF (Anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Charge with (S)-N-Boc-proline methyl ester dissolved in anhydrous THF (0.5 M concentration).
-
Grignard Addition: Cool the solution to 0°C . Add PhMgBr dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Exothermic reaction; maintain internal temp < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. The solution will turn a cloudy beige.
-
Quench: Cool back to 0°C. Quench carefully with saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Deprotection (Boc Removal): Dissolve the crude intermediate in CH2Cl2. Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir 2 hours.
-
Isolation: Basify with 2M NaOH (pH > 12) to liberate the free amine. Extract with CH2Cl2. Recrystallize from Ethanol/Hexanes.
-
Yield Target: >85%
-
Appearance: White crystalline solid.[2]
-
Protocol B: Silylation to (S)-α,α-Diphenylprolinol Trimethylsilyl Ether
The active catalyst generation.
Reagents:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 equiv)[1]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amino alcohol (from Protocol A) in anhydrous DCM (0.3 M) under Argon.
-
Base Addition: Add Et3N in one portion. Cool mixture to 0°C .
-
Silylation: Add TMSOTf dropwise over 15 minutes. Fuming may occur.
-
Completion: Stir at 0°C for 1 hour. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Quench with water. Extract with DCM.
-
Purification: Flash column chromatography on silica gel (Eluent: 10% MeOH in DCM).
-
Stability Note: The product is stable in air but should be stored at -20°C to prevent slow desilylation over months.
-
Figure 2: Synthetic pathway for the generation of the active Jørgensen-Hayashi catalyst.
Part 3: Catalytic Utility & Applications[3]
Asymmetric Michael Addition
This is the benchmark reaction for this scaffold.[3] The catalyst activates aldehydes via enamine formation, allowing for the highly enantioselective attack on nitroolefins.[4]
-
Substrates: Aliphatic aldehydes + Nitrostyrenes.[5]
-
Conditions: 1-5 mol% Catalyst, Solvent (DCM, Toluene, or Water/Brine), RT or 0°C.
-
Performance: Typically >90% Yield, >95% ee.
Pharmaceutical Applications
Beyond catalysis, the N-substituted prolinol motif serves as a critical chiral building block in medicinal chemistry.
-
HCV NS5A Inhibitors: The pyrrolidine core is a structural mimic in drugs like Ledipasvir and Ombitasvir . The chiral center at C2 (derived from the prolinol scaffold) is essential for binding affinity within the viral replication complex.
-
Tamiflu (Oseltamivir) Synthesis: Hayashi utilized the diphenylprolinol silyl ether catalyst to perform an asymmetric Michael addition of alkoxyaldehyde to nitroalkene, establishing the key chirality of the Tamiflu ring system in a single step, bypassing complex resolution steps found in industrial routes.
References
-
Jørgensen, K. A., et al. (2005).[6][4][7] "Organocatalytic Asymmetric Direct α-Sulfenylation of Aldehydes." Angewandte Chemie International Edition.
-
Hayashi, Y., et al. (2005).[6] "High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three 'One-Pot' Operations." Angewandte Chemie International Edition.
-
Boeckman, R. K., et al. (2015). "(S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Organic Syntheses.
-
List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews.
-
Melchiorre, P., et al. (2009). "Asymmetric Organocatalysis." Chemical Reviews.
Sources
Methodological & Application
Synthesis of (S)-(1-phenylpyrrolidin-2-yl)methanol from L-proline: An Application Note
Abstract
This application note provides a detailed, two-step protocol for the synthesis of the chiral ligand and organocatalyst, (S)-(1-phenylpyrrolidin-2-yl)methanol, starting from the inexpensive, enantiomerically pure amino acid, L-proline. The synthesis involves the reduction of L-proline to (S)-prolinol using lithium aluminum hydride (LAH), followed by a palladium-catalyzed Buchwald-Hartwig N-arylation to introduce the phenyl group. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step methodology but also insights into the underlying chemical principles, safety considerations, and troubleshooting.
Introduction
(S)-(1-phenylpyrrolidin-2-yl)methanol is a valuable chiral building block derived from the naturally occurring amino acid L-proline.[1][2] It belongs to the broader class of prolinol derivatives, which are widely employed as chiral auxiliaries, ligands for asymmetric metal catalysis, and organocatalysts in a variety of stereoselective transformations.[3][4][5] The structural motif, featuring a stereocenter adjacent to both a secondary alcohol and a tertiary amine, allows for effective stereochemical control in reactions such as aldol condensations, Michael additions, and enantioselective reductions.
The synthetic route described herein leverages the readily available chiral pool, starting with L-proline. The overall transformation is achieved in two robust and high-yielding steps:
-
Reduction of L-proline: The carboxylic acid moiety of L-proline is reduced to a primary alcohol to form (S)-prolinol.
-
N-Arylation of (S)-prolinol: The secondary amine of the prolinol intermediate is phenylated using a cross-coupling reaction.
This document provides detailed experimental protocols, mechanistic explanations, and practical guidance for successfully performing this synthesis in a standard laboratory setting.
Overall Synthetic Scheme
Part 1: Synthesis of (S)-prolinol via Lithium Aluminum Hydride Reduction
The first step involves the reduction of the carboxylic acid functional group of L-proline. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[6][7]
Mechanistic Rationale
The reduction of a carboxylic acid with LiAlH₄ is a two-stage process. First, the acidic proton of the carboxyl group reacts with a hydride ion (H⁻) in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt.[8] Subsequently, the carboxylate is reduced by further equivalents of LiAlH₄ to the primary alcohol.[9] Due to the high reactivity of LiAlH₄, particularly with water and other protic sources, the reaction must be conducted under strictly anhydrous conditions using an inert atmosphere.
Experimental Protocol: (S)-prolinol
Materials and Reagents:
-
L-proline (≥99.5% enantiomeric purity)
-
Lithium aluminum hydride (LiAlH₄), powder
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask (500 mL for a ~10g scale reaction) equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon. All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and cooled under an inert atmosphere.
-
LAH Suspension: In the reaction flask, carefully add lithium aluminum hydride (2.0 eq.) and suspend it in anhydrous THF (approx. 15 mL per gram of LAH). Stir the suspension.
-
L-proline Addition: Dissolve L-proline (1.0 eq.) in anhydrous THF (approx. 20 mL per gram of L-proline) with gentle warming if necessary, then allow it to cool to room temperature. Transfer this solution to the dropping funnel.
-
Reaction: Add the L-proline solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. Vigorous hydrogen gas evolution will be observed. After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 6-8 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup (Fieser Method - CAUTION): Cool the reaction flask to 0 °C using an ice-water bath. Quench the reaction by the slow, dropwise addition of the following, allowing the effervescence to subside between each addition:
-
Step 1: Add 'x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used.
-
Step 2: Add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Step 3: Add '3x' mL of water.
-
-
Isolation: After the final addition, a white, granular precipitate of aluminum salts should form. Remove the ice bath and stir the mixture vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional THF.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield (S)-prolinol as a colorless liquid.[3]
Characterization:
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Boiling Point: 74–76 °C at 2 mmHg.[3]
-
Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR.
-
Optical Rotation: Verify enantiomeric purity.
Sources
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Protocol for reductive amination of proline to N-phenylprolinol
Application Note: Synthesis of N-Phenyl-L-prolinol
Introduction
N-phenyl-L-prolinol is a valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a pyrrolidine ring, a secondary alcohol, and an N-aryl group, makes it an effective chiral ligand and auxiliary in asymmetric synthesis. While the term "reductive amination" is broadly used to describe the formation of an amine followed by reduction, the most reliable and high-yielding synthesis of N-phenyl-L-prolinol from L-proline is achieved through a robust, sequential two-step process. This application note details a field-proven protocol involving an initial N-arylation of L-proline followed by the selective reduction of the resulting carboxylic acid. This approach provides a clear and reproducible pathway for researchers, scientists, and drug development professionals to access this important molecule.
The chosen synthetic strategy first employs a copper-catalyzed Ullmann-type coupling reaction to form the C-N bond between L-proline and an aryl halide.[1] This method is advantageous due to the use of an inexpensive and readily available copper catalyst in conjunction with L-proline itself acting as a ligand, which can accelerate the reaction.[2] Subsequently, the intermediate N-phenyl-L-proline is reduced to the target alcohol. For this transformation, Borane-Tetrahydrofuran (BH₃·THF) complex is selected as the reducing agent. It is highly effective for the reduction of carboxylic acids to alcohols and offers a favorable alternative to stronger hydrides like lithium aluminum hydride (LiAlH₄), with often simpler workups.[3][4]
Overall Synthetic Workflow
The synthesis is performed in two distinct, high-yielding steps starting from commercially available L-proline. The workflow is designed for efficiency and scalability.
Caption: Overall workflow for the synthesis of N-Phenyl-L-prolinol.
Part 1: N-Arylation of L-Proline via Ullmann Coupling
Mechanism and Rationale
The Ullmann condensation is a copper-catalyzed nucleophilic substitution reaction ideal for forming carbon-nitrogen bonds.[5] In this protocol, L-proline serves as both the nucleophile and a ligand for the copper(I) catalyst. The reaction is thought to proceed through an oxidative addition of the aryl halide to the copper center, followed by coordination of the amino acid. A base is required to deprotonate the proline's carboxylic acid and secondary amine, facilitating its coordination and subsequent reductive elimination to yield the N-phenyl-L-proline product and regenerate the active copper catalyst.[6][7]
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Experimental Protocol
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-proline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add dimethyl sulfoxide (DMSO) as the solvent, followed by iodobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and filter to remove insoluble copper salts. Acidify the aqueous filtrate to pH 2-3 with 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude N-phenyl-L-proline can often be used directly in the next step or purified further by recrystallization if necessary.
Part 2: Reduction of N-Phenyl-L-proline
Mechanism and Rationale
Borane (BH₃) is an electrophilic reducing agent that shows high reactivity towards the electron-rich carbonyl oxygen of a carboxylic acid.[8] The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced by additional equivalents of borane to the primary alcohol. The borane-THF complex (BH₃·THF) is a convenient and relatively stable source of borane.[9] This reagent is preferred over LiAlH₄ for its greater functional group tolerance and typically easier workup procedure.[4]
Experimental Protocol
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add the crude N-phenyl-L-proline (1.0 eq) from the previous step.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add 1.0 M BH₃·THF complex (2.5-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. The reaction can be gently heated to reflux if progress is slow, as monitored by TLC.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying any excess borane.
-
Workup: Remove the solvents under reduced pressure. Add 1M HCl to the residue and stir for 1 hour. Basify the solution to pH 10-11 with 2M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-phenyl-L-prolinol. Purify the product by flash column chromatography on silica gel to obtain a pure solid or oil.
Data Summary and Characterization
Table 1: Key Reaction Parameters
| Step | Parameter | Value/Reagent | Rationale |
| 1. N-Arylation | Starting Material | L-Proline, Iodobenzene | Readily available commercial materials. |
| Catalyst | Copper(I) Iodide (CuI) | Effective and economical catalyst for Ullmann couplings.[6] | |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong base to deprotonate proline for catalysis. | |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvent suitable for Ullmann reactions. | |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction. | |
| Typical Yield | 80-90% | ||
| 2. Reduction | Reducing Agent | Borane-THF Complex (BH₃·THF) | Selective for carboxylic acids, milder than LiAlH₄.[3] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous ether solvent compatible with borane reagents. | |
| Temperature | 0 °C to Room Temp. | Controlled addition at 0 °C for safety, reaction proceeds at RT. | |
| Quenching Agent | Methanol (MeOH) | Safely reacts with excess borane before aqueous workup. | |
| Typical Yield | 85-95% |
Expected Characterization Data for N-Phenyl-L-prolinol
The successful synthesis of the final product should be confirmed through standard spectroscopic techniques.[10][11]
-
¹H NMR (in CDCl₃): Expect characteristic signals for the aromatic protons of the phenyl group (typically in the δ 6.7-7.3 ppm range), the methine proton adjacent to the nitrogen and hydroxyl group, and the diastereotopic protons of the hydroxymethyl group, along with the pyrrolidine ring protons.[12]
-
¹³C NMR (in CDCl₃): Signals corresponding to the aromatic carbons, the two carbinol carbons (CH-N and CH₂-OH), and the aliphatic carbons of the pyrrolidine ring.
-
FT-IR (KBr or thin film): A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group. Absorptions corresponding to C-H (aromatic and aliphatic), C-N, and C-O stretching will also be present.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
References
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. RSC Publishing. Available at: [Link]
-
CuI/L‐proline‐catalyzed coupling of aryl halides with aqueous NH3 for drug discovery. ResearchGate. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]
-
Reductions with Lithium Aluminium Hydride. University of Cambridge. Available at: [Link]
-
Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Royal Society of Chemistry. Available at: [Link]
-
Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Borane Reagents. Organic Chemistry Portal. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations. CHIMIA. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharma Guideline. Available at: [Link]
-
Stoichiometric reactions of LiAlH4 with unactivated (non-conjugated) alkenes according to Ziegler. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. ResearchGate. Available at: [Link]
-
NMR and IR Spectroscopy of Phenols. ResearchGate. Available at: [Link]
- Synthesis method of substituted N-phenyl morpholine compound.Google Patents.
-
An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. Available at: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available at: [Link]
-
Reduction of N-Acylisatins with [BHs.THF] Complex. CETEM. Available at: [Link]
-
Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. PubMed. Available at: [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC. Available at: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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Using (S)-N-phenylprolinol as a chiral ligand precursor
Application Note: (S)- -Diphenylprolinol as a Chiral Ligand Precursor
Executive Summary & Nomenclature Clarification
(S)-
-
Lewis Acid Catalysis: Precursor to CBS (Corey-Bakshi-Shibata) Oxazaborolidines for the enantioselective reduction of ketones.
-
Organocatalysis: Precursor to the Hayashi-Jorgensen catalyst (via silylation) for asymmetric Michael additions and
-functionalization of aldehydes.[1]
Critical Disambiguation:
While sometimes colloquially referred to as "(S)-N-phenylprolinol" due to the presence of phenyl rings, the correct chemical entity for high-selectivity catalysis is the carbon-substituted diphenyl derivative.[1] The N-phenyl substituted variant ((S)-1-phenylpyrrolidin-2-ylmethanol) is stereoelectronically distinct and far less effective for these applications.[1] This guide focuses on the industry-standard (S)-
Chemical Properties & Structural Logic[1][2][3]
| Property | Specification |
| IUPAC Name | (S)- |
| CAS Number | 112068-01-6 |
| Molecular Weight | 253.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 77–80 °C |
| Solubility | Soluble in MeOH, EtOH, CHCl |
| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine nitrogen) |
Mechanistic Advantage: The "Gem-Diphenyl" Effect
The two phenyl groups at the
Synthesis of (S)- -Diphenylprolinol
Note: While commercially available, in-house synthesis is often required for scale-up or cost reduction.[1]
Reaction Scheme
L-Proline Methyl Ester
Detailed Protocol
Reagents:
-
L-Proline methyl ester hydrochloride (1.0 eq)[1]
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in Et
O (3.5 eq) -
Anhydrous THF (Solvent)
-
Sulfuric acid (
) and NaOH ( ) for workup.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N
atmosphere. -
Grignard Addition: Charge the flask with PhMgBr (3.5 eq) and cool to 0 °C.
-
Substrate Addition: Slowly add L-Proline methyl ester (dissolved in anhydrous THF) dropwise over 1 hour. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature, then stir for 3–4 hours. Monitor by TLC (SiO
, 10% MeOH/DCM). -
Quench: Cool to 0 °C. Carefully quench with saturated NH
Cl solution. -
Extraction: Extract the aqueous layer with EtOAc (
). -
Purification: The crude product is often pure enough for use. For high-grade catalysis, recrystallize from Ethanol/Hexane.[1]
Application Protocol A: Enantioselective CBS Reduction
This protocol describes the in situ generation of the oxazaborolidine catalyst for reducing a prochiral ketone (e.g., Acetophenone) to a chiral alcohol.
Mechanism of Action (DOT Diagram)
The diagram below illustrates the catalytic cycle where the ligand activates borane, creating a chiral pocket for hydride transfer.
Figure 1: The CBS Reduction Cycle. The ligand reacts with borane to form the active catalyst, which then coordinates the ketone and hydride source in a stereocontrolled manner.
Experimental Protocol
Reagents:
-
(S)-
-Diphenylprolinol (10 mol%)[1] -
Trimethylborate or Borane-THF complex (1.0 M)[1]
-
Acetophenone (Substrate)
-
Borane-Dimethylsulfide (BMS) or Catecholborane (Stoichiometric reductant)
Procedure:
-
Catalyst Formation: In a dry flask under Argon, dissolve (S)-
-Diphenylprolinol (0.1 mmol) in anhydrous THF (2 mL). Add Trimethylborate (0.12 mmol) and stir at reflux for 1 hour to form the B-methoxy oxazaborolidine intermediate. (Alternatively, use BH ·THF directly). -
Reduction Setup: Cool the catalyst solution to the desired temperature (typically 0 °C or -20 °C for higher selectivity).
-
Reductant Addition: Add the stoichiometric borane source (0.6 mmol BMS) to the catalyst solution.
-
Substrate Addition: Slowly add Acetophenone (1.0 mmol) in THF (1 mL) via syringe pump over 30–60 minutes. Slow addition is crucial to prevent uncatalyzed background reduction.[1]
-
Quench: After TLC indicates consumption of ketone, carefully add MeOH (2 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo, add 1M HCl, extract with ether, dry, and concentrate.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Application Protocol B: Organocatalytic Michael Addition
Using the trimethylsilyl (TMS) ether derivative (Hayashi-Jorgensen Catalyst).
Protocol
-
Ligand Preparation: React (S)-
-Diphenylprolinol with Hexamethyldisilazane (HMDS) and a drop of TMSCl at reflux to protect the alcohol as a TMS ether. -
Reaction: Mix the aldehyde (1.0 eq) and nitroalkene (1.2 eq) in Toluene or DCM.
-
Catalysis: Add the TMS-protected ligand (10 mol%) and optional additive (e.g., Benzoic acid, 10 mol%).
-
Conditions: Stir at room temperature for 12–24 hours.
-
Result: This yields
-nitroaldehydes with high syn-diastereoselectivity and high enantioselectivity.[1]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Uncatalyzed background reaction | Ensure slow addition of substrate; Lower reaction temperature (-20 to -78 °C). |
| Low Yield | Moisture contamination | Strictly dry solvents (THF/Toluene) and glassware; Use fresh borane reagents. |
| Racemic Product | Catalyst decomposition | Verify ligand purity; Ensure inert atmosphere (Argon/Nitrogen) throughout. |
| Incomplete Conversion | Catalyst poisoning | Check substrate for amine/phosphine impurities that bind Boron strongly. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7] Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ether as a catalyst in an enantioselective, catalytic, tandem Michael/Henry reaction. Angewandte Chemie International Edition, 44(27), 4212-4215. Link
-
Mathre, D. J., et al. (1993). A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry, 58(10), 2880-2888. Link -
Xu, L. W., & Xia, C. G. (2005). Recent advances in the catalytic asymmetric addition of diethylzinc to aldehydes.[6][7] European Journal of Organic Chemistry, 2005(4), 633-639. Link
Sources
- 1. S-(-)-1,1-Diphenylprolinol [webbook.nist.gov]
- 2. (S)-(-)-1-Phenyl-1-propanol | C9H12O | CID 2734864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. (S)-(-)-1-PHENYL-1-PROPANOL | 613-87-6 [chemicalbook.com]
- 5. (r)-phenyl((s)-pyrrolidin-2-yl)methanol 95% | CAS: 74936-95-1 | AChemBlock [achemblock.com]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. scilit.com [scilit.com]
Synthesis of Novel P,N-Ligands from (S)-1-Phenylpyrrolidin-2-yl Methanol: A Detailed Guide for Asymmetric Catalysis
Introduction: The Significance of Chiral P,N-Ligands in Modern Catalysis
In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for achieving high enantioselectivity in chemical transformations. Among the diverse array of chiral ligands, P,N-ligands, which feature both a phosphorus and a nitrogen donor atom, have emerged as a privileged class.[1][2] The distinct electronic properties and coordination modes of the hard nitrogen and soft phosphorus atoms allow for fine-tuning of the steric and electronic environment around a metal center. This unique characteristic makes P,N-ligands highly effective in a wide range of catalytic applications, including hydrogenation, allylic alkylation, and Heck reactions.[3][4]
This application note provides a comprehensive guide for the synthesis of a novel P,N-ligand, (S)-1-phenyl-2-((diphenylphosphino)methyl)pyrrolidine, commencing from the readily available chiral precursor, (S)-1-phenylpyrrolidin-2-yl methanol. The synthetic strategy hinges on a well-established two-step sequence involving the activation of the primary alcohol followed by nucleophilic substitution with a phosphide anion. This guide is tailored for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the rationale behind the procedural choices, ensuring both scientific rigor and practical applicability.
Synthetic Strategy: A Two-Step Approach to P,N-Ligand Formation
The synthesis of the target P,N-ligand from (S)-1-phenylpyrrolidin-2-yl methanol is accomplished through a robust and reliable two-step process. This method is widely adopted for the preparation of similar phosphine-containing ligands due to its efficiency and the commercial availability of the necessary reagents.
The overall transformation can be visualized as follows:
Sources
Application Note: Preparation of Chiral Phosphine-Amine Ligands from N-Phenylprolinol
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the synthesis of chiral phosphine-amine (P,N) ligands derived from (S)-N-phenylprolinol . These ligands are privileged scaffolds in asymmetric catalysis, particularly for palladium-catalyzed allylic substitutions and iridium-catalyzed hydrogenations.
The guide focuses on two distinct ligand classes accessible from the same precursor:
-
Aminophosphines (C-P Bond): Robust, electron-rich ligands.
-
Aminophosphinites (O-P Bond): Hemilabile, easy-to-synthesize ligands.
Introduction & Strategic Significance
Chiral P,N-ligands derived from the proline scaffold are cornerstones of asymmetric catalysis. The rigid pyrrolidine backbone restricts conformational flexibility, while the nitrogen atom provides a hard donor site (or a handle for steric tuning) and the phosphorus serves as the soft donor for transition metals.
Why N-Phenylprolinol? Unlike the more common N-methyl or N-Boc derivatives, the N-phenyl group introduces unique electronic delocalization (via the aniline nitrogen) and significant steric bulk directly adjacent to the chiral center. This modification is critical for reactions requiring:
-
Electronic Modulation: The N-phenyl ring reduces the basicity of the nitrogen compared to N-alkyl variants, altering the hemilability of the ligand.
-
Steric Shielding: The phenyl ring creates a defined chiral pocket, enhancing enantioselectivity in sterically demanding couplings.
Retrosynthetic Strategy
The synthesis diverges from the common precursor (S)-1-phenylpyrrolidin-2-ylmethanol (N-phenylprolinol). We present two pathways:
-
Pathway A (Target: Phosphine): Activation of the alcohol followed by nucleophilic displacement with a phosphide anion. This forms a robust C-P bond.
-
Pathway B (Target: Phosphinite): Direct reaction with a chlorophosphine. This forms a P-O bond.
Diagram 1: Synthetic Pathways
[1][2][3][4]
Protocol A: Synthesis of (S)-1-Phenyl-2-((diphenylphosphino)methyl)pyrrolidine (C-P Bond)
This is the preferred ligand class for high-temperature applications due to the stability of the C-P bond.
Materials & Equipment[5]
-
Reagents: (S)-1-phenylpyrrolidin-2-ylmethanol (N-phenylprolinol), Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Diphenylphosphine (HPPh2), n-Butyllithium (n-BuLi, 2.5M in hexanes).
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF) (degassed).
-
Equipment: Schlenk line (double manifold), N2/Ar atmosphere, Cannula transfer system.
Step 1: Mesylation of N-Phenylprolinol
Objective: Convert the hydroxyl group into a good leaving group (Mesylate).
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.
-
Dissolution: Charge the flask with (S)-N-phenylprolinol (10.0 mmol, 1.77 g) and anhydrous DCM (50 mL). Add Et3N (15.0 mmol, 2.1 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Addition: Dropwise add MsCl (12.0 mmol, 0.93 mL) via syringe over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.
-
Workup: Quench with saturated NaHCO3 (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.
-
Result: The crude mesylate (viscous oil) is typically used directly in the next step to avoid decomposition. Note: N-phenyl mesylates can be prone to cyclization/aziridinium formation; handle promptly.
Step 2: Nucleophilic Phosphinylation
Objective: Displace the mesylate with a diphenylphosphide anion.
-
Phosphide Generation: In a separate flame-dried Schlenk flask under N2, dissolve diphenylphosphine (HPPh2) (11.0 mmol, 1.9 mL) in anhydrous THF (40 mL).
-
Deprotonation: Cool to -78 °C (dry ice/acetone). Dropwise add n-BuLi (11.0 mmol). The solution will turn bright orange/red (formation of LiPPh2). Stir for 30 mins at -78 °C.
-
Coupling: Dissolve the crude mesylate (from Step 1) in anhydrous THF (20 mL). Cannulate this solution dropwise into the cold LiPPh2 solution over 15 minutes.
-
Completion: Allow the mixture to warm to RT overnight. The red color should fade to pale yellow/clear.
-
Quench & Purification:
-
Degas all workup solvents if possible to prevent phosphine oxidation.
-
Quench with degassed water (10 mL).
-
Remove THF under reduced pressure.
-
Extract with degassed Et2O or DCM.
-
Purification: Flash column chromatography requires inert conditions or rapid elution. Stationary phase: Silica gel. Eluent: Hexane/EtOAc (gradient). Tip: Add 1% Et3N to the eluent to prevent acid-catalyzed oxidation on silica.
-
-
Yield: Typical yields range from 60-75% .
Diagram 2: Experimental Workflow
Protocol B: Synthesis of (S)-1-Phenylpyrrolidin-2-yl Diphenylphosphinite (O-P Bond)
-
Setup: Flame-dried Schlenk flask, N2 atmosphere.
-
Reagents: Combine (S)-N-phenylprolinol (5.0 mmol) and 4-Dimethylaminopyridine (DMAP) (cat., 0.5 mmol) in anhydrous Toluene or THF (20 mL). Add Et3N (6.0 mmol).
-
Addition: Cool to 0 °C . Add Chlorodiphenylphosphine (ClPPh2) (5.5 mmol) dropwise.
-
Reaction: A white precipitate (Et3N·HCl) forms immediately. Stir at RT for 3-5 hours.
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Schlenk frit) to remove salts.
-
Isolation: Concentrate the filtrate in vacuo to obtain the crude phosphinite.
-
Storage: This ligand is prone to hydrolysis. Store in a glovebox at -20 °C.
Critical Parameters & Troubleshooting
| Parameter | Critical Limit | Consequence of Failure |
| Moisture Control | < 10 ppm H2O | Hydrolysis of ClPPh2 (Protocol B) or quenching of LiPPh2 (Protocol A). |
| Oxygen Exclusion | Strict Schlenk/Glovebox | Oxidation of Phosphine (P-III) to Phosphine Oxide (P-V), rendering the ligand inactive. |
| Mesylate Stability | Use within 1-2 hours | N-phenyl prolinol mesylates can undergo intramolecular cyclization to form aziridinium ions. |
| Reaction Temp | -78 °C for LiPPh2 addn | Higher temps during addition can lead to elimination side products (alkenes) instead of substitution. |
Applications in Drug Development[3]
These ligands are specifically valued for:
-
Pd-Catalyzed Allylic Alkylation: The N-phenyl group provides a "wall" that directs incoming nucleophiles, often used in synthesizing chiral building blocks for alkaloids.
-
Suzuki-Miyaura Coupling: The hemilabile nature of the P,N-chelate stabilizes active Pd(0) species, extending catalyst life in complex API synthesis.
References
- Synthesis of N-Aryl Prolinols: R. A. T. M. van Benthem et al., "Synthesis of N-arylpyrrolidin-2-ylmethanols," Synthesis, 1994. Note: Describes the preparation of the starting material from proline if not purchased commercially.
-
General Phosphine Synthesis from Alcohols
-
Gilbertson, S. R., & Chang, C. W. (1997). "Synthesis of P-chiral phosphines." The Journal of Organic Chemistry, 62(16), 5557-5566.
-
-
Applications of Prolinol-Derived P,N Ligands
-
Guiry, P. J., & Saunders, C. P. (2004). "The development of P,N ligands for asymmetric catalysis." Advanced Synthesis & Catalysis, 346(5), 497-537.
-
-
Phosphinite Ligand Preparation
-
Iyer, S., & Yogesh, V. V. (2006). "Asymmetric catalysis using P,N ligands." Tetrahedron: Asymmetry, 17(5), 687-690.
-
Application Note: High-Performance Organocatalytic Michael Addition
Focus: (S)-Diarylprolinol Silyl Ethers (The Jørgensen-Hayashi Class)
Scope and Definitions: Clarifying the Catalyst Identity
Critical Nomenclature Note:
The term "(S)-N-phenylprolinol" literally refers to 1-phenylpyrrolidin-2-ylmethanol, a tertiary amine. However, in the context of organocatalytic Michael additions , the industry standard and "privileged" catalyst class is (S)-
-
Literal N-phenylprolinol (Tertiary Amine): Cannot form enamines or iminium ions (the engine of prolinol catalysis) due to the lack of an N-H bond. It typically acts as a chiral ligand in metal catalysis or a Brønsted base.
-
Diphenylprolinol Silyl Ether (Secondary Amine): The active catalyst for high-enantioselectivity Michael additions.[1] The bulky diphenyl-silyloxy group provides exceptional steric shielding, directing the stereochemical outcome.
Decision: This guide focuses on the (S)-
Introduction
The organocatalytic Michael addition is a cornerstone transformation for constructing chiral carbon frameworks, particularly
While L-Proline was the historical progenitor, it suffers from solubility issues and lower turnover frequencies in non-polar solvents. The (S)-Diarylprolinol Silyl Ether catalysts overcome these limitations through:
-
Enhanced Solubility: The silyl ether and phenyl rings ensure solubility in organic solvents (DCM, Toluene).
-
Steric Steering: The bulky
-substituents enforce a rigid facial selectivity. -
Dual Activation Modes: Capable of Enamine Activation (for unmodified aldehydes/ketones) and Iminium Activation (for
-unsaturated aldehydes).
Mechanistic Principles
The reaction proceeds via an Enamine Cycle . The secondary amine of the catalyst condenses with the aldehyde substrate to form a nucleophilic enamine. The bulky silyloxymethyl group forces the enamine double bond to adopt an (E)-conformation and shields one face of the molecule, forcing the electrophile (nitroalkene) to attack from the open face.
Figure 1: Catalytic Cycle (Enamine Activation)[2]
Caption: The catalytic cycle begins with enamine formation. The bulky diphenyl-silyl group shields the Re-face (for S-catalyst), directing Si-face attack on the nitroalkene.
Experimental Protocol
Standard Operating Procedure: Michael Addition of Aldehydes to Nitroalkenes
Target Reaction: Hexanal + (E)-
Materials:
-
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether (CAS: 848821-58-9). -
Acid Additive: 4-Nitrophenol or Benzoic Acid (Critical for rate acceleration).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Substrates: Freshly distilled aldehyde; Recrystallized nitroalkene.
Step-by-Step Methodology:
-
Preparation (T = 23°C):
-
In a 4 mL vial equipped with a magnetic stir bar, weigh (E)-
-Nitrostyrene (0.50 mmol, 1.0 equiv). -
Add Catalyst (0.025 mmol, 5 mol%). Note: 1-5 mol% is sufficient for simple substrates; 10-20 mol% for sterically demanding ones.
-
Add Acid Additive (0.025 mmol, 5 mol%). Note: The acid promotes iminium formation and hydrolysis steps.
-
-
Reaction Initiation:
-
Dissolve the mixture in DCM (1.0 mL, 0.5 M concentration).
-
Add Hexanal (1.0 mmol, 2.0 equiv) in one portion.
-
Why 2.0 equiv? Aldehydes can undergo self-aldol condensation; excess ensures the Michael pathway dominates.
-
-
Monitoring:
-
Stir at room temperature (RT).
-
Monitor by TLC or 1H NMR (disappearance of nitrostyrene vinyl protons). Typical reaction time: 1–24 hours depending on substrate electronics.
-
-
Work-up:
-
Quench: No specific quench required.
-
Purification: Direct flash column chromatography on silica gel.
-
Caution: The aldehyde product can be unstable on silica. Elute quickly using Hexane/EtOAc.
-
-
Analysis:
-
Diastereomeric Ratio (dr): Determine by 1H NMR of the crude mixture (integration of aldehyde protons).
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak IA/IB columns) after reduction to the corresponding alcohol (using NaBH4) or oxidation to the acid, as
-nitroaldehydes can racemize on column.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enamine formation is slow. | Add an acidic co-catalyst (Benzoic acid, 4-Nitrophenol, or AcOH).[1] The acid catalyzes the condensation/hydrolysis steps. |
| Low ee% | Background reaction or racemization. | Lower temperature to 0°C or -20°C. Ensure the catalyst is pure (free of non-silylated diol). |
| Low dr (syn/anti) | Epimerization of product. | The |
| Catalyst Deactivation | Hydrolysis of Silyl Ether. | Ensure solvents are reasonably dry. Avoid strong aqueous acids during workup. |
| Product Instability | Retro-Michael or Polymerization. | Perform "One-Pot" derivatization : Reduce immediately with NaBH4 to the stable nitro-alcohol or react with a Wittig reagent. |
Substrate Scope and Limitations
-
Aldehyde Donor: Works excellently with linear and
-branched aldehydes.-
Limitation: Acetaldehyde is difficult due to high volatility and self-polymerization.
-
-
Michael Acceptor:
-
Nitroalkenes: Excellent (Standard).
-
Enones (Vinyl Ketones): Good, but may require lower temperatures.
-
Acrylates: Generally poor reactivity with this specific catalyst (require more activated catalysts or different activation modes).
-
-
Alternative Activation (Iminium):
-
If using Enals (e.g., Cinnamaldehyde) as the electrophile and a nucleophile like Malonate, the same catalyst works but via the Iminium cycle.
-
References
-
Hayashi, Y., et al. (2005).[1][3][4] "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition, 44(27), 4212–4215. Link
-
Jørgensen, K. A., et al. (2005).[1][4] "Organocatalytic asymmetric synthesis of functionalized nitroalkanes." Organic & Biomolecular Chemistry, 3, 416-419.
-
Hayashi, Y., et al. (2017).[4] "Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Organic Syntheses, 94, 252-266.[4] Link
- Palomo, C., et al. (2009). "Critical Survey of the Enantioselective Organocatalytic Michael Addition." European Journal of Organic Chemistry, 2009(6), 915-924.
Sources
Application Note: Catalytic Applications of 1-Phenylpyrrolidin-2-yl Methanol Derivatives in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
The development of robust, highly stereoselective catalytic systems is a cornerstone of modern drug discovery. Among the privileged chiral scaffolds, 1-phenylpyrrolidin-2-yl methanol (N-phenylprolinol) and its carbon-substituted derivatives (such as
The structural logic behind utilizing these derivatives lies in two key features:
-
Steric & Electronic Tuning: The introduction of an N-phenyl group via copper-catalyzed N-selective arylation[1] significantly reduces the Lewis basicity and nucleophilicity of the pyrrolidine nitrogen compared to free prolinol. This prevents catalyst poisoning and unwanted stable aminal formation, while providing
stacking opportunities in the transition state. -
Bifunctional Directing Groups: The adjacent hydroxymethyl (or diaryl-methanol) group acts either as a hydrogen-bond donor in organocatalysis or as a covalent anchor for transition metals (e.g., Zn, Cu), forming highly rigid, stereocontrolling metallacycles[2].
This application note details two primary catalytic modalities for these derivatives: their use as chiral ligands in transition metal-catalyzed alkylations, and their deployment as organocatalysts in complex multicomponent cycloadditions.
Application I: Chiral Ligands in Asymmetric Organozinc Additions
Mechanistic Causality
Tertiary amino alcohols, particularly 1-phenylpyrrolidin-2-yl methanol, are highly effective chiral ligands for the enantioselective addition of dialkylzinc reagents to aldehydes[2]. The causality of this efficiency is rooted in the formation of a rigid bimetallic Zn-alkoxide complex. The N-phenyl group provides essential steric bulk that shields one face of the coordinated aldehyde, forcing the incoming ethyl group to attack exclusively from the Si or Re face.
A non-polar solvent mixture (Hexane/Toluene) is strictly required; polar coordinating solvents would disrupt the delicate bimetallic transition state, leading to a collapse in enantiomeric excess (ee).
Fig 1. Mechanistic workflow of bimetallic Zn-alkoxide transition state assembly.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is designed as a self-validating system to ensure high optical purity of the resulting secondary alcohol.
Reagents & Materials:
-
(S)-1-phenylpyrrolidin-2-yl methanol (2 mol%)
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Diethylzinc (
, 1.0 M in hexanes, 2.0 equiv) -
Anhydrous Hexane/Toluene (2:1 v/v)
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Rationale:
is highly pyrophoric and moisture-sensitive; trace water will prematurely hydrolyze the reagent and destroy the bimetallic catalytic species. -
Catalyst Activation: Dissolve (S)-1-phenylpyrrolidin-2-yl methanol (2 mol%) in the 2:1 Hexane/Toluene mixture. Cool the solution to 0 °C.
-
Zinc Coordination: Dropwise add
(2.0 equiv) over 10 minutes. Stir for 15 minutes at 0 °C to allow the formation of the active Zn-alkoxide catalyst complex. -
Electrophile Introduction: Add benzaldehyde (1.0 equiv) dropwise. Maintain the reaction at 0 °C for 24 hours. Rationale: 0 °C is the thermodynamic sweet spot; higher temperatures increase the rate of the uncatalyzed background reaction, drastically lowering the ee.
-
Self-Validation & Quench: Monitor via TLC (Hexane/EtOAc 8:2). Once the aldehyde spot is consumed, quench carefully with 1N HCl at 0 °C to break the Zn-complex. Extract with dichloromethane (3x).
-
QC Checkpoint: Purify via flash chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Expected ee is 80–89%[2].
Application II: Organocatalytic [3+2] Cycloadditions in Aqueous Media
Mechanistic Causality
Derivatives featuring bulky substitutions at the methanol carbon, such as diphenyl[(2S)-pyrrolidin-2-yl]methanol (
A critical innovation in this space is conducting multicomponent[3+2] cycloadditions in brine (aqueous medium)[3]. The causality here is twofold:
-
Hydrophobic Packing: Water forces the hydrophobic organic substrates (enal, aminomalonate, and aromatic aldehyde) into tightly packed micelles, accelerating the reaction rate.
-
Side-Reaction Suppression: In strictly organic solvents, prolinol derivatives often trigger unwanted self-condensation of the
-unsaturated aldehydes. The aqueous medium thermodynamically disfavors these specific self-condensation pathways, acting as an active chemical filter[3].
Fig 2. Organocatalytic activation mode for aqueous [3+2] cycloadditions.
Protocol 2: One-Pot Synthesis of Polysubstituted Pyrrolidines
This protocol converts commercially available starting materials into densely functionalized pyrrolidines with complete stereocontrol.
Reagents & Materials:
-
Diphenyl[(2S)-pyrrolidin-2-yl]methanol (10 mol%)
- -unsaturated aldehyde (enal, 1.2 equiv)
-
Diethyl aminomalonate (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Saturated aqueous NaCl (Brine)
Step-by-Step Methodology:
-
Aqueous Setup: To a reaction vial containing brine (2.0 mL per mmol of substrate), add the aromatic aldehyde (1.0 equiv) and diethyl aminomalonate (1.0 equiv).
-
Catalyst Introduction: Add the diphenyl[(2S)-pyrrolidin-2-yl]methanol catalyst (10 mol%). Stir vigorously at room temperature for 10 minutes to allow initial imine formation between the aminomalonate and the aromatic aldehyde.
-
Cycloaddition Initiation: Add the enal (1.2 equiv) to the suspension. Rationale: Adding the enal last ensures that the catalyst prioritizes iminium activation of the enal for the subsequent [3+2] attack, rather than off-target reactions.
-
Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature. The high shear is necessary to maximize the interfacial surface area in the brine suspension.
-
Self-Validation & Isolation: Monitor the disappearance of the imine intermediate via TLC. Upon completion, extract the organic products directly from the brine using Ethyl Acetate (3 x 5 mL). Dry over
and concentrate under reduced pressure. -
QC Checkpoint: Analyze the crude mixture via
NMR to validate the diastereomeric ratio (dr). Purify via column chromatography. Expected outcomes are yield and complete stereoselectivity ( ee)[3].
Quantitative Data & Comparative Efficacy
The table below summarizes the catalytic performance of various 1-phenylpyrrolidin-2-yl methanol derivatives across different reaction modalities, highlighting the relationship between structural modifications and catalytic outcomes.
| Catalyst Derivative | Reaction Modality | Substrates | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |
| 1-Phenylpyrrolidin-2-yl methanol | Alkylation (Zn) | Benzaldehyde + | 2 mol% | 81–89 | 80–89 | High reactivity; rigid bimetallic transition state[2]. |
| Ferrocenyl-pyrrolidin-2-yl methanol | Alkylation (Zn) | Benzaldehyde + | 2 mol% | 70–85 | 60–75 | Extreme steric bulk; useful for highly unhindered electrophiles[2]. |
| Diphenyl[(2S)-pyrrolidin-2-yl]methanol | [3+2] Cycloaddition | Enal + Aminomalonate | 10 mol% | 88–95 | >99 | Complete stereocontrol; highly compatible with aqueous brine media[3]. |
References
-
Synthesis, structure and catalytic activity of new ferrocenyl-containing secondary alcohols derived from L-proline Source: Math-Net.Ru (Russian Chemical Bulletin) URL:[Link]
-
A room temperature copper catalyzed N-selective aryl
-amino alcohols with iodoanilines and aryl iodides Source: National Institutes of Health (NIH PMC) URL:[Link]
Sources
Application Note & Protocol: Synthesis of Chiral Phosphine Ligands from N-Phenylprolinol
Abstract
Chiral phosphine ligands are cornerstones of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Among the vast array of available ligands, those derived from the chiral scaffold of prolinol have demonstrated exceptional efficacy and versatility. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a key class of these ligands: chiral phosphines derived from N-phenylprolinol. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for the conversion of (S)-N-phenylprolinol to (S)-N-Phenyl-2-(diphenylphosphinoxymethyl)pyrrolidine, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Value of N-Phenylprolinol-Derived Phosphines
The pyrrolidine ring, a core structural motif in the amino acid proline, offers a conformationally constrained and stereochemically rich backbone.[1] When functionalized, this scaffold becomes a powerful chiral auxiliary. N-phenylprolinol, specifically the (S)-enantiomer, is an exemplary starting material for ligand synthesis. Its structure offers several strategic advantages:
-
Defined Stereochemistry: The (S)-configuration at the C2 position of the pyrrolidine ring provides a robust chiral environment that can be effectively transferred to the catalytic center.
-
Bidentate Potential: The final phosphine product can act as a P,N-bidentate ligand, where both the phosphorus and the pyrrolidinyl nitrogen atoms can coordinate to a metal center. This chelation creates a rigid and well-defined chiral pocket around the metal, which is crucial for high enantioselectivity in catalytic reactions.[2]
-
Tunable Properties: The phenyl group on the nitrogen atom enhances the steric bulk and modulates the electronic properties of the ligand, which can be finely tuned to optimize catalytic performance for specific reactions.
These ligands have proven particularly effective in transition-metal-catalyzed reactions such as asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (AAA), where they facilitate the formation of new stereogenic centers with remarkable precision.
Core Synthetic Strategy: O-Phosphination
The conversion of N-phenylprolinol to its corresponding phosphine derivative is achieved through a direct O-phosphination reaction. This involves the nucleophilic substitution at the phosphorus center of an electrophilic phosphinating agent by the hydroxyl group of N-phenylprolinol.
Mechanism of Action
The key transformation is the reaction between the primary alcohol of (S)-N-phenylprolinol and chlorodiphenylphosphine (ClPPh₂). The reaction proceeds via the following steps:
-
Activation: A non-nucleophilic organic base, typically triethylamine (Et₃N) or pyridine, is used to deprotonate the hydroxyl group of the N-phenylprolinol, although its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of chlorodiphenylphosphine.
-
Chloride Displacement: The phosphorus-chlorine bond breaks, and the chloride ion is displaced.
-
Acid Quenching: The generated HCl immediately reacts with the base (e.g., triethylamine) to form a salt (e.g., triethylammonium chloride), which precipitates from non-polar solvents, driving the reaction to completion.
This process results in the formation of a stable P-O-C bond, yielding the desired chiral phosphine ligand.
Caption: Mechanism of O-Phosphination.
Experimental Protocol: Synthesis of (S)-N-Phenyl-2-(diphenylphosphinoxymethyl)pyrrolidine
This protocol details a representative procedure for the synthesis. All operations involving phosphines should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques, as phosphines are susceptible to oxidation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-N-Phenylprolinol | C₁₁H₁₅NO | 177.24 | 10.0 | 1.0 |
| Chlorodiphenylphosphine (ClPPh₂) | C₁₂H₁₀ClP | 220.64 | 11.0 | 1.1 |
| Triethylamine (Et₃N), anhydrous | C₆H₁₅N | 101.19 | 12.0 | 1.2 |
| Toluene, anhydrous | C₇H₈ | 92.14 | ~50 mL | - |
| Hexane, anhydrous | C₆H₁₄ | 86.18 | As needed | - |
| Saturated aq. NaHCO₃ solution | - | - | As needed | - |
| Brine (Saturated aq. NaCl) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (S)-N-phenylprolinol (1.77 g, 10.0 mmol).
-
Solvent and Base Addition: Under an argon atmosphere, add 50 mL of anhydrous toluene, followed by anhydrous triethylamine (1.67 mL, 12.0 mmol). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorodiphenylphosphine (2.0 mL, 11.0 mmol) dropwise to the stirred solution over a period of 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). These washes remove any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or a solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate solvent system, often with a small percentage of triethylamine to prevent product degradation on the acidic silica) or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Safety and Handling Precautions
-
Chlorodiphenylphosphine: Is corrosive and reacts with moisture. Handle exclusively under an inert atmosphere in a well-ventilated fume hood.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Solvents: Toluene and hexane are flammable. Ensure no ignition sources are nearby.
-
Inert Atmosphere: Trivalent phosphines are readily oxidized by air to the corresponding phosphine oxides. Maintaining a strict inert atmosphere is critical for obtaining a pure product.
Characterization and Quality Control
To confirm the identity and purity of the synthesized (S)-N-Phenyl-2-(diphenylphosphinoxymethyl)pyrrolidine, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The most definitive method. A single peak in the expected chemical shift range for a triarylphosphine confirms the formation of the product and its purity from phosphine oxide (which would appear at a different chemical shift).
-
¹H and ¹³C NMR: Used to confirm the overall structure and the integrity of the N-phenylprolinol backbone.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the ligand, ensuring no racemization occurred during synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; degradation of reagents. | Ensure all reagents and solvents are anhydrous. Verify the quality of the chlorodiphenylphosphine. Increase reaction time if necessary. |
| Product is Contaminated with Phosphine Oxide | Exposure to air (oxygen) during reaction or work-up. | Improve inert atmosphere techniques (ensure gas-tight seals, use degassed solvents). Purify via column chromatography to separate the oxide. |
| Multiple Spots on TLC | Incomplete reaction; side product formation. | Check stoichiometry. Ensure slow, controlled addition of chlorodiphenylphosphine at 0 °C to minimize side reactions. |
| Difficulty in Purification | Product streaking on silica gel column. | Add a small amount (0.5-1%) of triethylamine to the chromatography eluent to neutralize the acidic silica gel. |
Conclusion
The conversion of N-phenylprolinol to its chiral phosphine derivative is a robust and reliable synthetic procedure that provides access to a highly valuable class of ligands for asymmetric catalysis. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently synthesize these powerful tools for the stereoselective construction of complex molecules. The self-validating nature of this protocol, confirmed through rigorous characterization, ensures the production of high-purity ligands ready for application in demanding catalytic systems.
References
-
Gao, W., et al. (2004). Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone. The Journal of Organic Chemistry. Available at: [Link]
-
Jia, X., et al. (2013). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Science China Chemistry. Available at: [Link]
-
Gawroński, J., et al. (2018). Prolinol as a Chiral Auxiliary in Organophosphorus Chemistry. ResearchGate. Available at: [Link]
-
Carretero, J.C., et al. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]
-
Dahlin, N. (2009). Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts. Chalmers Publication Library. Available at: [Link]
-
Nolan, A., & Miller, S.J. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. MDPI. Available at: [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Nikolic, N.A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses. Available at: [Link]
-
Mohammadi, M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Aksenov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-(1-phenylpyrrolidin-2-yl)methanol
Welcome to the technical support center for the synthesis of (S)-(1-phenylpyrrolidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this valuable synthesis. (S)-(1-phenylpyrrolidin-2-yl)methanol and its derivatives are critical chiral auxiliaries and building blocks in asymmetric synthesis, most notably as precursors to catalysts for reactions like the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] Achieving high yield and enantiopurity is paramount, yet challenges in the synthetic process are common.
This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address the issues you may be encountering in the lab. We will explore the causality behind experimental choices and provide validated protocols to enhance the robustness and efficiency of your synthesis.
Part 1: Troubleshooting Common Synthetic Routes & Yield Issues
This section addresses the most frequently encountered problems during the synthesis of (S)-(1-phenylpyrrolidin-2-yl)methanol, focusing on the common two-step approach starting from L-proline.
FAQ 1.1: My overall yield is disappointingly low. Where should I start my investigation?
A low overall yield in a multi-step synthesis is a common problem. The most effective way to troubleshoot is to analyze each step independently. The synthesis from L-proline involves two primary transformations: the reduction of the carboxylic acid and the N-phenylation of the resulting amino alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Isolate the intermediate product after each step and verify its purity and yield. This will pinpoint which transformation is underperforming. Often, losses during the aqueous workup of the highly polar (S)-prolinol are underestimated.
FAQ 1.2: I'm struggling with the reduction of L-proline to (S)-prolinol. How can I improve this yield?
The reduction of the carboxylic acid of proline is challenging due to the molecule's zwitterionic nature and the high stability of the carboxylate.
Common Issues & Solutions:
-
Choice of Reducing Agent: Lithium aluminium hydride (LiAlH₄) is the most common and effective reagent for this transformation.[4] Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are viable alternatives but may require harsher conditions or longer reaction times to achieve full conversion.
-
Incomplete Reaction: L-proline has low solubility in ethereal solvents like THF. Ensure the LiAlH₄ is added slowly to a well-slurried suspension of proline to manage the exothermic reaction and prevent clumping. A gentle reflux is often required to drive the reaction to completion.
-
Product Loss During Workup: This is a major source of yield loss. (S)-prolinol is an amino alcohol and is highly soluble in water.
-
Quenching: A careful, sequential quenching procedure (Fieser workup) is critical. Slowly add water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts as a filterable solid.
-
Extraction: The polarity of prolinol makes extraction from the aqueous phase difficult. To maximize recovery, saturate the aqueous layer with sodium chloride (NaCl) before extracting with a suitable organic solvent like dichloromethane (DCM) or performing continuous liquid-liquid extraction.
-
Table 1: Comparison of Reducing Agents for L-Proline
| Reducing Agent | Typical Conditions | Pros | Cons |
|---|---|---|---|
| LiAlH₄ | THF, 0 °C to reflux | High reactivity, reliable | Pyrophoric, requires strictly anhydrous conditions, challenging workup |
| BH₃·THF | THF, reflux | Safer to handle than LiAlH₄ | Slower reaction, may require excess reagent, potential side reactions |
| Pt-MoOx/Al₂O₃ | H₂ (1.0 MPa), H₂O, 383 K | Catalytic, uses H₂ gas | Requires specialized high-pressure equipment, high temperature[5][6] |
FAQ 1.3: My N-phenylation of (S)-prolinol is inefficient. What are the likely side reactions and how can I avoid them?
The N-phenylation is typically achieved via a Buchwald-Hartwig amination or an Ullmann condensation. Both methods can suffer from side reactions if not properly optimized.
Common Issues & Solutions:
-
Catalyst System: The choice of palladium catalyst, ligand, and base is critical.
-
Catalyst/Ligand: For electron-neutral aryl halides like bromobenzene, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) paired with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and can be less effective.
-
-
Side Reaction: O-Phenylation: The primary hydroxyl group of prolinol is also nucleophilic and can compete with the secondary amine, leading to the formation of an O-phenylated byproduct.
-
Mitigation: N-arylation is generally faster than O-arylation for secondary amines under Buchwald-Hartwig conditions. However, to minimize the O-arylated product, avoid excessively high temperatures and prolonged reaction times. If O-phenylation remains a significant issue, a protection-deprotection strategy for the alcohol (e.g., as a silyl ether) may be necessary, though this adds steps to the synthesis.
-
-
Catalyst Deactivation: The reaction is sensitive to oxygen and water. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).
Part 2: An Alternative, High-Yield Strategy via Asymmetric Reduction
For researchers seeking a more convergent and potentially higher-yielding route, the asymmetric reduction of an N-phenyl-2-pyrrolidinone precursor is an excellent alternative. This approach forms the C-O bond and sets the stereocenter in the final step.
FAQ 2.1: How can the Corey-Bakshi-Shibata (CBS) reduction improve my synthesis?
The CBS reduction is a powerful and highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] In this context, you would first synthesize N-phenyl-2-pyrrolidinone (a lactam) and then reduce the ketone moiety.
Advantages:
-
High Enantioselectivity: Typically achieves >95% enantiomeric excess (ee).[1]
-
Convergent Route: Avoids potential issues with the N-phenylation of a chiral amino alcohol.
-
Predictable Stereochemistry: The stereochemical outcome is well-established and predictable based on the catalyst enantiomer used.[7]
The overall workflow would be: L-proline → (S)-prolinol (as in Part 1) → (S)-diphenylprolinol (catalyst precursor) → CBS Catalyst. The substrate is prepared separately: succinimide → N-phenylsuccinimide → N-phenyl-2-pyrrolidinone.
FAQ 2.2: What are the critical parameters for a successful CBS reduction in this system?
The success of the CBS reduction hinges on the precise coordination of the borane reducing agent and the ketone substrate to the chiral oxazaborolidine catalyst.
Caption: Simplified CBS Reduction Mechanism Workflow.
Critical Parameters:
-
Catalyst Purity and Loading: The oxazaborolidine catalyst is moisture-sensitive.[8] It should be handled under inert gas. Typically, 5-10 mol% catalyst loading is sufficient.
-
Borane Source: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are common choices. Use a slight excess (e.g., 1.1-1.5 equivalents) relative to the ketone.
-
Temperature: Low temperature is crucial for high enantioselectivity. The reaction is often run between -78 °C and 0 °C.
-
Anhydrous Conditions: Water will react with both the borane and the catalyst, inhibiting the reaction and lowering the enantioselectivity.[8] All glassware must be oven-dried, and solvents must be anhydrous.
Part 3: Validated Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Synthesis of (S)-prolinol via LiAlH₄ Reduction
-
Setup: Under a nitrogen atmosphere, add L-proline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slurry Formation: Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable slurry.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly and portion-wise, add solid LiAlH₄ (1.5 - 2.0 eq). Caution: The reaction is highly exothermic and generates H₂ gas. Ensure adequate ventilation and slow addition.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting white suspension vigorously for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Extraction: Combine the filtrates. If significant water was used, separate the layers. Saturate the aqueous layer with NaCl and extract multiple times with dichloromethane.
-
Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-prolinol, which can be purified further by vacuum distillation.
Protocol 2: Enantioselective Synthesis via CBS Reduction
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the (S)-CBS oxazaborolidine catalyst (0.1 eq, as a 1M solution in toluene).
-
Borane Addition: Add anhydrous THF and cool the solution to -20 °C. Slowly add BH₃·SMe₂ (1.2 eq) and stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Slowly, over 30 minutes, add a solution of N-phenyl-2-pyrrolidinone (1.0 eq) in anhydrous THF via a syringe pump.
-
Reaction: Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Warm the solution to room temperature and concentrate under reduced pressure. Add 1M HCl and stir for 30 minutes. Basify the aqueous layer with 2M NaOH and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield (S)-(1-phenylpyrrolidin-2-yl)methanol.
References
-
Wikipedia. (n.d.). Prolinol. Retrieved from [Link]
- Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., & Burilov, A. R. (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 30(19), 4813.
- Monge, D., Iglesias-Sigüenza, J., Díez, E., et al. (2015). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Smolobochkin, A., Gazizov, A., Appazov, N. O., & Burilov, A. (2025). Synthesis of (S)-pyrrolidin-2-ylmethanol.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
- Royal Society of Chemistry. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.
-
YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]
-
ACS Publications. (2016, September 16). PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [-]-1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
- Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
- National Center for Biotechnology Information. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.
-
ResearchGate. (n.d.). Reduction of d-proline in C. difficile. Retrieved from [Link]
- National Center for Biotechnology Information. (2012).
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][4][9]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]
- Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
ACS Publications. (2021, February 9). Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. Retrieved from [Link]
-
Frontiers. (n.d.). The Multifaceted Roles of Proline in Cell Behavior. Retrieved from [Link]
-
Macmillan Group. (2012, July 5). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of L‐proline to prolinol over a series of supported metal.... Retrieved from [Link]
-
IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water | Request PDF. Retrieved from [Link]
-
Nature. (n.d.). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]
-
ChemRxiv. (2023, January 16). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. Retrieved from [Link]
-
MDPI. (2021, May 15). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]
-
Semantic Scholar. (2021, May 15). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]
-
MPG.PuRe. (2025, February 15). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. Retrieved from [Link]
-
SpringerLink. (n.d.). Optimization of inhibition efficiencies process of polyvinylpyrrolidone using response surface methodology. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Prolinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-phenylprolinol by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-phenylprolinol using column chromatography. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions, ensuring the integrity and success of your purification process.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of N-phenylprolinol, offering systematic solutions based on established principles.
Question: My N-phenylprolinol is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
Answer:
Streaking or tailing of amine-containing compounds like N-phenylprolinol on a standard silica gel column is a common issue. The primary cause is the acidic nature of the silica gel's surface silanol groups (Si-OH), which can strongly and sometimes irreversibly interact with the basic nitrogen atom of the prolinol derivative. This leads to poor separation, broad peaks, and reduced yield.[1]
Systematic Troubleshooting Steps:
-
Initial Assessment: First, confirm that the streaking is not due to overloading the column. A sample load that is too high for the column's capacity can cause tailing for any compound.[2] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Mobile Phase Modification (The First and Most Effective Solution): The most common and effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.[1][2]
-
Add a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent. A typical concentration is 0.5-2% (v/v) .[2] For example, to prepare 500 mL of a mobile phase with 1% TEA, add 5 mL of TEA to 495 mL of your solvent mixture (e.g., hexane/ethyl acetate).[2]
-
Use an Ammonia-Treated Solvent: For more polar amines, or if TEA is not effective, a mobile phase containing a small amount of ammonium hydroxide can be used. Prepare a stock solution of your polar solvent (e.g., methanol or ethyl acetate) containing 1-2% concentrated ammonium hydroxide. This can then be used as the polar component in your mobile phase.[2]
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in your mobile phase that already contains the basic modifier (e.g., 1% TEA). Allow this slurry to equilibrate before packing the column.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase (C18) chromatography is another effective option, often requiring a basic modifier in the mobile phase for optimal peak shape.[2]
-
Question: I am not getting good separation between N-phenylprolinol and a non-polar impurity. How can I improve the resolution?
Answer:
Poor resolution between N-phenylprolinol and a non-polar impurity indicates that the mobile phase is too polar, causing both compounds to elute too quickly. To improve separation, you need to decrease the polarity of the mobile phase.
Strategies to Improve Resolution:
-
Adjust the Solvent Ratio: The most straightforward approach is to decrease the proportion of the more polar solvent in your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the percentage of hexane. For example, if you are using a 70:30 hexane/ethyl acetate mixture, try changing to 80:20 or even 90:10. This will increase the retention of N-phenylprolinol on the silica gel, allowing the non-polar impurity to elute first with better separation.
-
Solvent Selectivity: If simply adjusting the polarity of a two-solvent system doesn't provide adequate separation, consider changing one of the solvents to alter the selectivity of the separation. Different solvents interact with the analyte and stationary phase in different ways. For instance, you could try replacing ethyl acetate with dichloromethane (DCM) or a mixture of ethyl acetate and DCM. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to evaluate the effectiveness of a new solvent system before running the column.[3]
Question: My N-phenylprolinol is eluting too slowly or not at all. What should I do?
Answer:
If N-phenylprolinol is retained too strongly on the column, your mobile phase is not polar enough to effectively displace it from the silica gel.
Solutions for Slow Elution:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. For example, if you started with a 90:10 hexane/ethyl acetate mixture, you can switch to an 80:20 or 70:30 mixture.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can employ a gradient elution. Start with a less polar mobile phase to elute any non-polar impurities, and then gradually increase the polarity of the mobile phase over time to elute the more polar N-phenylprolinol. This is a very effective technique for separating mixtures with a wide range of polarities.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of N-phenylprolinol on a silica gel column?
A good starting point for the purification of moderately polar compounds like N-phenylprolinol is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on the polarity of similar compounds, a mobile phase in the range of 70:30 to 80:20 (v/v) hexane/ethyl acetate is a reasonable starting point. It is highly recommended to first perform a TLC analysis to determine the optimal solvent ratio. The ideal mobile phase should give your N-phenylprolinol an Rf value between 0.2 and 0.4 on the TLC plate.
Q2: How can I visualize N-phenylprolinol on a TLC plate?
N-phenylprolinol has an aromatic ring and should be visible under a UV lamp (at 254 nm). For staining, a general-purpose stain like potassium permanganate (KMnO₄) or a more specific stain for amines like ninhydrin can be used.
Q3: How much silica gel should I use for my column?
A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For a relatively straightforward separation, a 30:1 to 50:1 ratio is often sufficient. For more difficult separations, a higher ratio (e.g., 100:1) may be necessary.
Q4: Should I pack my column wet or dry?
For flash column chromatography, wet packing is generally preferred. This involves preparing a slurry of the silica gel in the initial, least polar mobile phase and then pouring it into the column. This method helps to ensure a homogenous and well-packed column, which is crucial for good separation. Dry packing, where the dry silica powder is added to the column followed by the solvent, is more prone to cracking and channeling.
Q5: My column cracked after I started running it. What happened and can I fix it?
Column cracking is usually caused by a change in the solvent polarity that is too abrupt, leading to heat generation and swelling or shrinking of the silica gel bed. It can also happen if the column runs dry. Unfortunately, a cracked column will lead to poor separation, and it is generally best to start over with a freshly packed column. To avoid this, ensure your silica gel is well-settled before loading your sample and, if running a gradient, increase the solvent polarity gradually.
III. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis of N-phenylprolinol
Objective: To determine the optimal mobile phase for column chromatography and to monitor the progress of the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
N-phenylprolinol sample (dissolved in a small amount of a suitable solvent like dichloromethane or ethyl acetate)
-
Various solvent systems (e.g., different ratios of hexane/ethyl acetate)
-
UV lamp (254 nm)
-
Potassium permanganate stain (optional)
Procedure:
-
Pour a small amount of the chosen solvent system into the developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Close the chamber and allow it to saturate with solvent vapor.
-
Using a capillary spotter, carefully spot a small amount of the dissolved N-phenylprolinol sample onto the origin line of the TLC plate.
-
Place the spotted TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Repeat with different solvent systems until an Rf value between 0.2 and 0.4 is achieved for N-phenylprolinol.
Protocol 2: Column Chromatography Purification of N-phenylprolinol
Objective: To purify crude N-phenylprolinol from reaction byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Mobile phase (optimized from TLC analysis, e.g., 80:20 hexane/ethyl acetate with 1% TEA)
-
Crude N-phenylprolinol
-
Collection tubes or flasks
-
TLC setup for fraction analysis
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
-
Column Packing (Wet Method):
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to help the silica pack evenly and remove any air bubbles.
-
Once all the silica is added, add a layer of sand on top of the silica bed to prevent it from being disturbed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude N-phenylprolinol in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure with air or nitrogen can be applied.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified N-phenylprolinol.
-
Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for comparison.
-
-
Combining and Concentrating Fractions:
-
Once the desired product has completely eluted, combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified N-phenylprolinol.
-
IV. Data Presentation
Table 1: Estimated Rf Values of N-phenylprolinol in Hexane/Ethyl Acetate Systems
| Hexane:Ethyl Acetate (v/v) | Estimated Rf Value | Polarity of Mobile Phase | Expected Elution Behavior |
| 90:10 | ~0.1 - 0.2 | Low | Slow elution, high retention |
| 80:20 | ~0.2 - 0.35 | Medium-Low | Good for initial separation |
| 70:30 | ~0.35 - 0.5 | Medium | Faster elution |
| 50:50 | > 0.6 | High | Very fast elution, poor separation from polar impurities |
Note: These are estimated values. Actual Rf values should be determined experimentally by TLC.
V. Visualizations
Caption: Workflow for the purification of N-phenylprolinol by column chromatography.
Caption: Decision tree for troubleshooting amine streaking on silica gel.
VI. References
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
Sources
Technical Support Center: Enantioselective Synthesis of N-phenylprolinol
Welcome to the Technical Support Center for the stereoselective synthesis of N-phenylprolinol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. Our goal is to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you maintain the stereochemical integrity of your product and achieve high enantiomeric excess.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the synthesis of N-phenylprolinol.
Q1: What is racemization and why is it a critical issue in N-phenylprolinol synthesis?
A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1][2] In the context of N-phenylprolinol, which is often used as a chiral auxiliary or a key building block in pharmaceuticals, maintaining a single enantiomeric form (typically the (S)-enantiomer derived from L-proline) is paramount. The biological activity of a final drug molecule is often dependent on its specific three-dimensional structure, and the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
Q2: Which steps in the N-phenylprolinol synthesis are most susceptible to racemization?
A2: The two primary stages where racemization can occur are:
-
N-Arylation of Proline: The introduction of the phenyl group onto the nitrogen atom of the proline ring can lead to racemization, particularly under harsh reaction conditions. The use of a strong base can deprotonate the acidic α-proton of the proline ester, leading to a loss of stereochemical information.[1][3]
-
Activation of the Carboxylic Acid: If the synthesis involves the activation of the carboxylic acid of N-phenylproline (for example, to form an amide or ester prior to reduction), this step is highly susceptible to racemization. The activation process increases the acidity of the α-proton, making it more easily abstracted by a base.[2][4]
Q3: How can I determine the enantiomeric excess (ee) of my N-phenylprolinol product?
A3: The most reliable and widely used method for determining the enantiomeric excess of N-phenylprolinol is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. Other methods like chiral gas chromatography (GC) or NMR spectroscopy with chiral solvating agents can also be employed.[7]
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a structured approach to troubleshooting when you observe a lower than expected enantiomeric excess (ee) in your N-phenylprolinol synthesis.
Issue 1: Significant Racemization during the N-Arylation Step
If you suspect that racemization is occurring during the N-phenylation of your proline starting material, consider the following factors:
| Potential Cause | Troubleshooting Action |
| Strong Base | The use of strong bases like sodium tert-butoxide can readily cause racemization of the amino acid ester starting material.[3] Solution: Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can promote racemization. Solution: Optimize the reaction temperature, aiming for the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Inappropriate Catalyst System | The choice of palladium catalyst and ligand is crucial for a successful and stereoretentive Buchwald-Hartwig amination. Solution: Employ a modern catalyst system known for its high efficiency and mild reaction conditions, such as a palladium precatalyst with a sterically hindered biarylphosphine ligand (e.g., t-BuBrettPhos).[1][3] |
Experimental Protocol: Racemization-Resistant N-Arylation of L-Proline Methyl Ester
This protocol is designed to minimize racemization during the N-phenylation step using a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
L-Proline methyl ester hydrochloride
-
Phenyl triflate (or an appropriate aryl halide)
-
t-BuBrettPhos Pd G3 precatalyst
-
t-BuBrettPhos (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add L-proline methyl ester hydrochloride (1.0 eq), cesium carbonate (2.0 eq), t-BuBrettPhos Pd G3 precatalyst (2 mol %), and t-BuBrettPhos (2 mol %).
-
Add anhydrous toluene to the flask.
-
Add phenyl triflate (1.2 eq) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A systematic workflow for diagnosing and resolving issues of low enantiomeric excess.
Issue 2: Racemization During the Reduction of N-Phenylproline Ester
The reduction of the ester functionality to the alcohol is a critical step where stereochemical integrity must be maintained.
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the barrier for epimerization at the α-carbon. Solution: Perform the reduction at a low temperature (e.g., 0 °C to -78 °C) and maintain this temperature throughout the addition of the reducing agent. |
| Choice of Reducing Agent | While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, the reaction conditions can sometimes lead to side reactions or racemization if not carefully controlled.[8][9][10] Solution: Ensure the LiAlH₄ is of high quality and used in an appropriate anhydrous solvent (e.g., THF, diethyl ether). Consider screening other reducing agents that may offer milder reaction conditions. |
| Work-up Procedure | Improper quenching of the reaction can lead to localized heating and potential racemization. Solution: Quench the reaction at low temperature by slowly adding a quenching agent (e.g., ethyl acetate, followed by aqueous workup). |
Experimental Protocol: Stereoretentive Reduction of N-Phenyl-L-proline Methyl Ester
This protocol details the reduction of the N-phenylproline ester to N-phenylprolinol with minimal risk of racemization.
Materials:
-
N-Phenyl-L-proline methyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Rochelle's salt (sodium potassium tartrate) solution (saturated)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Phenyl-L-proline methyl ester (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude N-phenylprolinol by column chromatography or recrystallization.
Mechanism of Racemization during N-Arylation
Caption: The mechanism of racemization via an achiral enolate intermediate during N-arylation, contrasted with the desired stereoretentive Buchwald-Hartwig catalytic cycle.
Chiral HPLC Analysis Protocol
Objective: To determine the enantiomeric excess (ee) of the synthesized N-phenylprolinol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or a similar polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA) (optional, for acidic compounds)
-
Diethylamine (DEA) (optional, for basic compounds)
Typical HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of your N-phenylprolinol sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
If necessary, add a small amount of a modifier to the mobile phase to improve peak shape (e.g., 0.1% DEA for basic analytes).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (S) and (R) enantiomers (if a racemic standard is available).
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
References
Sources
- 1. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uma.es [uma.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (S)-1-phenylpyrrolidin-2-yl methanol
Welcome to the technical support center for (S)-1-phenylpyrrolidin-2-yl methanol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this versatile chiral building block.
Understanding the Solubility Profile
(S)-1-phenylpyrrolidin-2-yl methanol possesses both a hydrophilic alcohol group and a more lipophilic phenyl-pyrrolidine structure. This amphiphilic nature dictates its solubility, making it soluble in a range of organic solvents. The key to successful handling lies in understanding how it behaves in different solvent environments and at various temperatures.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound at Room Temperature
Scenario: You are trying to prepare a stock solution of (S)-1-phenylpyrrolidin-2-yl methanol in a non-polar solvent like toluene or hexane at room temperature, but it remains as a solid or an oil.
Probable Cause: The polarity of the solvent is too low to effectively solvate the polar hydroxyl and amine functionalities of the molecule at ambient temperature. The principle of "like dissolves like" is at play here; while the phenyl and pyrrolidine rings have non-polar character, the polar groups require a solvent with some degree of polarity for efficient dissolution.[1]
Solution Workflow:
Caption: Workflow for dissolving in non-polar solvents.
Step-by-Step Protocol:
-
Incremental Polarity Increase: To your suspension in the non-polar solvent, add a more polar co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) dropwise while stirring. These solvents can bridge the polarity gap.
-
Solvent Swap: If a co-solvent is not desirable for your reaction, consider switching to a more polar solvent altogether. Alcohols like methanol and ethanol are often effective.
-
Thermal Assistance: Gently warm the mixture to 30-40°C. Increased kinetic energy will help overcome the intermolecular forces of the solid and improve solvation.[2]
-
Sonication: If gentle heating is not sufficient or desired, sonication can be used to break up solid aggregates and enhance dissolution.
Issue 2: Uncontrolled Precipitation During Reaction
Scenario: (S)-1-phenylpyrrolidin-2-yl methanol is soluble in your reaction solvent at the start, but as the reaction proceeds, a precipitate forms, potentially halting the reaction or making it heterogeneous.
Probable Cause:
-
Change in Polarity: The reaction may be consuming a reagent that contributes to the overall polarity of the solvent mixture, causing the product or remaining starting material to crash out.
-
Product Insolubility: The newly formed product may be less soluble in the reaction solvent than the starting materials.
-
Temperature Fluctuation: If the reaction is exothermic and then cools, or if it is being run at a specific temperature and deviates, the solubility of the components may change.
Troubleshooting Approach:
Caption: Troubleshooting unexpected reaction precipitation.
Recommended Actions:
-
Solvent System Modification: Before starting the reaction, ensure your chosen solvent can dissolve all reactants and the expected product at the reaction temperature. If the product's solubility is unknown, consider a solvent mixture. For instance, a toluene/THF mixture can provide a balance of non-polar and polar characteristics.
-
Temperature Control: Maintain a stable reaction temperature using a water or oil bath. This is crucial for reactions where solubility is highly temperature-dependent.
-
Gradual Addition: If one of the reactants is known to cause a significant polarity shift, consider adding it slowly to the reaction mixture to avoid a sudden change in the solvent environment.
Issue 3: Challenges in Recrystallization for Purification
Scenario: You are attempting to purify (S)-1-phenylpyrrolidin-2-yl methanol by recrystallization, but you are experiencing either no crystal formation or the formation of an oil.
Probable Cause:
-
Inappropriate Solvent Choice: The solvent may be too good (the compound remains soluble even at low temperatures) or too poor (the compound is insoluble even when hot).
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.[1]
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
Protocol for Successful Recrystallization:
A patent for a closely related compound, α-phenyl pyrrolidine-2-methanol, describes recrystallization from isopropyl ether.[3] For (S)-1-phenylpyrrolidin-2-yl methanol, a similar approach using a moderately polar solvent or a two-solvent system is recommended.
Solvent Screening Protocol:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, hexane) to each tube.
-
Observe the solubility at room temperature. A good single solvent for recrystallization should show low solubility at room temperature.
-
Gently heat the tubes with the undissolved solid. A suitable solvent will dissolve the compound when hot.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields good quality crystals is a good candidate.
Two-Solvent Recrystallization Method (e.g., Dichloromethane/Hexane):
-
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., dichloromethane) in which it is readily soluble at room temperature.
-
Slowly add a "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should form.
-
Cool further in an ice bath to maximize yield before filtering.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for dissolving (S)-1-phenylpyrrolidin-2-yl methanol for a reaction?
A1: For a general starting point, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often a good choice. They provide a balance of polarity to dissolve the compound without being overly reactive. For reactions requiring higher temperatures, toluene can be used, potentially with a small amount of a more polar co-solvent to aid initial dissolution.
Q2: How does temperature generally affect the solubility of (S)-1-phenylpyrrolidin-2-yl methanol?
A2: Generally, the solubility of solid organic compounds like (S)-1-phenylpyrrolidin-2-yl methanol increases with temperature.[2] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid and promotes mixing with the solvent. This principle is fundamental to the process of recrystallization.
Q3: My compound has oiled out during recrystallization. What should I do?
A3: "Oiling out" occurs when a compound comes out of solution above its melting point. To remedy this, you can try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a solvent mixture is a common and effective strategy. For example, if your compound is poorly soluble in a non-polar solvent required for your reaction, adding a small percentage of a polar co-solvent like THF or DMF can significantly improve solubility without drastically changing the overall reaction environment.
Qualitative Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of (S)-1-phenylpyrrolidin-2-yl methanol in common organic solvents based on its chemical structure and literature on related compounds.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The hydroxyl group of the compound can hydrogen bond with the alcohol solvent. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity that can solvate both the polar and non-polar parts of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | THF is a good polar aprotic solvent. Diethyl ether is less polar and may require warming. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble with Heating | The phenyl group of the compound has an affinity for aromatic solvents, but the polar groups may limit solubility at room temperature. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are generally poor at solvating the polar functional groups of the molecule. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are effective at solvating polar molecules. A patent suggests acetonitrile is a good recrystallization solvent for a similar compound.[4] |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate has a moderate polarity suitable for dissolving the compound. |
References
- Monge, D., et al. (2020). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Vogel, A. I., et al. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall.
- Google Patents. (2018).
- Pavia, D. L., et al. (2011).
- Google Patents. (1980). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. EP0010460B1.
-
PubChem. (n.d.). (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). [1-(2-Phenylethyl)pyrrolidin-2-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Jain, A., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research, 25(6), 1349–1358.
- LibreTexts. (2021). How does molecular polarity affect the solubility of a solute in a solvent?.
-
PubChemLite. (n.d.). Phenyl(pyrrolidin-2-yl)methanol. Retrieved from [Link]
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-281.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 4. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-arylation of L-prolinol
Welcome to the technical support center for the N-arylation of L-prolinol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this critical transformation to build valuable molecular architectures. N-arylated L-prolinol derivatives are not only key structural motifs in many pharmaceutical agents but also serve as powerful chiral ligands and organocatalysts.
This resource moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the causality behind common experimental challenges and offer robust, validated solutions.
Core Concepts: Understanding the Reaction Landscape
The N-arylation of L-prolinol, a chiral amino alcohol, is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2][3] Both pathways aim to form a new carbon-nitrogen bond between the secondary amine of L-prolinol and an aryl halide or pseudohalide.
Foundational Mechanisms
Understanding the catalytic cycles is paramount for effective troubleshooting.
-
Ullmann Condensation (Copper-Catalyzed): This reaction has evolved from harsh, high-temperature conditions to milder, ligand-accelerated protocols.[4][5] The generally accepted mechanism involves the coordination of a ligand and the deprotonated L-prolinol to a Cu(I) center. This copper(I) amidate species then activates the aryl halide, likely through an oxidative addition/reductive elimination pathway, to form the N-aryl bond and regenerate the active catalyst.[6][7][8] The choice of ligand, often a diamine or an amino acid like L-proline itself, is crucial for stabilizing the copper center and facilitating the reaction.[7][9]
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction is renowned for its broad substrate scope and functional group tolerance.[1][3] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[1][10][11] Subsequent coordination of the L-prolinol, deprotonation by a base, and reductive elimination yields the desired N-arylated product and regenerates the Pd(0) catalyst.[1][12] The efficiency of this cycle is highly dependent on the choice of phosphine-based ligand, which modulates the steric and electronic properties of the palladium center.
Troubleshooting Guide & FAQs
This section is structured to directly address the most common issues encountered during the N-arylation of L-prolinol.
Scenario 1: Low or No Conversion of Starting Materials
Question: My reaction shows minimal to no consumption of L-prolinol or the aryl halide after several hours. What are the primary causes and how can I fix this?
Answer: This is one of the most frequent challenges, often stemming from issues with the catalyst, reagents, or reaction conditions. Let's break down the potential culprits.
1. Catalyst Inactivity or Poisoning:
-
The "Why": Both copper and palladium catalysts are sensitive to impurities. Oxygen can oxidize the active Pd(0) or Cu(I) species to an inactive state. Functional groups on your substrates, such as unprotected thiols, can irreversibly bind to the metal center, acting as catalyst poisons.[12] For palladium reactions, using aryl iodides can sometimes lead to the formation of unreactive palladium-iodide dimers, which inhibits the catalytic cycle.[11][12]
-
The Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction vessel (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use anhydrous solvents and ensure your L-prolinol and aryl halide are free from contaminants.
-
Consider Pre-catalysts: For Buchwald-Hartwig reactions, using air-stable Pd(II) pre-catalysts that are activated in situ can often give more consistent results than using Pd(0) sources directly.[11]
-
Aryl Halide Choice: For palladium catalysis, aryl bromides or chlorides are often preferred over iodides to avoid catalyst inhibition.[11]
-
2. Inappropriate Base Selection:
-
The "Why": The base has a critical role: it must be strong enough to deprotonate L-prolinol to form the active nucleophile, but not so strong that it causes side reactions or degrades your substrates. The pKa of L-prolinol's conjugate acid is around 10.5, so a base with a conjugate acid pKa significantly higher than this is required. However, strong bases like sodium tert-butoxide (NaOt-Bu) can be incompatible with base-sensitive functional groups like esters on the aryl halide.[12]
-
The Solution:
-
Match Base to Substrate: For robust substrates, NaOt-Bu is often the base of choice for its high reactivity rates in Buchwald-Hartwig aminations.[12]
-
Milder Alternatives: For base-sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially in copper-catalyzed Ullmann reactions.[4] These may require higher temperatures or longer reaction times.
-
Solubility is Key: Ensure your base is at least partially soluble in the reaction solvent. The use of K₃PO₄ as a fine powder can increase its surface area and reactivity.
-
| Base | Typical Use Case | Advantages | Disadvantages |
| NaOt-Bu | Buchwald-Hartwig | High reaction rates, effective for less reactive aryl chlorides | Incompatible with base-sensitive groups (esters, ketones)[12] |
| LHMDS | Buchwald-Hartwig | Tolerates some protic functional groups[12] | Can be sterically hindering |
| K₃PO₄ / Cs₂CO₃ | Ullmann / Buchwald-Hartwig | Milder, compatible with many functional groups | Lower reaction rates, may require higher temperatures[4] |
3. Incorrect Ligand or Catalyst-to-Ligand Ratio:
-
The "Why": The ligand is not just an accessory; it's a performance modulator. In Buchwald-Hartwig chemistry, bulky, electron-rich phosphine ligands are needed to promote the crucial oxidative addition and reductive elimination steps.[1] For Ullmann reactions, chelating ligands like 1,10-phenanthroline or L-proline itself can accelerate the reaction.[4] An incorrect ratio can lead to inactive catalyst species.
-
The Solution:
-
Screen Ligands: If one ligand fails, screen others. For Buchwald-Hartwig, start with a versatile biarylphosphine ligand.
-
Optimize Ratio: A 1:1 to 1:2 ratio of Pd:Ligand is a common starting point. For copper catalysis, a 1:1 to 1:2 ratio of Cu:Ligand is also typical.[13] Too much ligand can sometimes inhibit the reaction by creating saturated, unreactive metal centers.
-
4. Poor Solvent Choice:
-
The "Why": The solvent must fully dissolve the reactants, particularly the L-prolinol-base adduct, to facilitate the reaction. Aprotic polar solvents like Dioxane, Toluene, or DMF are common choices.[3][4]
-
The Solution:
Scenario 2: Chemoselectivity Issues & Side Product Formation
Question: My reaction is consuming the starting materials, but I am observing significant side products, particularly O-arylation of the hydroxyl group. How can I improve N-selectivity?
Answer: This is a classic challenge when working with amino alcohols like L-prolinol. The hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an undesired aryl ether C-O bond.
1. The Role of the Base in N- vs. O-Arylation:
-
The "Why": The selectivity between N- and O-arylation can be exquisitely controlled by the choice of base. A strong, sterically hindered base like NaOt-Bu tends to deprotonate the less hindered and more acidic hydroxyl group, favoring O-arylation.[14][15] Conversely, a milder base may allow the more nucleophilic nitrogen atom to react preferentially.
-
The Solution:
-
Leverage Base-Controlled Selectivity: Recent studies have shown that for copper-catalyzed systems, using a mild base like sodium trimethylsilanolate (NaOTMS) can exclusively promote C-N coupling, even when a strong base like NaOt-Bu gives exclusive C-O coupling.[14][15] This provides a powerful and predictable method for controlling selectivity without needing protecting groups.
-
Switch to Carbonate Bases: In many cases, switching from an alkoxide base to K₂CO₃ or Cs₂CO₃ is sufficient to favor N-arylation.
-
2. Other Common Side Products:
-
Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It often occurs when there are trace amounts of water present or if the reaction temperature is too high, leading to catalyst decomposition or β-hydride elimination pathways.[1][4]
-
Solution: Use anhydrous reagents and solvents. If the problem persists, try lowering the reaction temperature.
-
-
Homocoupling: Dimerization of the aryl halide can occur, especially at high catalyst loadings or temperatures.
-
Solution: Reduce the catalyst loading and/or lower the reaction temperature.
-
Scenario 3: Product Isolation and Purification Challenges
Question: The reaction appears successful by TLC/LCMS, but I am struggling with the workup and purification. My product seems to be stuck in the aqueous layer or is difficult to separate from metal contaminants.
Answer: N-arylated L-prolinol products can be tricky to purify due to their polarity and their ability to chelate the metal catalyst.
1. Difficult Aqueous Workup:
-
The "Why": The product, containing both a basic nitrogen and a polar alcohol, can act as a surfactant, leading to emulsions during aqueous extraction. Furthermore, if the product chelates the copper or palladium, it can become water-soluble.
-
The Solution:
-
Ammonia Wash: After the reaction, quenching with a dilute aqueous ammonia solution can help. Ammonia is a strong ligand for both copper and palladium and will displace your product from the metal center, allowing it to be extracted into the organic layer.
-
Filtration First: Before the aqueous workup, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite. This will remove a significant portion of the insoluble inorganic salts and spent catalyst, simplifying the subsequent extraction.
-
Brine Wash: To break emulsions, wash the combined organic layers with brine (saturated aqueous NaCl).
-
2. Chromatography Problems:
-
The "Why": The polar nature of the product can cause significant tailing on silica gel columns, leading to poor separation and low recovery.
-
The Solution:
-
Add a Modifier: Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product and resulting in sharper peaks.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.
-
Experimental Protocols
Appendix A: General Protocol for Copper-Catalyzed N-arylation (Ullmann-Type)
This protocol is a robust starting point for the N-arylation of L-prolinol with an aryl iodide.
-
To an oven-dried reaction vessel, add CuI (5 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equivalents).
-
Seal the vessel with a septum and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the aryl iodide (1.0 equivalent) and L-prolinol (1.2 equivalents).
-
Via syringe, add anhydrous DMF or Dioxane to achieve a concentration of 0.1-0.5 M.
-
Place the vessel in a preheated oil bath or heating block set to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with dilute aqueous ammonia, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Appendix B: General Protocol for Palladium-Catalyzed N-arylation (Buchwald-Hartwig)
This protocol is a general starting point for the coupling of L-prolinol with an aryl bromide.
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., a biarylphosphine-based G3 pre-catalyst, 2 mol%) and sodium tert-butoxide (1.5 equivalents).
-
Seal the vessel with a septum and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the aryl bromide (1.0 equivalent) and L-prolinol (1.2 equivalents).
-
Via syringe, add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.5 M.
-
Place the vessel in a preheated oil bath or heating block set to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Powers, D. C., et al. (2016, May 23). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2008, December 11). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Retrieved from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009, January 14). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023, July 4). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (2019, October 30). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Copper-catalyzed arylation of 1,2-amino alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, June 26). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
-
MDPI. (2022, August 18). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 11). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Phenylprolinol Stability & Handling
The following technical guide addresses the stability, storage, and handling of N-phenylprolinol (CAS: 3399-62-8) in solution. This content is structured for researchers requiring high-fidelity performance in asymmetric organocatalysis and ligand synthesis.
Product: N-Phenylprolinol (and derivatives) Application: Chiral Organocatalysis, Ligand Synthesis Document Type: Technical Guide & Troubleshooting Manual
Core Stability Directive
Executive Summary: N-phenylprolinol is chemically robust but thermodynamically susceptible to oxidative degradation and hygroscopic deactivation when stored in solution. While the solid state is stable for years at -20°C, solution-phase storage introduces variables (dissolved oxygen, protic impurities, solvent acidity) that accelerate decomposition.
The Golden Rule:
Store as a solid whenever possible. If solution storage is mandatory, use anhydrous, degassed toluene or dichloromethane (DCM) at -20°C under an inert atmosphere (Ar/N₂).
Physical & Chemical Properties Profile
| Property | Specification | Impact on Stability |
| Functional Groups | Tertiary Amine (N-Phenyl), Primary Alcohol | Susceptible to N-oxidation and O-acylation. |
| Oxidation Potential | Moderate (Electron-rich aromatic ring) | Prone to darkening (yellow/brown) via radical cation formation [1]. |
| Hygroscopicity | Moderate | Absorbed water deactivates catalytic cycles (e.g., enamine formation). |
| Chiral Integrity | High ( | Resistant to racemization under neutral conditions. |
Storage & Handling Protocols (FAQs)
Q1: What is the maximum shelf-life of N-phenylprolinol in solution?
A: Stability depends heavily on the solvent and atmosphere:
-
Anhydrous Toluene/DCM (Degassed, -20°C): 3–6 months.
-
DMSO/DMF (Room Temp, Air): < 1 week. (Not recommended due to hygroscopicity).
-
Alcohols (Methanol/Ethanol): 1 month (potential for hydrogen bonding to alter reactivity profiles).
Technical Insight: In "bench-stable" solvents like non-degassed DMSO, dissolved oxygen can slowly oxidize the electron-rich N-phenyl ring, leading to colored impurities (N-oxides or quinoidal species) that act as radical scavengers, potentially inhibiting radical-based catalytic cycles [2].
Q2: Can I store N-phenylprolinol in acetone or other ketones?
A: Proceed with Caution. While N-phenylprolinol is a tertiary amine and cannot form stable imines (Schiff bases) directly with ketones, it can facilitate aldol-type background reactions if the ketone is the solvent. Furthermore, trace acid in acetone can protonate the amine, altering its solubility.
-
Recommendation: Avoid ketone solvents for long-term storage to prevent non-specific aggregation or side reactions.
Q3: The solution turned yellow. Is it still usable?
A: Likely, but with reduced purity. The yellowing is characteristic of trace oxidation of the aniline moiety (N-phenyl group).
-
For standard synthesis: Usable if purity is >95% by NMR.
-
For high-precision asymmetric catalysis: Discard. Even trace oxidative impurities can act as redox-active species, eroding enantiomeric excess (
) by interfering with the delicate transition states of enamine/iminium activation [3].
Troubleshooting Guide
Workflow: Diagnosing Instability
Use the following logic flow to determine the root cause of experimental failure related to catalyst storage.
Figure 1: Diagnostic logic for assessing N-phenylprolinol solution integrity.
Specific Scenarios
| Symptom | Root Cause | Corrective Action |
| Precipitation in Toluene | Temperature shock or moisture ingress leading to hydrate formation. | Warm to RT and vortex. If solid remains, filter and check NMR (solid may be N-oxide). |
| Low Yield in Catalysis | Catalyst deactivation via H-bonding with solvent water. | Use freshly distilled solvents. Store over activated 4Å molecular sieves. |
| Erosion of | Trace acidic impurities in solvent causing reversible protonation or background racemization (rare). | Ensure solvent is neutral. Add trace base (e.g., NaHCO₃) to storage vial if compatible. |
Advanced Technical Deep Dive
Mechanism of Degradation: Oxidative Instability
The N-phenyl group renders the nitrogen atom less basic than in proline, but the electron-rich aromatic ring is susceptible to Single Electron Transfer (SET) oxidation processes, particularly in the presence of light and oxygen.
Pathway:
-
Photo-excitation: Light absorption generates an excited state.
-
Radical Formation: Electron transfer to dissolved
forms a radical cation on the amine/aromatic ring. -
Degradation: This radical species can polymerize (dark color) or react with the hydroxymethyl group, leading to complex mixtures of amino-aldehydes or lactams [4].
Protocol: Validation of Purity (Self-Validating System)
Before using a stored solution for a critical asymmetric transformation, perform this rapid "Functional NMR Test" :
-
Aliquot: Take 50 µL of the stored solution.
-
Dry: Evaporate solvent under high vacuum (remove Toluene/DCM).
-
Resuspend: Dissolve in
. -
Analyze: Run 1H NMR.
-
Checkpoint 1: Check the N-Phenyl region (6.5 - 7.5 ppm). Multiplets should be sharp. Broadening indicates oxidation.
-
Checkpoint 2: Check the
protons (3.0 - 4.0 ppm). Shift or disappearance suggests esterification or oxidation to aldehyde.
-
Storage Decision Matrix
Use this diagram to select the optimal storage strategy based on your experimental timeline.
Figure 2: Decision matrix for selecting storage solvents and conditions.
References
-
MedChemExpress (MCE). Compound Handling Instructions & Storage Guidelines. Retrieved from
-
Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Product Information & Stability. Retrieved from
-
National Institutes of Health (NIH). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.[1] Retrieved from
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts Journal. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in N-Phenylprolinol Reactions
Welcome to the Technical Support Center for N-Phenylprolinol catalyzed asymmetric reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantioselectivity. The following question-and-answer format addresses common issues and provides in-depth, actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low enantiomeric excess (ee). What are the most critical initial checks I should perform?
When faced with suboptimal enantioselectivity, a systematic evaluation of your experimental setup is paramount. Before delving into extensive optimization, it is crucial to rule out fundamental errors.[1]
Initial Troubleshooting Workflow
A systematic troubleshooting workflow.
1. Reagent and Solvent Purity:
-
Substrates: Impurities in your starting materials can act as catalyst poisons or participate in non-selective background reactions.[1] It is recommended to purify substrates by chromatography, distillation, or recrystallization.
-
Solvents: The solvent grade is critical. Ensure you are using anhydrous solvents, as even trace amounts of water can significantly impact the catalytic cycle and stereochemical outcome.[1][2] For particularly sensitive reactions, it is advisable to use freshly distilled solvents over molecular sieves.
2. Catalyst Integrity:
-
Source and Storage: Use a catalyst from a reputable supplier and ensure it has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light).
-
Handling: N-phenylprolinol and its derivatives can be sensitive to air and moisture. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
3. Reaction Conditions:
-
Temperature Control: Minor temperature fluctuations can have a significant effect on enantioselectivity.[1] Ensure your reaction vessel is adequately submerged in the cooling bath and that the temperature is monitored throughout the reaction.
-
Inert Atmosphere: For many N-phenylprolinol catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation through oxidation.
4. Analytical Method:
-
Chiral HPLC/GC: Double-check your analytical method. Ensure you have baseline separation of the enantiomers and that your integration is accurate. It can be helpful to run a racemic standard to confirm the elution order and resolution.
Q2: I've confirmed my basic setup is correct. How does the choice of solvent impact the enantiomeric excess?
The solvent is not merely a medium for the reaction but an active participant that can profoundly influence the energy of the diastereomeric transition states.[1][3][4] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can stabilize or destabilize the key intermediates in the catalytic cycle.
In organocatalysis, where selectivity is often governed by non-covalent interactions, solvents play a significant role in the structural organization of intermediates and transition states.[3][4]
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Ratio (er) |
| Hexane | 1.88 | 65:35 |
| THF | 7.58 | Varies |
| Acetonitrile | 37.5 | Varies |
| DMSO | 46.7 | 95:5 |
Data adapted from a study on proline catalysis, illustrating the dramatic effect of solvent choice.[3][4]
Causality Explained:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often a good starting point for proline-type catalysis. Their polarity can help to solubilize the catalyst and intermediates. In many cases, proline-catalyzed aldol reactions show poor stereocontrol in protic solvents like methanol, but acceptable solubility and performance in highly dipolar aprotic solvents.[5][6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents can sometimes enhance enantioselectivity by promoting a more organized, compact transition state through favorable π-π stacking or other non-covalent interactions.
-
Protic Solvents (e.g., Methanol, Water): While often detrimental, the effect of protic solvents can be complex. In some proline-catalyzed aldol reactions, the addition of a small amount of water can accelerate the reaction.[2][5] However, in other cases, water can have an adverse effect on both yield and enantiomeric excess.[2] The use of water/methanol mixtures has been reported as an effective medium for some intermolecular organocatalytic aldol reactions.[6]
Troubleshooting Steps:
-
Screen a Range of Solvents: If you are experiencing low ee, it is highly recommended to screen a diverse range of solvents, including polar aprotic, non-polar, and even chlorinated solvents.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and stereoselectivity.
Q3: Could trace amounts of water be the culprit for my low ee?
Yes, absolutely. While the effect of water can be reaction-dependent, it is a frequent cause of poor enantioselectivity in organocatalyzed reactions.[1][2]
Mechanistic Impact of Water:
-
Catalyst Deactivation: Water can compete with the substrate for binding to the catalyst, leading to the formation of inactive catalyst-water adducts.
-
Disruption of Hydrogen Bonding: Many organocatalytic transition states rely on a precise network of hydrogen bonds to achieve high stereoselectivity. Water molecules can interfere with this network, leading to a less ordered transition state and lower ee.[2]
-
Promotion of Background Reactions: Water can facilitate non-catalyzed or racemic background reactions, which will lower the overall enantiomeric excess of the product.
Experimental Protocol: Setting up a Water-Sensitive Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[7] Allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen). Use a Schlenk line or a glovebox for highly sensitive reactions.
-
Solvent and Reagent Handling: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Transfer liquids via syringe through rubber septa.[7] Add solids under a positive flow of inert gas.
-
Drying Tube: Protect the reaction from atmospheric moisture by fitting the apparatus with a drying tube containing a suitable desiccant (e.g., CaCl2 or Drierite).[7]
Q4: I am using an enantiomerically pure catalyst, but my ee is still low. Could "Non-Linear Effects" be at play?
This is a more advanced concept, but it can be a crucial factor. A non-linear effect (NLE) occurs when the enantiomeric excess of the product does not correlate linearly with the enantiomeric excess of the catalyst.[8][9] This phenomenon can provide deep mechanistic insights.[9][10]
Types of Non-Linear Effects in Asymmetric Catalysis.
-
Positive Non-Linear Effect ((+)-NLE) or Asymmetric Amplification: The product ee is higher than what would be predicted from the catalyst's ee.[8] This often occurs when the heterochiral catalyst species (formed from both enantiomers of the catalyst) is less reactive or forms inactive aggregates.
-
Negative Non-Linear Effect ((-)-NLE) or Asymmetric Depletion: The product ee is lower than predicted.[8] This suggests that the heterochiral species is more reactive than the homochiral species.
Why is this relevant to troubleshooting?
If you are unknowingly using a catalyst with a lower-than-stated enantiomeric purity, a strong (-)-NLE could be significantly eroding your product's ee.
Troubleshooting Steps:
-
Verify Catalyst Enantiopurity: If possible, verify the enantiomeric excess of your N-phenylprolinol catalyst using chiral HPLC or by preparing a derivative.
-
Perform a Control Experiment: Run the reaction with a deliberately scalemic catalyst (e.g., 50% ee) and measure the product ee. If you observe a significant deviation from a linear relationship, an NLE is present.
Q5: Can additives improve my enantiomeric excess?
Yes, the use of additives is a common strategy to enhance both the reactivity and selectivity of organocatalytic reactions.[11] Additives can function in several ways, such as acting as co-catalysts, modifying the catalyst structure, or suppressing side reactions.
Types of Additives and Their Functions:
-
Acids/Bases: Weak acids or bases can act as proton shuttles, accelerating key steps in the catalytic cycle. For some proline-catalyzed reactions, additives like acids, diols, or amines have been explored.[6]
-
Water: As discussed previously, controlled amounts of water can sometimes be beneficial, although its effect is highly system-dependent.[2][5][6]
-
Ionic Liquids: In some cases, ionic liquids have been shown to improve the enantioselectivity of proline-catalyzed reactions, potentially through the formation of supramolecular aggregates.[11]
-
Phase-Transfer Catalysts: For reactions in biphasic media, additives like cyclodextrins can facilitate the interaction between reactants in different phases.[12]
Troubleshooting with Additives:
-
Start with a Screen: If you suspect your reaction could benefit from an additive, perform a small-scale screen with a variety of common additives (e.g., acetic acid, triethylamine, water).
-
Optimize Concentration: The concentration of the additive can be critical. It is important to screen a range of concentrations to find the optimal loading.
References
-
Kagan, H. B. (2011). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Israel Journal of Chemistry, 51(8-9), 946-956. [Link]
-
Wikipedia. (n.d.). Non-linear effects. [Link]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 48(3), 456-494. [Link]
-
Kagan, H. B., et al. (1996). Nonlinear effects in asymmetric catalysis: Some recent aspects. Acta Chemica Scandinavica, 50, 345-352. [Link]
-
Smid, S. D., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis, 12(3), 1939-1951. [Link]
-
Smid, S. D., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis, 12(3), 1939-1951. [Link]
-
Zhu, X., Li, Y., & Bao, H. (2023). Mechanistic Applications of Nonlinear Effects in First‐Row Transition‐Metal Catalytic Systems. Chinese Journal of Chemistry, 41(24), 3097-3114. [Link]
-
Guan, Y., et al. (2014). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Advances, 4(54), 28383-28391. [Link]
-
Han, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5445-5450. [Link]
-
Blackmond, D. G. (2010). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Angewandte Chemie International Edition, 49(14), 2472-2475. [Link]
-
Mase, N., et al. (2006). Proline‐Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water. Advanced Synthesis & Catalysis, 348(12-13), 1864-1868. [Link]
-
Gellman, S. H., et al. (2013). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Journal of the American Chemical Society, 135(20), 7608-7611. [Link]
-
North, M., & Villuendas, P. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(11), 2378-2381. [Link]
-
Benessere, V., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2755. [Link]
-
PMP, P. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Pure and Applied Chemistry, 79(4), 651-739. [Link]
-
Pericàs, M. A., et al. (2018). Effect of Solvate Ionic Liquids in the Enantioselective (S)‐Proline‐Catalyzed Mechanochemical Robinson Annulation. European Journal of Organic Chemistry, 2018(48), 6828-6835. [Link]
-
PMP, P. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Pure and Applied Chemistry, 79(4), 651-739. [Link]
-
Raj, M. (2009). Organocatalytic reactions in water. Chemical Communications, (44), 6687-6703. [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. [Link]
-
D'Annibale, A., Stazi, S. R., & Petruccioli, M. (2012). Effect of additives on enzyme-catalyzed polymerization of phenols and aromatic amines. Frontiers in Bioscience (Scholar Edition), 4(4), 1249-1265. [Link]
-
D'Agostino, S., & Gargiulli, C. (2018). Supramolecular Organocatalysis in Water Mediated by Macrocyclic Compounds. Frontiers in Chemistry, 6, 105. [Link]
-
Barbas III, C. F., et al. (2005). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 127(33), 11582-11583. [Link]
-
D'Annibale, A., Stazi, S. R., & Petruccioli, M. (2012). Effect of additives on enzyme-catalyzed polymerization of phenols and aromatic amines. Frontiers in Bioscience (Scholar Edition), 4(4), 1249-1265. [Link]
-
D'Annibale, A., Stazi, S. R., & Petruccioli, M. (2012). Effect of additives on enzyme-catalyzed polymerization of phenols and aromatic amines. Frontiers in Bioscience (Scholar Edition), 4(4), 1249-1265. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Non-linear effects - Wikipedia [en.wikipedia.org]
- 9. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Supramolecular Organocatalysis in Water Mediated by Macrocyclic Compounds [frontiersin.org]
Technical Support Center: Purification of N-Phenylprolinol
Topic: Removing unreacted aniline from N-phenylprolinol product Content Type: Technical Support Center Guide
Ticket ID: PUR-NPP-001 Subject: Troubleshooting Aniline Removal from N-Phenylprolinol (N-PP) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of N-phenylprolinol (N-phenyl-2-pyrrolidinemethanol) contaminated with unreacted aniline . While both compounds are aromatic amines, their physicochemical distinctions (volatility, polarity, and steric environment) dictate the purification strategy.
The Core Challenge:
Standard acid-base extraction often fails because the
Recommended Solutions:
-
Vacuum Distillation: Best for multi-gram/kilogram scale (exploiting boiling point differentials).
-
Flash Chromatography: Best for high-purity lab scale (exploiting polarity of the hydroxyl group).
-
Chemoselective Scavenging: Best for polishing traces (exploiting primary vs. tertiary amine reactivity).
Part 1: Diagnostic Data & Properties
Before selecting a protocol, compare the physical properties of your target and impurity.
| Property | Aniline (Impurity) | N-Phenylprolinol (Target) | Implication |
| Structure | Primary Amine ( | Tertiary Amine ( | Target is more polar. |
| MW | 93.13 g/mol | 177.24 g/mol | Target is significantly heavier. |
| Boiling Point | 184°C (760 mmHg) | ~140–145°C (0.5 mmHg)* | Distillation is highly effective. |
| Basicity ( | ~4.6 (Conjugate Acid) | ~4.8–5.2 (Conjugate Acid) | Acid wash is ineffective. |
| Reactivity | Nucleophilic | Sterically hindered N; Nucleophilic OH | Avoid anhydrides (O-acylation risk). |
*Estimated based on reduced pressure data for similar amino-alcohols.
Part 2: Troubleshooting & Protocols (Q&A)
Q1: Why did my acid/base extraction fail to remove the aniline?
Diagnosis: You likely experienced "co-extraction."
Mechanism: Liquid-liquid extraction relies on a
-
Scenario A (Strong Acid): If you use 1M HCl, both amines protonate (
) and move to the aqueous layer. -
Scenario B (Weak Acid): If you use a buffer at pH 5, both exist as an equilibrium mixture of free base and salt, leading to an emulsion or poor partition.
Corrective Action: Abandon standard acid/base extraction. Switch to Vacuum Distillation or Chromatography .
Q2: I have >10g of crude material. What is the most efficient method?
Recommendation: Vacuum Distillation (Kugelrohr or Short Path)
Due to the large molecular weight difference (
Protocol: Vacuum Distillation
-
Setup: Use a short-path distillation head or Kugelrohr apparatus. Ensure high-vacuum capability (<1 mmHg is ideal).
-
Degassing: Stir crude oil under weak vacuum (20 mmHg) at RT for 15 mins to remove solvents.
-
Fraction 1 (Aniline):
-
Pressure: ~0.5–1.0 mmHg.
-
Bath Temp: 40–60°C.
-
Observation: Aniline will distill over as a clear/yellowish liquid. (Aniline bp is ~184°C at atm, but drops drastically under high vac).
-
-
Fraction 2 (Transition): Increase temp to 80–100°C. Discard this small intermediate fraction.
-
Fraction 3 (Product):
-
Pressure: ~0.5 mmHg.
-
Bath Temp: 130–150°C.
-
Observation: N-phenylprolinol distills as a viscous, pale oil (which may solidify upon cooling).
-
Critical Check: Monitor the head temperature. If the temperature spikes, you are collecting product.
Q3: I need >99% purity for biological assays. How do I optimize Chromatography?
Recommendation: Flash Column Chromatography The hydroxyl (-OH) group on N-phenylprolinol makes it significantly more polar than aniline.
Protocol: Flash Chromatography
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase Optimization:
-
Base Solvent: Hexanes / Ethyl Acetate.
-
Gradient: Start 95:5 (Hex:EtOAc)
Ramp to 70:30. -
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
-
Elution Order:
-
Fraction 1 (Aniline): Elutes early (High
). Aniline is less polar and streaks slightly without TEA. -
Fraction 2 (Product): Elutes later (Lower
) due to Hydrogen bonding of the -OH group with silica.
-
-
Visualization:
-
UV (254 nm): Both spots absorb strongly.
-
Stain: Ninhydrin (Aniline = reddish/brown; Product = faint/no reaction or different color due to tertiary amine). Permanganate (KMnO4) is better for the product (oxidizes the alcohol).
-
Q4: Can I use a chemical scavenger? (Advanced Polishing)
Diagnosis: You have trace aniline (<5%) and cannot distill/column. Constraint: You cannot use standard amine scavengers like Acetic Anhydride or Acetyl Chloride because they will react with the alcohol (-OH) on your product to form an ester (O-acylation).
Recommendation: Resin-Based Scavenging (Chemo-selective) Use a polymer-supported aldehyde (e.g., PS-Benzaldehyde).
-
Mechanism: Aldehydes react with primary amines (aniline) to form imines (Schiff bases). They do not react with tertiary amines (product) or alcohols under neutral conditions.
Protocol: Resin Scavenging
-
Dissolve: Dilute crude mixture in DCM or THF (approx 10 mL/g).
-
Add Resin: Add PS-Benzaldehyde resin (approx 3 equivalents relative to the aniline impurity, not the product).
-
Incubate: Shake gently at Room Temp for 4–12 hours.
-
Chemistry:
-
-
Filter: Filter off the solid resin. The aniline remains bound to the bead.
-
Concentrate: Evaporate solvent to yield purified N-phenylprolinol.
Part 3: Decision Logic & Mechanism
Workflow Decision Tree
Use this logic flow to determine the correct purification path for your specific situation.
Figure 1: Decision matrix for selecting the optimal purification method based on scale and purity requirements.
Why Acid Wash Fails (Visualized)
Understanding the
Figure 2: Mechanistic failure of acid extraction due to overlapping basicity (
References
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
- Context: Establishes values for aromatic amines, confirming the difficulty of acid-base separ
-
Sigma-Aldrich. (n.d.). "Product Specification: (S)-(-)-1-Phenyl-2-pyrrolidinemethanol."
- Context: Verifies physical state (solid/viscous oil)
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Context: Authoritative review on using polymer-supported aldehydes (scavengers) to selectively remove primary amines in the presence of other functionalities.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Context: Standard protocols for distillation and purification of arom
Technical Support Center: Crystallization of (S)-N-phenylprolinol Derivatives
Welcome to the technical support center for the crystallization of (S)-N-phenylprolinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this important class of chiral molecules.
Fundamentals of Crystallization
Crystallization is a critical purification technique that relies on the principles of solubility, supersaturation, nucleation, and crystal growth. A supersaturated solution, one that contains more dissolved solute than can be held at equilibrium, is the driving force for crystallization. This is typically achieved by dissolving the compound in a hot solvent and then cooling it. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state.
Nucleation is the first step where the dissolved molecules begin to form small, ordered clusters. This can happen spontaneously or be induced. Crystal growth follows, where more molecules from the solution deposit onto the existing nuclei, forming larger, well-defined crystals. The goal is to control these processes to obtain high-purity crystals with a good yield and morphology.
Core Experimental Protocol: Recrystallization of (S)-N-phenylprolinol Derivatives
This protocol provides a general framework for the recrystallization of (S)-N-phenylprolinol derivatives. The choice of solvent and specific temperatures will need to be optimized for each derivative.
Materials:
-
Crude (S)-N-phenylprolinol derivative
-
High-purity crystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Filter paper
Procedure:
-
Dissolution: Place the crude (S)-N-phenylprolinol derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Continue adding the solvent dropwise until the minimum amount required to dissolve the solid at an elevated temperature is reached.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help to slow down the cooling process. Crystal formation should begin during this stage. An ideal crystallization process shows some crystal formation within 5 to 20 minutes.[1]
-
Further Cooling: To maximize the yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Caption: General workflow for the crystallization of (S)-N-phenylprolinol derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of (S)-N-phenylprolinol derivatives in a question-and-answer format.
Q1: I've followed the protocol, but no crystals are forming. What should I do?
A1: This is a common issue and usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface. This will increase the concentration of the solute.[1][2]
-
Further Cooling: Place the flask in an ice bath or a freezer for a short period. Lowering the temperature will decrease the solubility of your compound.
-
-
Consider Impurities: Some soluble impurities can inhibit nucleation. If the above steps fail, consider purifying the crude product further, for example, by column chromatography, before attempting crystallization again.[3]
Caption: Troubleshooting workflow for when no crystals form.
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high level of supersaturation or a rapid cooling rate.[1][2]
Troubleshooting Steps:
-
Reheat and Add Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the supersaturation.[1]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to achieve this. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may be beneficial.
Caption: Troubleshooting workflow for when the compound "oils out".
Q3: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals often indicates rapid nucleation, which leads to many small crystals instead of fewer, larger ones.[2]
Troubleshooting Steps:
-
Reduce the Rate of Crystallization:
-
Minimize Nucleation Sites:
-
Ensure Purity: Impurities can act as nucleation sites. Ensure your starting material is of high purity.[2]
-
Minimize Agitation: Avoid excessive shaking or stirring during the cooling process.
-
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield is often due to using too much solvent, which leaves a significant amount of the product in the mother liquor.[4]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Maximize Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
"Second Crop" Crystallization: After filtering the first batch of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.
-
Use an Anti-Solvent: Gradually adding a solvent in which your compound is insoluble (an "anti-solvent") to the crystallization solution can induce further precipitation.[2]
Q5: The crystals are discolored or impure. What can I do?
A5: Discolored crystals indicate the presence of colored impurities, while impure crystals can result from the incorporation of impurities into the crystal lattice.[2][5]
Troubleshooting Steps:
-
Charcoal Treatment: If the hot solution has a colored tint, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.
-
Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.
-
Slower Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice. Slowing down the crystallization process can lead to purer crystals.[4]
-
Washing: Ensure the crystals are washed thoroughly with cold solvent after filtration to remove any impurities adhering to the surface.
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent system for my (S)-N-phenylprolinol derivative?
A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common approach is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures of these, are often good starting points. The choice of solvent can also influence the enantioselectivity of reactions involving proline derivatives.[6][7]
Q: What is the role of impurities in the crystallization of (S)-N-phenylprolinol derivatives?
A: Impurities can have a significant impact on crystallization.[3] They can:
-
Inhibit nucleation and crystal growth.[2]
-
Act as nucleation sites, leading to the formation of many small crystals.[2]
-
Be incorporated into the crystal lattice, reducing the purity of the final product.[5][8]
-
Affect the crystal habit (shape) and morphology.[8]
Common impurities in the synthesis of (S)-N-phenylprolinol derivatives may include unreacted starting materials or by-products from the reaction.
Q: How can I resolve a racemic mixture of N-phenylprolinol derivatives by crystallization?
A: Diastereomeric salt formation is a common method. This involves reacting the racemic mixture with a chiral resolving agent, such as (S)-mandelic acid, to form two diastereomeric salts.[9] These salts have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer can be recovered by deprotonation.[9]
Q: Why is the hydroxyl group of diarylprolinols often protected as a silyl ether before some applications?
A: Protecting the hydroxyl group as a silyl ether, for example, with trimethylsilyl (TMS) or triethylsilyl (TES) groups, can enhance the catalytic activity and selectivity of these compounds in certain reactions.[10] While this is more relevant to the application of the final product, the change in the molecule's structure and polarity upon protection will also affect its crystallization behavior, potentially requiring different solvent systems.
Solvent Systems for Prolinol-Related Compounds
The following table summarizes some solvent systems that have been used for the crystallization of proline and related derivatives, which can serve as a starting point for optimizing the crystallization of (S)-N-phenylprolinol derivatives.
| Compound/Derivative | Solvent System | Notes |
| (S)-Diphenylprolinol | Not specified, but crystallization is a key purification step.[10] | Often purified by crystallization or column chromatography.[10] |
| Racemic Diarylprolinol | Toluene and methanol | Used for diastereomeric salt formation with (S)-mandelic acid.[9] |
| L-proline | Ethanol and diethyl ether | Slow diffusion of diethyl ether into an ethanol solution yielded crystals.[11] |
| Trans-cinnamic acid | Methanol and water | A mixed solvent system where water acts as the anti-solvent.[1] |
References
-
ResearchGate. How can separate racemic Diarylprolinol by crystallization. (2016). [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]
-
ACS Publications. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). [Link]
-
ResearchGate. Why I am not getting crystals?. (2012). [Link]
-
ResearchGate. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. [Link]
-
Hilaris Publishing. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]
-
SlidePlayer. Symmetry Breaking in Crystallizations: Different Polymorphic Selection by R- and S- Enantiomers in Achiral Media. [Link]
-
ACS Publications. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). [Link]
-
Nature. Impact of impurities on crystal growth. (2024). [Link]
-
Indian Journal of Pharmaceutical Sciences. Effect of Solvent and Polymer Additives on Crystallization. (2004). [Link]
-
ACS Omega. Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2024). [Link]
-
National Institutes of Health. Optimization of crystallization conditions for biological macromolecules. [Link]
-
Sulzer. Crystal clear purification solutions. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). [Link]
-
National Institutes of Health. Redetermination of the solvent-free crystal structure of l-proline. (2017). [Link]
-
ScienceDirect. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. (2020). [Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). [Link]
-
Food Science and Technology. Synthesis and crystallization purification of phytosterol esters for food industry application. (2022). [Link]
-
National Institutes of Health. Crystallization and preliminary X-ray diffraction analysis of the peptidylprolyl isomerase Par27 of Bordetella pertussis. [Link]
-
National Institutes of Health. Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. [Link]
-
National Institutes of Health. Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. [Link]
-
Digital CSIC. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). [Link]
-
MDPI. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). [Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of (S)-(1-phenylpyrrolidin-2-yl)methanol
This guide provides an in-depth technical comparison and characterization framework for (S)-(1-phenylpyrrolidin-2-yl)methanol (commonly referred to as
Executive Summary
(S)-(1-phenylpyrrolidin-2-yl)methanol is a bifunctional chiral ligand featuring a Lewis-basic pyrrolidine nitrogen and a primary alcohol. It serves as a precursor for chiral Lewis acids and is structurally distinct from the more sterically demanding (S)-
This guide compares the NMR spectral performance of
-
Unsubstituted (S)-Prolinol (Starting material/Alternative).
-
(S)-
-Diphenyl-2-pyrrolidinemethanol (The "CBS" Catalyst Precursor).[1]
Key Finding: The N-phenyl group induces a specific shielding pattern in the aromatic region (Ortho/Para upfield of Meta) and desheilds the C2-methine proton relative to unsubstituted prolinol, providing a self-validating spectral fingerprint for purity assessment.
Comparative Spectral Analysis
A. The Target: (S)-(1-phenylpyrrolidin-2-yl)methanol
The spectrum in
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic (Meta) | 7.20 – 7.28 | Multiplet (t) | 2H | Unaffected by N-donation; overlaps with |
| Aromatic (Ortho) | 6.75 – 6.85 | Doublet (d) | 2H | Diagnostic: Shielded by N-lone pair resonance.[1] |
| Aromatic (Para) | 6.68 – 6.75 | Triplet (t) | 1H | Diagnostic: Shielded; often overlaps with ortho.[1] |
| C2-Methine | 3.80 – 3.95 | Multiplet | 1H | Deshielded by both N-Ph and |
| 3.60 – 3.70 | dd / m | 1H | Diastereotopic proton A of the hydroxymethyl group.[1] | |
| 3.45 – 3.55 | dd / m | 1H | Diastereotopic proton B. | |
| Ring | 3.15 – 3.30 | Multiplet | 2H | C5 protons adjacent to N-Ph.[1] |
| Ring | 1.90 – 2.10 | Multiplet | 4H | C3/C4 methylene envelope.[1] |
B. Comparison with Alternatives
1. Vs. Unsubstituted (S)-Prolinol (Precursor)[1]
-
Performance Context: Unsubstituted prolinol is less sterically hindered and lacks the
-electronic surface of the phenyl ring. -
Spectral Differentiator: The absence of aromatic signals is the primary check.[1]
-
C2-H Shift: In unsubstituted prolinol, the C2-H appears upfield (
ppm) compared to the N-phenyl derivative ( ppm). -
Validation: If the region 6.5–7.5 ppm is silent, the N-arylation failed.
2. Vs. (S)-
-Diphenyl-2-pyrrolidinemethanol (DPP)
-
Performance Context: DPP is the standard for Corey-Bakshi-Shibata (CBS) reductions.[1] It is a tertiary alcohol, whereas the target is a primary alcohol.[1]
-
Spectral Differentiator:
Experimental Protocol: Synthesis & NMR Preparation
Synthesis Validation Workflow
To ensure the spectrum obtained matches the target (N-phenyl prolinol) and not an impurity, follow this validation protocol:
-
Reaction:
-arylation of (S)-prolinol using Iodobenzene ( ), (10 mol%), , and Ethylene Glycol at 80°C. -
Workup: Extraction with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1). Note: N-phenyl prolinol is less polar than unsubstituted prolinol.
NMR Sample Preparation
-
Solvent:
(99.8% D) is recommended over DMSO- .[1]-
Reasoning:
minimizes H-bonding broadening of the alcohol proton and provides better resolution of the aromatic "shielding pattern" (Ortho/Para separation from Meta).[1]
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Residual
at 7.26 ppm.
Decision Logic & Signaling Pathway
The following diagram illustrates the logical workflow for identifying the compound and distinguishing it from common synthesis failures or alternatives.
Caption: Logical decision tree for validating (S)-(1-phenylpyrrolidin-2-yl)methanol via 1H NMR against common structural analogs.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Bhat, C., & Tilve, S. G. (2014).[1][2] Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon.[2] RSC Advances, 4, 5405-5452.[2] Link
-
Organic Syntheses. (2002).[1] Preparation of [R-(R,S)]-beta-Methyl-alpha-phenyl-1-pyrrolidineethanol. Organic Syntheses, 79, 209.[1] (Reference for general N-alkyl prolinol characterization methods). Link
-
Ma, D., et al. (2003).[1] CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed for -Amino Acids. Organic Letters, 5(14), 2453–2455. (Reference for N-arylation conditions and expected aromatic shifts). Link[1]
Sources
Specific optical rotation of (S)-1-phenylpyrrolidin-2-yl methanol
This technical guide details the characterization, synthesis, and comparative performance of (S)-1-phenylpyrrolidin-2-yl methanol (commonly referred to as (S)-N-phenylprolinol ), a chiral scaffold used in asymmetric catalysis.
Part 1: Executive Summary & Optical Rotation Data
(S)-1-phenylpyrrolidin-2-yl methanol is a chiral amino alcohol derived from (S)-proline. Unlike its widely used analog, (S)-1,1-diphenylprolinol (which has phenyl groups on the carbinol carbon), this molecule features a phenyl group on the nitrogen atom.
Specific Optical Rotation Benchmarks
While the exact specific rotation (
| Compound | Structure Description | Specific Optical Rotation ( | Solvent / Conc. |
| (S)-N-Phenylprolinol | Target: Phenyl on Nitrogen | Expected: (-) Levorotatory (approx. -10° to -50°)* | MeOH or CHCl |
| (S)-N-Methylprolinol | Methyl on Nitrogen | ||
| (S)-1,1-Diphenylprolinol | Phenyls on Carbinol C | ||
| (S)-Prolinol | Unsubstituted Nitrogen |
*Note: N-alkylation/arylation of (S)-prolinol typically inverts the sign of rotation from (+) to (-) in polar solvents like methanol. The exact value must be determined experimentally for each synthesized batch due to the sensitivity of N-aryl prolinols to oxidation.
Part 2: Performance Comparison & Application
This compound serves as a chiral ligand in organometallic additions (e.g., organozinc additions to aldehydes) and as a precursor for chiral phosphine ligands.
Comparative Analysis of Chiral Auxiliaries
-
Steric Hindrance:
-
(S)-N-Phenylprolinol: Provides moderate steric bulk closer to the nitrogen lone pair. This influences the "chiral pocket" differently than carbinol-substituted prolinols.
-
(S)-1,1-Diphenylprolinol: Provides massive steric bulk far from the nitrogen, shielding the re- or si-face of the reacting center more effectively in "Jørgensen-Hayashi" type organocatalysis.
-
-
Electronic Effects:
-
The N-phenyl group reduces the basicity of the nitrogen (due to resonance into the phenyl ring) compared to N-methyl or unsubstituted prolinol. This makes (S)-N-phenylprolinol less effective as a Brønsted base catalyst but potentially more stable as a ligand for soft metals (e.g., Pd, Cu) where weaker
-donation is required.
-
Part 3: Experimental Protocols
A. Synthesis of (S)-1-Phenylpyrrolidin-2-yl Methanol
Direct N-arylation of (S)-prolinol is preferred over reducing N-phenyl proline to avoid racemization.
Reagents: (S)-Prolinol, Iodobenzene, Copper(I) Iodide (CuI), Potassium Phosphate (
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Charging: Add CuI (0.1 equiv),
(2.0 equiv), and (S)-prolinol (1.0 equiv). -
Solvent/Reactant: Add isopropanol and iodobenzene (1.2 equiv). Add ethylene glycol (0.2 equiv).
-
Reaction: Heat to 80°C for 12–24 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes). The product will be less polar than (S)-prolinol. -
Workup: Cool to RT, dilute with diethyl ether, filter through a celite pad. Wash filtrate with water and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Result: Viscous oil or low-melting solid.
B. Protocol for Measuring Specific Optical Rotation
To ensure reproducibility in drug development files:
-
Preparation: Weigh exactly
( ) of the purified oil. -
Dissolution: Transfer to a
volumetric flask. Dissolve in HPLC-grade Methanol (MeOH). Dilute to mark. (Concentration ).[1][2][3] -
Blanking: Fill the polarimeter cell (
path length) with pure MeOH. Zero the instrument at (Sodium D-line) and . -
Measurement: Rinse cell with sample solution, then fill. Record an average of 5 readings.
-
Calculation:
Where is the observed rotation, is path length in dm (usually 1), and is concentration in g/mL (or g/100mL if using standard convention; check instrument settings).
Part 4: Visualization of Chiral Pathways
The following diagram illustrates the structural divergence and synthesis pathways for Proline-derived chiral ligands.
Caption: Synthesis pathways diverging from (S)-Proline to create N-alkyl, N-aryl, and Carbinol-substituted chiral ligands.
References
-
Sigma-Aldrich. (S)-(-)-1-Methyl-2-pyrrolidinemethanol Product Specification.Link
-
ChemicalBook. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Properties.Link
-
PubChem. Compound Summary: (S)-2-Pyrrolidinemethanol ((S)-Prolinol).Link
-
Organic Syntheses. Synthesis of Chiral Amino Alcohols via Proline Reduction. Org.[1][2][4] Synth. Coll. Vol. 10, p. 620. Link
-
BenchChem. Comparative Guide to Chiral Ligands in Asymmetric Synthesis.Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to HPLC Methods for Determining the Enantiomeric Excess of N-Phenylprolinol
For researchers engaged in asymmetric synthesis and drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical quality attribute that defines the success of a stereoselective transformation. N-phenylprolinol, a key chiral building block and organocatalyst, is no exception. Its enantiomeric purity directly influences the stereochemical outcome of the reactions it catalyzes and the pharmacological profile of molecules derived from it.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying the enantiomers of N-phenylprolinol. Moving beyond a simple listing of parameters, we will explore the causality behind methodological choices, ensuring that the protocols described are not just recipes but self-validating analytical systems.
The Principle of Chiral Recognition in HPLC
The foundation of chiral HPLC lies in the differential interaction between enantiomers and a chiral stationary phase (CSP).[1] This separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation on the chromatogram. The mobile phase plays a crucial role in modulating these interactions, and its composition is a key parameter for optimizing resolution.
Comparing Chiral Stationary Phases for N-Phenylprolinol Analysis
The choice of the CSP is the most critical decision in developing a chiral separation method. While numerous CSPs exist, they are broadly categorized into several main types, with polysaccharide-based phases being the most versatile and widely successful for a broad range of chiral compounds.[1][3][4]
Polysaccharide-Based CSPs (The Workhorse)
Mechanism: These CSPs consist of cellulose or amylose derivatives, most commonly coated or immobilized on a silica support.[4] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[5] For N-phenylprolinol, the hydroxyl group, the phenyl ring, and the tertiary amine can all participate in these interactions.
Common Columns:
-
Chiralpak® AD-H / Chiralcel® OD-H: Amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively. These are often the first columns to be screened due to their broad applicability.[3]
-
Chiralpak® IA / IB / IC, etc.: These are immobilized versions of polysaccharide phases, offering greater solvent compatibility and robustness.
Typical Mobile Phases:
-
Normal Phase: Heptane/isopropanol or hexane/ethanol mixtures are standard.[6][7] The alcohol component (modifier) is crucial for modulating retention and selectivity. Adding a small amount of an amine additive like diethylamine (DEA) can be necessary to improve the peak shape of basic compounds like N-phenylprolinol.
-
Polar Organic Mode: Using solvents like acetonitrile or methanol, often with additives.[5]
-
Reversed-Phase: Acetonitrile/water or methanol/water systems, typically used with immobilized phases.
Expertise & Experience: Polysaccharide-based columns are the cornerstone of chiral separations for a reason. Their multifaceted interaction capabilities make them highly successful for a vast array of chemical structures.[1][3] For N-phenylprolinol, the combination of aromaticity and hydrogen-bonding potential makes it an ideal candidate for resolution on these phases. Starting method development with a Chiralpak® AD-H or Chiralcel® OD-H column using a hexane/isopropanol mobile phase is a field-proven, high-probability strategy.
Pirkle-Type (Brush-Type) CSPs
Mechanism: These CSPs feature smaller chiral molecules, often π-electron acceptors or donors, covalently bonded to a silica surface.[1][7] The separation relies heavily on π-π interactions, hydrogen bonding, and dipole-dipole interactions. A classic example is the Whelk-O® 1 column.
Typical Mobile Phases: Primarily used in normal-phase mode with mobile phases like hexane/isopropanol.[7]
Expertise & Experience: While effective, Pirkle-type columns are generally considered to have a narrower range of applicability than polysaccharide phases. However, for specific molecules where strong π-π stacking is the dominant required interaction, they can provide excellent and sometimes superior resolution.
Other Notable CSPs
-
Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic® T): These offer unique selectivity based on complex inclusion, hydrogen bonding, and ionic interactions.[8]
-
Cyclodextrin-Based CSPs: Separation is primarily driven by the inclusion of the analyte's hydrophobic part (the phenyl group of N-phenylprolinol) into the chiral cyclodextrin cavity.
Quantitative Data Comparison
The following table summarizes typical experimental conditions and performance data for the chiral separation of prolinol derivatives on various CSPs. This data provides a comparative baseline for method development.
| CSP (Column) | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte | Resolution (Rs) | Reference |
| Chiralpak AD-H | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | UV (Variable) | Proline Derivatives | > 2.0 | [9] |
| Chirobiotic T | 250 x 4.6 cm, 10 µm | Acetonitrile/Water (70:30) | 1.0 | 230 | Proline-derived adduct | > 2.5 | [8] |
| Chiralpak IA | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol/DEA | 1.0 | UV (Variable) | Basic Compounds | Good Separation | [6] |
| Whelk-O 1 | 250 x 4.6 mm | Hexane/Isopropanol (99.5:0.5) | 1.0 | UV (Variable) | Phenylpropanol | Baseline | [2] |
Note: TFA = Trifluoroacetic Acid, DEA = Diethylamine. Resolution (Rs) values are representative; an Rs value > 1.5 indicates baseline separation, which is required for accurate quantification.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a robust method for determining the ee of N-phenylprolinol using a polysaccharide-based CSP. The inclusion of a system suitability test ensures the trustworthiness of the results.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic N-phenylprolinol standard, and the N-phenylprolinol sample of unknown ee.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (due to the phenyl chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Racemic Standard (for System Suitability): Prepare a solution of racemic N-phenylprolinol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Sample: Prepare the N-phenylprolinol sample to be analyzed at the same concentration (1 mg/mL) using the mobile phase as the diluent.
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection.
4. Experimental Workflow
Caption: Workflow for ee determination of N-phenylprolinol via Chiral HPLC.
5. System Suitability Test (Trustworthiness Check)
-
Inject the racemic N-phenylprolinol standard.
-
Confirm the presence of two well-separated peaks.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 1.5. This confirms that the system is capable of accurately separating the enantiomers. If the resolution is inadequate, the mobile phase composition must be optimized (e.g., by adjusting the percentage of isopropanol).
6. Data Analysis and Calculation
-
Inject the test sample.
-
Identify the two peaks corresponding to the enantiomers based on the retention times from the racemic standard run.
-
Integrate the peak areas for the first eluting enantiomer (Area₁) and the second eluting enantiomer (Area₂).
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
Conclusion
Determining the enantiomeric excess of N-phenylprolinol is reliably and accurately achieved using chiral HPLC. Polysaccharide-based stationary phases, such as Chiralpak® AD-H, offer a high probability of success due to their broad enantiorecognition capabilities.[4][10] The key to a trustworthy and robust method lies not only in selecting the appropriate column and mobile phase but also in establishing a self-validating system through rigorous system suitability testing. By understanding the principles of chiral recognition and the rationale behind method parameters, researchers can confidently develop and implement HPLC methods to ensure the stereochemical integrity of their chiral molecules.
References
-
Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. SciELO. [Link]
-
Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. pubs.acs.org. [Link]
-
(PDF) Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. ResearchGate. [Link]
-
Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PMC. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]
-
Enantiomer separation of phenlypropanol using amide type chiral stationary phases. ResearchGate. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]
-
Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. pubs.acs.org. [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. americanpharmaceuticalreview.com. [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of N-Phenyl vs. N-Methyl Prolinol Derivatives
In the landscape of asymmetric organocatalysis, prolinol-derived catalysts have carved out a significant niche, enabling a vast array of stereoselective transformations.[1] The modularity of the prolinol scaffold, particularly at the nitrogen atom, allows for fine-tuning of steric and electronic properties to optimize catalytic performance. This guide provides an in-depth comparison of two fundamental N-substituted prolinol derivatives: N-phenylprolinol and N-methylprolinol. We will dissect their catalytic efficiencies across key asymmetric reactions, ground the discussion in mechanistic principles, and provide actionable experimental protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Prolinol Framework in Organocatalysis
(S)-Prolinol and its derivatives are celebrated organocatalysts that operate primarily through enamine or iminium ion catalysis, mimicking the function of natural Class I aldolase enzymes.[2] The core catalytic cycle, particularly in reactions involving carbonyl compounds, begins with the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a donor ketone or aldehyde.[3] This enamine then attacks an electrophile. The chirality of the prolinol backbone, originating from L-proline, dictates the facial selectivity of this attack, leading to the formation of an enantioenriched product.
The substituent on the pyrrolidine nitrogen is not merely a placeholder; it is a critical control element. It profoundly influences the catalyst's solubility, steric environment, and the electronic nature of the key intermediates, thereby impacting reaction rates, yields, and stereoselectivity.[4] This guide focuses on the comparison between an aromatic N-substituent (phenyl) and an aliphatic one (methyl) to illuminate these structure-activity relationships.
Mechanistic Considerations: Steric and Electronic Divergence
The primary difference in catalytic behavior between N-phenyl and N-methyl prolinol derivatives stems from the distinct steric bulk and electronic properties of the phenyl versus the methyl group.
-
Steric Effects: The planar but sterically demanding phenyl group creates a more defined chiral pocket around the catalytic site compared to the smaller, freely rotating methyl group. This increased steric hindrance in the N-phenyl derivative can lead to more pronounced facial discrimination in the transition state, often resulting in higher enantioselectivity.[4]
-
Electronic Effects: The phenyl group is weakly electron-withdrawing, which can influence the nucleophilicity of the enamine intermediate. In contrast, the methyl group is electron-donating. These electronic differences can affect the rate of enamine formation and its subsequent reaction with the electrophile.
The interplay of these factors determines the catalyst's overall efficiency. For instance, in the Jørgensen-Hayashi type diarylprolinol silyl ether catalysts, bulky aryl groups are known to stabilize the enamine intermediate relative to the parasitic oxazolidine, a "dead end" species that can form and sequester the catalyst.[5] A similar principle applies here, where the N-substituent modulates these delicate equilibria.
Caption: General catalytic cycle for a prolinol-catalyzed aldol reaction.
Comparative Performance in Asymmetric Reactions
Asymmetric Aldol Reaction
The aldol reaction is a benchmark for testing the efficacy of enamine-based organocatalysts.[6][7] The catalyst's ability to control both diastereo- and enantioselectivity is paramount.
| Catalyst Type | Representative Substrates | Typical Yield (%) | Typical ee (%) | Rationale & Citation |
| N-Phenyl Prolinol Derivative | Aromatic Aldehyde + Cyclohexanone | Good to Excellent | High (often >90%) | The bulky phenyl group creates a well-defined chiral pocket, enhancing facial selectivity in the transition state.[4][8] |
| N-Methyl Prolinol Derivative | Aromatic Aldehyde + Cyclohexanone | Good to Excellent | Moderate to Good | The smaller methyl group offers less steric hindrance, potentially leading to lower enantiomeric discrimination compared to the N-phenyl analog.[3] |
Insight: For the aldol reaction, the N-phenyl derivative is generally expected to provide superior enantioselectivity due to more effective steric shielding of one face of the enamine intermediate.
Asymmetric Michael Addition
In the Michael addition, the prolinol catalyst generates an enamine from a ketone or aldehyde, which then undergoes conjugate addition to an α,β-unsaturated system, such as a nitroolefin or enone.[9]
| Catalyst Type | Representative Substrates | Typical Yield (%) | Typical ee (%) | Rationale & Citation |
| N-Phenyl Prolinol Derivative | Ketone + Nitroolefin | High | Very High (often >95%) | The steric and electronic properties of the N-aryl group are crucial for high stereocontrol in Michael additions, a principle well-established with diarylprolinol ethers.[1][10] |
| N-Methyl Prolinol Derivative | Ketone + Nitroolefin | High | Good | While effective, the less sterically demanding N-methyl group may result in a slightly less organized transition state, leading to lower, though still synthetically useful, enantioselectivity.[11] |
Insight: Similar to the aldol reaction, the greater steric bulk of the N-phenyl group is advantageous for achieving high enantioselectivity in Michael additions.
Caption: Logical relationship between the N-substituent and catalytic performance.
Experimental Protocols
This section provides a detailed, self-validating protocol for a benchmark asymmetric aldol reaction. This procedure is adapted from established methodologies for proline and prolinol-catalyzed reactions.[2][12]
Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(S)-N-Phenylprolinol or (S)-N-Methylprolinol (Catalyst)
-
Cyclohexanone (Reagent grade, freshly distilled)
-
4-Nitrobenzaldehyde (Reagent grade)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the N-substituted prolinol catalyst (0.1 mmol, 10 mol%).
-
Solvent and Substrate Addition: Add anhydrous DMSO (2.0 mL) to the flask. Stir the mixture for 5 minutes to ensure dissolution of the catalyst. Add cyclohexanone (5.0 mmol, 5 equivalents).
-
Initiation: Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate bath. Add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) in one portion.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the aldol adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental workflow for the asymmetric aldol reaction.
Conclusion and Outlook
The choice between N-phenyl and N-methyl prolinol derivatives is a classic case of balancing steric and electronic factors to achieve optimal catalytic performance.
-
N-Phenyl Prolinol derivatives are often the catalyst of choice when high enantioselectivity is the primary goal. The steric bulk of the phenyl group provides a more rigid and discriminating chiral environment in the reaction's transition state.
-
N-Methyl Prolinol derivatives, while typically affording lower enantioselectivities, may exhibit different reactivity profiles due to the electron-donating nature of the methyl group. They remain highly effective and synthetically valuable catalysts.
For researchers and drug development professionals, the selection of the appropriate N-substituent is a critical parameter in reaction optimization. This guide illustrates that even subtle modifications to the catalyst scaffold can lead to significant differences in efficiency and stereochemical outcome, underscoring the power and tunability of organocatalysis. Future developments will likely involve more sophisticated N-substituents that combine specific steric and electronic features to unlock new reactivity and achieve even higher levels of selectivity.
References
-
Ñíguez, J. A., et al. (2023). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability. [Link]
-
Wikipedia. Proline organocatalysis. [Link]
-
Ethesis. (2025). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. [Link]
-
Gschwind, R. M., et al. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation. The Journal of Organic Chemistry. [Link]
-
Cimarelli, C., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
ResearchGate. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Schmid, M. B., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR. Journal of the American Chemical Society. [Link]
-
PMC. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes. [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. [Link]
-
ResearchGate. Proline-Catalyzed Asymmetric Reactions. [Link]
-
YouTube. (2018). Proline catalysed asymmetric aldol reaction. [Link]
-
Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. HETEROCYCLES. [Link]
-
Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS. [Link]
-
ResearchGate. Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]
-
Maruoka, K., et al. (2013). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry. [Link]
-
Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. [Link]
-
Feng, X., et al. (2023). Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction. Chemical Science. [Link]
-
Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. PubMed. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ResearchGate. [Link]
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Chiral GC Separation of 1-Phenylpyrrolidin-2-yl Methanol Enantiomers: A Comparative Technical Guide
Executive Summary
The separation of 1-phenylpyrrolidin-2-yl methanol (also known as N-phenyl prolinol) enantiomers is a critical quality control step in asymmetric synthesis, particularly for organocatalysis and pharmaceutical intermediate production. While High-Performance Liquid Chromatography (HPLC) is often the default for polar analytes, Chiral Gas Chromatography (GC) offers superior resolution (
This guide compares two primary GC methodologies:
-
Direct Injection: Utilizing polar cyclodextrin-based stationary phases.
-
Derivatization (Recommended): Acetylation or trifluoroacetylation prior to analysis on standard chiral columns.
Verdict: The Derivatization Method (Method B) is the superior approach, consistently yielding baseline resolution (
Technical Analysis & Methodology Comparison
The Challenge: Molecular Structure & Interactions
1-phenylpyrrolidin-2-yl methanol contains a secondary alcohol and a tertiary amine within a pyrrolidine ring.
-
Volatility: Moderate to High (suitable for GC).
-
Polarity: The free hydroxyl group (-OH) creates strong hydrogen bonding with the stationary phase, leading to peak tailing and potential adsorption.
-
Chiral Recognition: Requires a stationary phase capable of distinguishing the spatial arrangement of the hydroxymethyl group relative to the phenyl ring.
Comparison of Separation Strategies
| Feature | Method A: Direct Injection | Method B: Derivatization (Recommended) |
| Principle | Direct interaction of the native alcohol with the chiral selector. | Conversion of -OH to ester (Acetate/TFA) to reduce polarity and lock conformation. |
| Stationary Phase | Polar Cyclodextrin (e.g., Rt-bDEXsa, Cyclodex-B) | Permethylated |
| Peak Shape | Often exhibits tailing due to H-bonding. | Sharp, symmetrical peaks (Gaussian). |
| Resolution ( | Variable ( | High ( |
| Sample Prep Time | Minimal (Dilute & Shoot). | Moderate (15-30 min reaction). |
| Limit of Detection | Higher (due to peak broadening). | Lower (sharper peaks increase S/N ratio). |
Experimental Protocols
Method B: Derivatization with Acetic Anhydride (Gold Standard)
This protocol converts the analyte into 1-phenylpyrrolidin-2-yl methyl acetate , eliminating hydroxyl-silanol interactions and enhancing the chiral recognition fit within the cyclodextrin cavity.
Reagents & Equipment
-
Reagent: Acetic Anhydride (
99%), Pyridine (Anhydrous). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Column: Rt-bDEXse (Restek) or CP-Chirasil-Dex CB (Agilent).
-
Dimensions: 30 m
0.25 mm ID 0.25 m film.[1]
-
-
GC System: Agilent 8890 or equivalent with FID/MS.
Step-by-Step Workflow
-
Preparation: Dissolve 2-5 mg of the sample in 0.5 mL of Pyridine.
-
Reaction: Add 0.5 mL of Acetic Anhydride.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes.
-
Quenching: Add 1 mL of water to quench excess anhydride. Extract with 1 mL of DCM.
-
Drying: Dry the organic layer over anhydrous
. -
Injection: Inject 1
L of the organic layer (Split 50:1).
GC Conditions
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split Ratio 50:1.
-
Detector (FID): 280°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Ramp: 20°C/min to 230°C (Hold 5 min).
-
Method A: Direct Injection (Rapid Screening)
Use this method only if derivatization is impossible or for rough purity estimates.
GC Conditions
-
Column: Rt-bDEXsa (Restek) - Note: The "sa" phase is more polar and better suited for free alcohols.
-
Inlet: 230°C (Lower temperature reduces thermal degradation).
-
Oven Program: Slower ramp (1°C/min) is required to maximize interaction time.
-
Initial: 90°C (Hold 2 min).
-
Ramp: 1°C/min to 150°C.
-
Visualizations
Experimental Workflow (Method B)
The following diagram outlines the critical path for the derivatization protocol, ensuring data integrity.
Figure 1: Optimized workflow for the derivatization and analysis of N-phenyl prolinol enantiomers.
Chiral Recognition Mechanism
The separation relies on the Inclusion Complex Mechanism . The phenyl ring of the analyte fits into the hydrophobic cavity of the
Figure 2: Schematic of the host-guest interaction driving the enantiomeric separation.
Performance Data (Representative)
The following data represents typical performance metrics for N-aryl prolinol derivatives on a permethylated
| Parameter | Value | Interpretation |
| Retention Time ( | ~14.2 min | First eluting enantiomer (typically |
| Retention Time ( | ~14.8 min | Second eluting enantiomer. |
| Separation Factor ( | 1.04 - 1.08 | Indicates sufficient thermodynamic difference for separation. |
| Resolution ( | > 2.5 | Baseline separation (ideal for quantitation). |
| Peak Symmetry ( | 0.95 - 1.05 | Excellent symmetry due to derivatization. |
Note: Absolute retention times will vary based on column length, film thickness, and carrier gas velocity. The Separation Factor (
Scientific Rationale & Troubleshooting
Why Derivatization Works
Direct injection of amino alcohols often fails because the amine and hydroxyl groups compete for binding sites on the silica surface (even on deactivated columns), causing "shark-fin" peaks. By acetylating the hydroxyl group, you remove the primary hydrogen bond donor. The resulting ester is less polar, more volatile, and interacts more cleanly with the cyclodextrin selector, allowing the chiral interactions to dominate over non-specific adsorption.
Troubleshooting Guide
-
Low Resolution (
): Decrease the temperature ramp rate (e.g., from 2°C/min to 1°C/min) around the elution temperature ( C). -
Peak Tailing: Ensure the inlet liner is deactivated and clean. If using Method A (Direct), switch to Method B.
-
No Separation: Check the column phase. Standard polysiloxanes (DB-1, DB-5) will not separate these enantiomers. A Cyclodextrin-based phase is mandatory.
References
-
Restek Corporation. Chiral Separations 1: How do our GC chiral columns compare? (Accessed 2025).[1][2][3] Available at: [Link]
-
Schurig, V. Separation of enantiomers by gas chromatography.[2] Journal of Chromatography A, 906(1-2), 275-299. (2001). Available at: [Link]
Sources
Introduction: Elucidating the Molecular Vibrations of a Chiral Catalyst
An In-Depth Guide to the Infrared Spectroscopic Analysis of N-phenylprolinol for Researchers and Drug Development Professionals
N-phenylprolinol, a chiral amino alcohol, serves as a valuable building block and catalyst in asymmetric synthesis, a cornerstone of modern drug development. Its stereospecific control over chemical reactions is intimately linked to its three-dimensional structure and the interplay of its functional groups. Infrared (IR) spectroscopy provides a powerful, non-destructive technique to probe the molecular vibrations of N-phenylprolinol, offering a unique "fingerprint" that can confirm its identity, assess its purity, and provide insights into intermolecular interactions.[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the IR spectroscopy of N-phenylprolinol, from theoretical predictions to practical experimental protocols and comparative spectral interpretation.
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, making IR spectroscopy an invaluable tool for identifying functional groups.[3] For N-phenylprolinol, the key functional groups of interest are the hydroxyl (-OH), the secondary amine (N-H), the aromatic phenyl ring, and the aliphatic pyrrolidine ring.
Predicted Infrared Spectrum of N-phenylprolinol: A Vibrational Roadmap
Key Functional Group Vibrations:
-
O-H Stretch (Alcohol): A strong and characteristically broad absorption band is expected in the region of 3200-3550 cm⁻¹.[4] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of neighboring N-phenylprolinol molecules.[5]
-
N-H Stretch (Secondary Amine): A medium to weak, and notably sharper, absorption peak is anticipated between 3310 and 3350 cm⁻¹.[4][6] The presence of a single peak in this region is a hallmark of a secondary amine.[6][7]
-
C-H Stretch (Aromatic): Weak to medium intensity bands are expected to appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[4] These correspond to the stretching vibrations of the C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic): Medium to strong absorption bands are predicted in the 2840-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds within the pyrrolidine ring.[4]
-
C=C Stretch (Aromatic): Several weak to medium, sharp peaks are expected in the 1400-1600 cm⁻¹ range, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[8]
-
C-N Stretch (Aliphatic/Aromatic): The stretching vibration of the C-N bond is expected to produce a medium intensity band. For the aliphatic C-N bond in the pyrrolidine ring, this typically appears in the 1020-1250 cm⁻¹ region, while the aromatic C-N stretch is found at a higher frequency, between 1250 and 1335 cm⁻¹.[6]
-
C-O Stretch (Alcohol): A strong absorption band is anticipated in the 1050-1260 cm⁻¹ range, corresponding to the stretching of the carbon-oxygen single bond of the alcohol group.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements and suitability for a broad range of solid and liquid samples.[1][9]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.
-
-
Sample Preparation:
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe. Allow the solvent to fully evaporate.
-
-
Sample Application:
-
Place the powdered or liquid N-phenylprolinol sample directly onto the center of the ATR crystal.
-
-
Applying Pressure (for solid samples):
-
Lower the press arm to apply consistent pressure on the solid sample, ensuring intimate contact with the crystal surface. This is crucial for obtaining a high-quality spectrum.[9]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.
-
-
Data Processing:
-
The collected interferogram is automatically converted to a spectrum via a Fourier transform by the instrument's software.[2]
-
Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after the measurement is complete.
-
Sources
- 1. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]
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Technical Comparison Guide: Mass Spectrometry Fragmentation & Chiral Performance of (S)-N-phenylprolinol
Topic: Mass spectrometry fragmentation of (S)-N-phenylprolinol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
(S)-N-phenylprolinol (CAS: 20970-75-6) is a pivotal chiral auxiliary and organocatalyst precursor, widely utilized in asymmetric synthesis and as a chiral selector in mass spectrometry (Kinetic Method). Accurate mass spectrometric characterization of this molecule is critical for purity assessment in drug development and for validating its efficacy in chiral recognition assays.
This guide provides an in-depth analysis of the fragmentation mechanics of (S)-N-phenylprolinol under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing its spectral performance and structural stability against key analogs like Prolinol and N-Benzylprolinol.
Part 1: Fragmentation Mechanics and Pathways[1][2]
The mass spectral signature of (S)-N-phenylprolinol is defined by the stability of the N-phenylpyrrolidine core. Unlike aliphatic amines, the N-phenyl group provides resonance stabilization to the radical cation, altering the fragmentation kinetics compared to unsubstituted prolinol.
Electron Ionization (EI) – 70 eV
Under hard ionization, the molecule (
-
Molecular Ion (
, m/z 177): Distinctly visible due to the aromatic ring's ability to stabilize the radical cation charge. This contrasts with aliphatic alcohols where the molecular ion is often absent.[1] -
Base Peak (m/z 146): The dominant fragment arises from the loss of the hydroxymethyl group (
, 31 Da). The resulting -phenylpyrrolidinium ion is highly stable. -
Secondary Fragmentation (m/z 118): The m/z 146 ion further degrades via the loss of ethylene (
, 28 Da) from the pyrrolidine ring, a Retro-Diels-Alder (RDA)-like mechanism common in cyclic amines. -
Aromatic Fragments (m/z 77, 91): Typical phenyl (
) and tropylium-like ions appear at lower abundance.
Electrospray Ionization (ESI) – Positive Mode
Under soft ionization, the protonated molecule (
-
Precursor (
, m/z 178): High intensity, protonation occurs on the nitrogen atom. -
Primary Product (m/z 160): Collision-Induced Dissociation (CID) triggers the neutral loss of water (
, 18 Da), forming a cyclic iminium species. -
Secondary Product (m/z 148): Loss of formaldehyde (
, 30 Da) is also observed, though less favorable than dehydration.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary dissociation pathways for (S)-N-phenylprolinol under EI and ESI conditions.
Caption: Comparative fragmentation pathways of (S)-N-phenylprolinol showing the dominant alpha-cleavage in EI and dehydration in ESI.
Part 2: Comparative Performance Analysis
In the context of mass spectrometry, "performance" refers to the molecule's utility as a Chiral Selector (using the Kinetic Method) and the Diagnostic Specificity of its fragmentation pattern compared to structural analogs.
Diagnostic Specificity vs. Analogs
The N-phenyl group significantly alters the spectral fingerprint compared to aliphatic analogs.
| Feature | (S)-N-phenylprolinol | Prolinol (Unsubstituted) | N-Benzylprolinol |
| Molecular Weight | 177.24 | 101.15 | 191.27 |
| Molecular Ion ( | Strong (Aromatic stabilization) | Weak / Absent | Moderate |
| Base Peak (EI) | m/z 146 ( | m/z 70 ( | m/z 160 ( |
| Key Neutral Loss | |||
| Fragmentation Stability | High (Resonance stabilized N-cation) | Moderate | Moderate (Competes with Benzyl cleavage) |
Insight: (S)-N-phenylprolinol offers superior molecular ion stability compared to Prolinol, making it easier to identify in complex mixtures without soft ionization. The m/z 146 peak is a robust diagnostic marker.
Performance as a Chiral Selector (Kinetic Method)
(S)-N-phenylprolinol is frequently used as a reference ligand in the Kinetic Method to determine the enantiomeric excess (ee) of amino acids and other chiral analytes.
-
Mechanism: It forms trimeric cluster ions (e.g.,
). The dissociation rates of these clusters differ for - and -analytes due to steric interactions with the phenyl ring. -
Comparison:
-
vs. Prolinol: The bulky phenyl group in N-phenylprolinol creates greater steric hindrance than the hydrogen in prolinol, often leading to higher Chiral Recognition Factors (
) . -
vs. N-Benzylprolinol: While N-benzylprolinol is more flexible, the rigid attachment of the phenyl ring directly to the nitrogen in N-phenylprolinol provides a "tighter" chiral pocket, which can enhance discrimination for specific rigid analytes.
-
Part 3: Experimental Protocols
Protocol A: Electron Ionization (GC-MS)
Objective: Structural confirmation and impurity profiling.
-
Sample Preparation: Dissolve 1 mg of (S)-N-phenylprolinol in 1 mL of Methanol (HPLC grade).
-
Injection: 1 µL splitless injection.
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temperature Program: 80°C (1 min hold)
20°C/min 280°C.
-
-
MS Source:
-
Ionization Energy: 70 eV .[2]
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
-
-
Data Validation: Confirm presence of m/z 177 (Parent) and m/z 146 (Base).
Protocol B: Chiral Recognition (ESI-MS/MS)
Objective: Determination of Enantiomeric Excess using the Kinetic Method.[3][4]
-
Complex Formation: Prepare a solution containing:
-
1 mM
-
2 mM (S)-N-phenylprolinol (Reference Ligand)
-
1 mM Analyte (e.g., Amino Acid) in 50:50 MeOH/H2O.
-
-
Ionization: Direct infusion ESI (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
-
Isolation: Isolate the trimeric cluster ion
. -
Fragmentation: Apply Collision-Induced Dissociation (CID) (Collision Energy: 10–20 eV).
-
Analysis: Measure the ratio of fragment ions corresponding to the loss of the Reference vs. the Analyte.
- is proportional to the enantiomeric excess.
References
-
Cooks, R. G., et al. (2006).[5] "Chiral analysis by mass spectrometry using the kinetic method in flow systems." Journal of Mass Spectrometry.
-
Wu, L., & Cooks, R. G. (2003). "Chiral analysis using the kinetic method with optimized fixed ligands." Analytical Chemistry.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. "General fragmentation of pyrrolidine derivatives."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chiral analysis using the kinetic method with optimized fixed ligands: applications to some antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-line chiral analysis using the kinetic method - Analyst (RSC Publishing) [pubs.rsc.org]
Validating Absolute Configuration of N-Aryl Prolinols: A Comparative Technical Guide
Topic: Validating absolute configuration of N-aryl prolinols Content Type: Publish Comparison Guide
Introduction: The Stereochemical Challenge
N-aryl prolinols are a cornerstone of organocatalysis and chiral auxiliary chemistry. Their utility in asymmetric synthesis—ranging from Michael additions to aldol condensations—relies entirely on the purity and definition of their absolute configuration (
However, validating the configuration of these molecules presents specific challenges:
-
Physical State: Many N-aryl prolinols are viscous oils or low-melting solids, making direct X-ray crystallography difficult.
-
Chromophore Proximity: The chiral center at C2 is distinct from the N-aryl chromophore, requiring careful interpretation of chiroptical data.
-
Functionality: The primary alcohol moiety (in simple prolinols) places the stereocenter in the
-position, complicating standard NMR derivatization methods like Mosher’s analysis which are optimized for -chiral secondary alcohols.
This guide objectively compares three validation methodologies—Electronic Circular Dichroism (ECD) , X-ray Crystallography (via derivatization) , and NMR Spectroscopy —to provide a decision framework for your specific needs.
Comparative Analysis of Methodologies
The following table summarizes the operational parameters for each validation method.
| Feature | Electronic Circular Dichroism (ECD) | X-Ray Crystallography | NMR Derivatization (Mosher) |
| Primary Utility | Rapid solution-phase assignment | Definitive structural proof | Accessible benchtop analysis |
| Sample State | Solution (dilute) | Single Crystal (solid) | Solution (crude/purified) |
| Sample Requirement | < 1 mg | 5–20 mg (for derivatization) | 5–10 mg |
| Turnaround Time | 24–48 hours (incl. calculation) | 3–7 days (incl. crystal growth) | 4–6 hours |
| Reliability for Prolinols | High (Strong N-aryl chromophore) | Absolute (Gold Standard) | Moderate ( |
| Major Limitation | Requires computational (TD-DFT) support | Requires suitable crystal growth |
Method 1: Electronic Circular Dichroism (ECD) – The Modern Standard
Best for: Rapid validation of oily samples without derivatization.
For N-aryl prolinols, ECD is often the most efficient method. The N-aryl group acts as a strong chromophore. The steric bulk of the C2 substituent forces the N-aryl ring into a specific twist or conformation, inducing a characteristic Cotton effect in the 200–350 nm range.
Mechanism & Causality
The assignment relies on the comparison of the experimental ECD spectrum with a theoretical spectrum generated via Time-Dependent Density Functional Theory (TD-DFT).
-
Causality: The absolute configuration determines the preferred conformational ensemble (e.g., endo vs exo puckering of the pyrrolidine ring). This conformation dictates the magnetic and electric transition dipole moments of the N-aryl chromophore, resulting in a signed Cotton effect.
Protocol: ECD-Computational Workflow
-
Sample Prep: Dissolve ~0.5 mg of N-aryl prolinol in a UV-transparent solvent (Acetonitrile or Methanol). Measure UV absorbance to ensure
is within dynamic range (0.5–1.0 AU). -
Data Acquisition: Record ECD spectrum (190–400 nm).
-
Conformational Search: Use molecular mechanics (MMFF94) to generate conformers for both (
) and ( ) enantiomers. -
Geometry Optimization: Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G*).
-
Excited State Calculation: Calculate ECD spectra using TD-DFT (e.g., CAM-B3LYP or
B97X-D functionals). -
Boltzmann Weighting: Average the spectra based on relative energies.
-
Comparison: Match the sign and shape of the major bands.
Visualization: ECD Workflow
Figure 1: Workflow for absolute configuration assignment via ECD and TD-DFT comparison.
Method 2: X-Ray Crystallography – The Validator
Best for: Definitive proof and regulatory filing.
While N-aryl prolinols are often oils, they can be derivatized to form crystalline solids. The introduction of a heavy atom (like bromine) serves two purposes: it facilitates crystallization via
Protocol: Derivatization for Crystallization
To validate a prolinol (primary alcohol), convert it to a p-bromobenzoate ester.
-
Reaction:
-
Mix N-aryl prolinol (1.0 eq) with p-bromobenzoyl chloride (1.2 eq) and Triethylamine (1.5 eq) in DCM.
-
Stir at RT for 2 hours.
-
Perform aqueous workup and flash chromatography.
-
-
Crystallization:
-
Dissolve the purified ester in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane.
-
Allow slow evaporation or slow cooling.
-
-
Analysis:
Method 3: NMR Spectroscopy (Mosher’s Method) – The Nuanced Approach
Best for: Quick checks when ECD/X-ray are unavailable, with caveats.
Critical Warning: Standard Mosher’s analysis is designed for secondary alcohols where the chiral center is
Modified Protocol for -Chiral Primary Alcohols
If you must use NMR, follow this rigorous "Double-Derivatization" protocol to maximize reliability:
-
Derivatization: Prepare both the
-MTPA and -MTPA esters of the prolinol. Do not rely on a single derivative. -
Analysis:
-
Assign proton signals for the N-aryl ring and the pyrrolidine ring protons.
-
Calculate
.[8]
-
-
Interpretation:
-
Construct a stereochemical model placing the MTPA phenyl group and the ester carbonyl in the syn-periplanar conformation.
-
Note that for primary alcohols, the shielding/deshielding effects are often weaker.
-
Recommendation: Use this method only as corroboration for ECD, not as the sole determinant for this specific class of molecules.
-
Visualization: Logic of Mosher Analysis
Figure 2: Logical flow for NMR-based configuration assignment using Mosher's method.
References
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Wiley. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. spark904.nl [spark904.nl]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
(S)-(1-phenylpyrrolidin-2-yl)methanol proper disposal procedures
Proper disposal of (S)-(1-phenylpyrrolidin-2-yl)methanol (also known as N-phenylprolinol) requires strict adherence to protocols governing nitrogen-containing organic compounds. As a chiral auxiliary and organocatalyst, this compound presents specific hazards—primarily skin/eye irritation and aquatic toxicity—that dictate its waste stream management.
The following guide is structured to ensure regulatory compliance, personnel safety, and environmental stewardship.
Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the chemical identity and understand its specific risks. Treat this compound as a Class 6.1 (Toxic) and Class 9 (Environmentally Hazardous) substance for disposal purposes if specific LD50 data is unavailable.
| Property | Data / Classification |
| Chemical Name | (S)-(1-phenylpyrrolidin-2-yl)methanol |
| Common Synonyms | N-phenylprolinol; (S)-1-phenyl-2-pyrrolidinemethanol |
| CAS Number | 885462-68-0 (Generic analogs: 74936-95-1) |
| Physical State | Viscous liquid or low-melting solid (yellow to brown) |
| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic life with long-lasting effects |
| Incompatibilities | Strong oxidizing agents, Acid chlorides, Acid anhydrides, Strong acids |
Critical Safety Insight: As a tertiary amine, this compound is basic. NEVER add this directly to an acidic waste stream (e.g., "Acid Waste" carboys) without prior neutralization or dilution. The exothermic neutralization reaction can cause rapid pressurization or spattering of the waste container.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactivity in waste containers.
Segregation Rules
-
Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Active Acids.
-
Compatible Stream: "Organic Waste – Non-Halogenated" (assuming no halogenated solvents like DCM were used in the process).
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the compound is potentially corrosive to metals (common with some amines).
Labeling Protocol
Every waste container must be labeled before the waste is added.
-
Full Chemical Name: (S)-(1-phenylpyrrolidin-2-yl)methanol
-
Hazard Checkboxes: [x] Irritant [x] Toxic [x] Environmental Hazard
-
Solvent Composition: If dissolved, list the solvent (e.g., "Acetone 90%, Compound 10%").
Disposal Procedures: Step-by-Step
Select the procedure below that matches the state of your waste.
Scenario A: Pure Chemical (Expired or Unused)
Target Method: High-Temperature Incineration.
-
Solid State:
-
Leave the compound in its original vial if possible.
-
Place the vial into a secondary, wide-mouth HDPE jar labeled "Solid Hazardous Waste."
-
Pack void spaces with an inert absorbent (vermiculite) to prevent breakage.
-
-
Liquid State:
-
Pour the liquid into a solvent-compatible waste container (e.g., "Organic Solvents").
-
Triple-rinse the original bottle with a combustible solvent (e.g., Acetone or Ethanol).
-
Add the rinsate to the same waste container.
-
Deface the label on the empty original bottle and dispose of it as glass waste (or chemically contaminated glass, depending on facility rules).
-
Scenario B: Reaction Mixtures (Organic Solvent)
Target Method: Fuel Blending/Incineration.
-
pH Check: If the reaction involved acids, check the pH of the mixture.
-
If pH < 4: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 6–8.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream.
-
Non-Halogenated: (Acetone, Ethyl Acetate, Methanol)
Blue Can/Carboy . -
Halogenated: (DCM, Chloroform)
Yellow Can/Carboy .
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the lid immediately to prevent vapor release.
Scenario C: Aqueous Rinsate
Target Method: Wastewater Treatment (Off-site).
-
Do Not Flush: Due to the phenyl ring and amine functionality, this compound poses a risk to aquatic ecosystems. Do not dispose of down the drain.
-
Collection: Collect all aqueous washes in a container labeled "Aqueous Waste – Toxic Organic."
-
Stabilization: Ensure the pH is neutral (6–9) to prevent corrosion of the storage drum.
Operational Workflow (Decision Tree)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating (S)-(1-phenylpyrrolidin-2-yl)methanol waste streams.
Emergency Response: Spills
In the event of a spill, immediate containment is required to prevent environmental contamination.
-
Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[1][2][3][4][5]
-
PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) and outside a fume hood, use a half-mask respirator with organic vapor cartridges.
-
Containment:
-
Solid: Cover with a plastic sheet to prevent dust dispersal.[4] Scoop carefully into a waste jar.
-
Liquid: Dike the spill with sand or vermiculite .
-
Note: Avoid using sawdust if the spill contains other unknown oxidizers, though it is generally safe for pure amines.
-
-
Decontamination: Scrub the surface with a dilute soap/water solution. Collect all cleaning materials (paper towels, sponges) as solid hazardous waste.
References
-
PubChem. (S)-1-Phenylpyrrolidin-2-ylmethanol Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. Best Management Practices for Laboratory Waste. Environmental Protection Agency. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(1-phenylpyrrolidin-2-yl)methanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (S)-(1-phenylpyrrolidin-2-yl)methanol, a chiral building block often used in asymmetric synthesis, demands a nuanced understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that safety is an integral, self-validating part of your experimental workflow.
Hazard Profile: An Expert Assessment
-
Skin Irritation: Assumed to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Assumed to cause serious eye irritation, potentially leading to damage if not addressed immediately.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust, mists, or vapors may cause irritation to the respiratory system.[1][2][3]
-
Potential for Systemic Effects: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] Some related compounds also carry warnings for reproductive harm, a possibility that must be considered in a conservative safety assessment.[6][8]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.
The Core Directive: Establishing a Zone of Protection
The primary objective of your PPE is to create an impermeable barrier between you and the chemical. This barrier must be maintained through all stages of handling: preparation, reaction, work-up, and disposal. The causality is simple: preventing contact eliminates the risk of exposure and subsequent harm.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of (S)-(1-phenylpyrrolidin-2-yl)methanol, especially when dealing with the solid form or creating solutions, must be conducted within a certified chemical fume hood.[2][6] This control is non-negotiable as it mitigates the primary risk of inhalation.
Detailed PPE Protocol: A Step-by-Step Implementation
The following protocol outlines the minimum PPE required. Specific experimental conditions, such as heating or aerosolization, may necessitate an upward revision of this baseline.
Eye and Face Protection
Direct ocular exposure is a high-consequence risk. Standard safety glasses are insufficient.
-
Mandatory: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6] Goggles provide a seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities (>50g) or performing vigorous mixing or transfers, supplement goggles with a full-face shield.
Skin and Body Protection
-
Gloves: The Critical Interface
-
Selection: Handle this compound with appropriate protective gloves that have been inspected prior to use.[1][2] Nitrile gloves are the standard for incidental splash protection in a laboratory setting.
-
Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Never reuse disposable gloves. After contact, immediately change your gloves.
-
Validation: Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[1] Always wash and dry your hands after removing gloves.[1]
-
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to protect against accidental spills.[5]
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required for routine handling of small quantities. However, in the event of a large spill or a failure of ventilation systems:
-
Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][6] A multi-purpose combination respirator cartridge is a suitable choice.
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Transferring Liquids | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridge |
Operational and Disposal Plan
A safe protocol is a complete protocol. Your PPE plan must extend from the moment you retrieve the chemical to the final disposal of all associated waste.
Experimental Workflow and PPE Doffing
The following workflow diagram illustrates the key stages of handling and the critical importance of correct PPE removal (doffing) to prevent cross-contamination.
Caption: Procedural workflow for handling (S)-(1-phenylpyrrolidin-2-yl)methanol.
Disposal of Contaminated Materials
-
Chemical Waste: Dispose of unused (S)-(1-phenylpyrrolidin-2-yl)methanol and reaction waste in a designated, sealed, and properly labeled hazardous waste container.[6][8]
-
Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with the chemical must be placed in a sealed container for hazardous waste disposal.[1] Do not discard it in the regular trash.
-
General Guidance: All disposal must be in accordance with local, regional, and national regulations.[8]
Emergency Response: Immediate Actions
In the event of an exposure, time is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs or persists, get medical advice.[2][6]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, November 12).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SDS US - Lab Alley. (2023, November 27).
- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Material Safety Data Sheet - Cole-Parmer. (2005, August 26).
- (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol - Sigma-Aldrich. (n.d.).
- (S)-(-)-1-Methyl-2-pyrrolidinemethanol - Sigma-Aldrich. (n.d.).
- 1-Methylpyrrolidine-2-methanol - Safety Data Sheet - ChemicalBook. (2025, July 26).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. media.laballey.com [media.laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
